molecular formula ¹³CC₄H₁₂O₅ B1161265 D-Ribitol-1-13C

D-Ribitol-1-13C

Cat. No.: B1161265
M. Wt: 153.14
Attention: For research use only. Not for human or veterinary use.
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Description

D-Ribitol-1-13C, also known as D-Ribitol-1-13C, is a useful research compound. Its molecular formula is ¹³CC₄H₁₂O₅ and its molecular weight is 153.14. The purity is usually 95%.
BenchChem offers high-quality D-Ribitol-1-13C suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Ribitol-1-13C including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

¹³CC₄H₁₂O₅

Molecular Weight

153.14

Synonyms

D-Adonitol-1-13C

Origin of Product

United States

Foundational & Exploratory

D-Ribitol-1-13C: A Targeted Tracer for Dissecting Non-Oxidative Pentose Phosphate Flux and Nucleotide Biosynthesis

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on using D-Ribitol-1-13C as a tracer for nucleotide biosynthesis.

Executive Summary

D-Ribitol-1-13C is a specialized stable isotope tracer used to interrogate alternative pentose utilization pathways in mammalian cells. While Glucose-1,2-13C is the gold standard for central carbon metabolism, it often fails to resolve specific "scavenger" fluxes that bypass the oxidative Pentose Phosphate Pathway (oxPPP).

This guide details the application of D-Ribitol-1-13C to track the metabolic fate of exogenous pentitols into the nucleotide pool. It is particularly valuable for researchers studying metabolic rewiring in cancer (where ribitol can fuel proliferation) and dystroglycanopathies (where ribitol rescues glycosylation defects). By bypassing the decarboxylation step of the oxPPP, this tracer provides a clean signal for the direct conversion of pentitols to Phosphoribosyl Pyrophosphate (PRPP), the backbone of purine and pyrimidine biosynthesis.

Metabolic Mechanism & Tracer Logic

The Ribitol Bypass

In standard metabolism, nucleotide ribose is derived primarily from Glucose-6-Phosphate (G6P) via the oxidative PPP, losing Carbon-1 as CO₂. This makes tracking the C1 carbon from glucose into nucleotides complex.

D-Ribitol-1-13C enters downstream of this decarboxylation event.

  • Uptake & Phosphorylation: Ribitol is transported into the cell and phosphorylated (likely by promiscuous kinase activity or specific ribitol kinases in engineered systems) to Ribitol-5-Phosphate (Ribitol-5P) .

  • The Bifurcation Point: Ribitol-5P has two distinct fates:

    • Fate A (Glycosylation): Conversion to CDP-Ribitol by the enzyme ISPD (Isoprenoid Synthase Domain Containing), used for

      
      -dystroglycan matriglycan synthesis.[1][2]
      
    • Fate B (Nucleotides): Oxidation to Ribulose-5-Phosphate (Ru5P) , likely via promiscuous polyol dehydrogenases or specific upregulation in cancer phenotypes. Ru5P then isomerizes to Ribose-5-Phosphate (R5P) .[3]

  • Nucleotide Incorporation: R5P is pyrophosphorylated to PRPP , preserving the C1 label. This labeled PRPP is incorporated into AMP, GMP, UMP, and CMP.

Labeling Pattern

Because D-Ribitol-1-13C enters as a 5-carbon skeleton and is not decarboxylated, the C1 label is conserved .

  • Input: D-Ribitol-1-13C (Label at C1).[4][5]

  • Intermediate: Ribose-5-Phosphate (Label at C1).

  • Output: Nucleoside Monophosphates (Label at C1' of the ribose moiety).

This results in a distinct M+1 mass shift in the nucleotide pool, quantifiable by High-Resolution Mass Spectrometry (HRMS).

Pathway Visualization

RibitolMetabolism Ribitol_Ex D-Ribitol-1-13C (Exogenous) Ribitol_In Intracellular Ribitol Ribitol_Ex->Ribitol_In Transport Ribitol5P Ribitol-5-Phosphate (C1 Labeled) Ribitol_In->Ribitol5P Kinase (Unknown/Promiscuous) CDP_Ribitol CDP-Ribitol (Glycosylation Precursor) Ribitol5P->CDP_Ribitol ISPD Enzyme Ru5P Ribulose-5-P Ribitol5P->Ru5P Dehydrogenase (Oxidation) R5P Ribose-5-P (C1 Labeled) Ru5P->R5P R5P Isomerase PRPP PRPP (C1 Labeled) R5P->PRPP PRPP Synthetase Nucleotides Purines/Pyrimidines (M+1 Isotopologue) PRPP->Nucleotides De Novo Synthesis

Figure 1: Metabolic fate of D-Ribitol-1-13C.[3] The tracer bifurcates into glycosylation pathways (left) or re-enters the Pentose Phosphate Pathway (right) to fuel nucleotide synthesis.

Experimental Protocol

Experimental Design
  • Control: Unlabeled D-Ribitol (to establish baseline natural abundance).

  • Tracer Group: D-Ribitol-1-13C (typically 5–10 mM, depending on cell line tolerance).

  • Duration: 24–48 hours to reach isotopic steady state in the nucleotide pool.

  • Media: Glucose-containing medium (e.g., DMEM with 5mM Glucose). Note: Ribitol is rarely used as a sole carbon source in mammalian cells; it is a supplement.

Reagents & Preparation
  • Tracer: D-Ribitol (1-13C, 99% enrichment).[4][5]

  • Extraction Solvent: 80:20 Methanol:Water (LC-MS grade), pre-chilled to -80°C.

  • Internal Standard: 13C10-ATP or similar heavy standard for quantification (optional but recommended).

Step-by-Step Workflow
Step 1: Cell Culture & Labeling
  • Seed cells (e.g., MCF-7, C2C12) in 6-well plates (approx. 5x10⁵ cells/well).

  • Allow attachment overnight.

  • Wash cells 2x with PBS.

  • Add culture medium supplemented with 5 mM D-Ribitol-1-13C .

  • Incubate for 24 hours at 37°C, 5% CO₂.

Step 2: Metabolite Extraction (Quenching)

Critical: Speed is essential to prevent ATP hydrolysis.

  • Place plate on dry ice/ethanol bath.

  • Aspirate medium rapidly.

  • Wash 1x with ice-cold saline (0.9% NaCl) to remove extracellular tracer.

  • Add 1 mL of -80°C 80% Methanol directly to the well.

  • Scrape cells and transfer the suspension to a pre-chilled Eppendorf tube.

  • Vortex vigorously for 30 seconds.

  • Incubate on dry ice for 15 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer supernatant to a new glass vial for LC-MS.

Step 3: LC-HRMS Analysis

Instrument: Q-Exactive or similar Orbitrap/ToF system. Column: HILIC (Hydrophilic Interaction Liquid Chromatography), e.g., ZIC-pHILIC. Mobile Phase:

  • A: 20 mM Ammonium Carbonate, pH 9.0.

  • B: Acetonitrile. Gradient: 80% B to 20% B over 20 minutes.

Target Analytes:

Metabolite Neutral Mass (Da) [M-H]⁻ (m/z) M+1 Target (m/z)
Ribitol-5P 232.035 231.027 232.030
ATP 507.001 505.988 506.991
GTP 523.006 521.983 522.986

| UTP | 484.014 | 482.961 | 483.964 |

Data Interpretation & Validation

Mass Isotopomer Distribution (MID) Analysis

The primary metric is the Fractional Enrichment of the M+1 isotopologue.

  • M+0: Unlabeled nucleotides (derived from glucose via oxPPP or recycling).

  • M+1: Nucleotides containing the Ribitol-1-13C derived ribose.[4]

  • M+5: (Rare) Would indicate full synthesis from a 5-carbon labeled source, but since only C1 is labeled in the tracer, M+1 is the signature.

Calculation:



Interpreting the Signal
  • High M+1 Enrichment (>5%): Indicates active "scavenging" of ribitol into the nucleotide pool. This is often observed in cancer cells exhibiting metabolic plasticity (e.g., breast cancer cells under stress).

  • Low M+1 Enrichment (<1%): Indicates the cell line lacks the enzymatic machinery (likely the dehydrogenase) to convert Ribitol-5P back to Ru5P, or that the flux is negligible compared to glucose-driven synthesis.

  • Presence of labeled CDP-Ribitol: Confirms the tracer entered the cell and was phosphorylated (validates uptake), even if nucleotide labeling is low.

Troubleshooting
  • Issue: No labeling in nucleotides.

    • Check: Look for M+1 Ribitol-5P. If absent, the cells do not transport or phosphorylate ribitol.

    • Check: Look for M+1 CDP-Ribitol. If present, the pathway is active towards glycosylation but not "leaking" into the PPP for nucleotides.

Applications & Case Studies

Cancer Metabolism (Metabolic Rewiring)

Recent studies (e.g., Tucker et al., 2022) have shown that breast cancer cells can utilize ribitol to enhance nucleotide biosynthesis. By using D-Ribitol-1-13C, researchers can quantify this flux and determine if specific oncogenes (e.g., MYC) upregulate the ribitol scavenging pathway to support rapid proliferation when glucose is limited.

Dystroglycanopathies (Therapeutic Monitoring)

In patients with FKRP mutations, ribitol supplementation restores functional glycosylation. While the primary goal is CDP-Ribitol formation, D-Ribitol-1-13C tracing allows safety monitoring by ensuring that the therapeutic ribitol is not excessively diverted into central carbon metabolism (nucleotides/glycolysis), which could alter cellular energetics.

References

  • Tucker, Q. A., et al. (2022). "Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis: A metabolomics and transcriptomics profiling of breast cancer." PLOS ONE. Link

  • Gerin, I., et al. (2016).[2] "ISPD produces CDP-ribitol used by FKTN and FKRP to transfer ribitol phosphate onto α-dystroglycan."[2][6] Nature Communications. Link[2]

  • Kanagawa, M., et al. (2016).[2] "Identification of a Post-translational Modification with Ribitol-Phosphate and Its Defect in Muscular Dystrophy." Cell Reports. Link

  • Jang, C., et al. (2018). "Metabolite Exchange between Mammalian Organs Quantified in Pigs." Cell Metabolism. (Reference for general 13C flux methodology). Link

Sources

Safety and handling considerations for D-Ribitol-1-13C in the lab

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Safety and Handling Considerations for D-Ribitol-1-13C

Executive Summary

D-Ribitol-1-13C (also known as Adonitol-1-13C) is a high-value stable isotope tracer used primarily in metabolic flux analysis (MFA) to interrogate the Pentose Phosphate Pathway (PPP) and as a quantitative internal standard in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

While D-Ribitol itself possesses a low toxicological profile, the "safety" considerations for its 13C-labeled variant are distinct. They shift from acute biological hazard mitigation to isotopic integrity preservation . The primary risks are hygroscopic degradation , isotopic dilution (contamination with natural abundance carbon), and metabolic misinterpretation due to improper solubilization.

This guide defines a "Zero-Loss" handling protocol designed to protect the chemical stability and isotopic purity of the compound, ensuring data fidelity in high-sensitivity applications.

Part 1: Physicochemical Profile & Hazard Identification

Before handling, researchers must distinguish between the chemical hazards and the experimental hazards.

Chemical Safety (GHS Classification)
  • Toxicity: D-Ribitol is generally classified as non-hazardous under GHS standards (OSHA 29 CFR 1910.1200).[1] It is a sugar alcohol found naturally in Adonis vernalis and cell walls of Gram-positive bacteria.

  • PPE Requirements: Standard Laboratory Practice (SLP).

    • Nitrile gloves (prevent skin oils/enzymes from contaminating samples).

    • Safety goggles.[2]

    • Lab coat.

The Critical Hazard: Hygroscopicity

The true threat to D-Ribitol-1-13C is atmospheric moisture. As a polyol, Ribitol is hygroscopic.

  • Consequence: Absorption of water alters the effective mass. If you weigh 10 mg of "wet" Ribitol-1-13C, you may only be adding 9.5 mg of compound. In quantitative MFA, this 5% mass error propagates through the metabolic model, leading to false flux calculations.

  • Stability: Chemically stable in aqueous solution but susceptible to microbial degradation if non-sterile.

Part 2: Strategic Storage & Stability

To maintain isotopic enrichment (>99 atom % 13C), strict environmental control is required.

ParameterSpecificationRationale
Temperature -20°C (Desiccated)Slows kinetic degradation; prevents microbial growth.
Container Amber Glass Vial with PTFE-lined CapPrevents UV degradation (minor risk) and ensures an inert seal.
Atmosphere Argon or Nitrogen HeadspaceDisplaces moisture-laden air after every use.
Secondary Containment Sealed Desiccator CabinetProvides a "fail-safe" dry environment if the primary seal leaks.

Part 3: The "Zero-Loss" Handling Protocol

This protocol utilizes a Self-Validating System : every step includes a check to confirm integrity before moving to the next.

The Inert Atmosphere Weighing Workflow

Do not weigh D-Ribitol-1-13C on an open bench during humid conditions.

Step-by-Step Methodology:

  • Equilibration: Remove the vial from -20°C storage and place it in a desiccator. Allow it to reach room temperature (approx. 30 mins). Validation: Check for condensation on the outside of the vial. If present, wait longer. Opening a cold vial condenses atmospheric water directly into the powder.

  • Static Elimination: Pass the vial and spatula through an anti-static gate or use a Zerostat gun. Charged powders can "jump" during weighing, causing loss of expensive isotope.

  • Gravimetric Solubilization (The "Difference" Method):

    • Do not weigh powder onto a weigh paper and transfer (risk of residue loss).

    • Step A: Tare the destination vessel (e.g., volumetric flask or HPLC vial).

    • Step B: Add D-Ribitol-1-13C directly to the vessel. Record Mass (

      
      ).
      
    • Step C: Add solvent (e.g., D2O or Media) by weight, not volume, for highest precision.

    • Step D: Calculate concentration using density (

      
      ): 
      
      
      
      .
Visualization: The Inert Handling Loop

HandlingWorkflow cluster_environment Environment Control Storage Storage (-20°C) Argon Headspace Equilibration Desiccator Equilibration (Room Temp) Storage->Equilibration Prevent Condensation StaticControl Static Elimination (Zerostat/Ionizer) Equilibration->StaticControl 30 mins Weighing Gravimetric Addition (Direct to Vessel) StaticControl->Weighing Prevent Scattering Solubilization Solubilization (Vortex/Sonication) Weighing->Solubilization Add Solvent by Mass QC QC Check (1H-NMR/MS) Solubilization->QC Verify Conc. QC->Storage Reseal under Ar

Figure 1: The "Zero-Loss" handling loop ensures the hygroscopic isotope is never exposed to moisture without a validation step.

Part 4: Experimental Application Context

Metabolic Flux Analysis (MFA)

When spiking D-Ribitol-1-13C into cell culture, the goal is to trace carbon flow through the Pentose Phosphate Pathway (PPP). Ribitol enters the pathway via Ribitol-5-Phosphate , eventually converting to Ribulose-5-Phosphate .

Key Experimental Consideration:

  • Uptake Competition: Ensure the culture media is glucose-limited or defined. High glucose concentrations can outcompete Ribitol uptake or dilute the 13C signal in the PPP pool.

  • Scrambling: In the non-oxidative branch of PPP, carbon atoms shuffle. Position 1-13C will redistribute. Use appropriate MFA software (e.g., INCA, 13C-Flux) to model these transitions.

Visualization: D-Ribitol-1-13C Metabolic Entry

MetabolicPathway Ribitol D-Ribitol-1-13C (Extracellular) RibitolIntra D-Ribitol (Intracellular) Ribitol->RibitolIntra Transport Ribitol5P Ribitol-5-Phosphate RibitolIntra->Ribitol5P Ribitol Kinase Ribulose5P Ribulose-5-Phosphate (PPP Entry) Ribitol5P->Ribulose5P Dehydrogenase (NAD+ -> NADH) Xylulose5P Xylulose-5-P Ribulose5P->Xylulose5P Epimerase Ribose5P Ribose-5-P Ribulose5P->Ribose5P Isomerase Glycolysis Glycolysis (F6P/GAP) Xylulose5P->Glycolysis Transketolase Nucleotides Nucleotide Synthesis Ribose5P->Nucleotides Synthesis Ribose5P->Glycolysis Transketolase

Figure 2: Metabolic fate of D-Ribitol-1-13C. Note the conversion to Ribulose-5-P, the central hub of the Pentose Phosphate Pathway.

Part 5: Waste Management & Recovery

Given the high cost of 13C-labeled compounds ($100s - $1000s per gram), "waste" is a misnomer.

  • Segregation: Do not mix 13C-Ribitol waste with general organic solvents. Collect aqueous waste in a dedicated "Labeled Carbohydrate" carboy.

  • Recovery (Optional): For large-scale bioreactor runs, unspent Ribitol can be recovered via HPLC fractionation, though this is rarely cost-effective compared to optimizing the initial feeding strategy.

  • Disposal: If recovery is not feasible, dispose of as non-hazardous chemical waste. The 13C isotope is stable and non-radioactive; it requires no specific radiological disposal protocols.

References

  • MedChemExpress. (2024).[3] Ribitol-1-13C Product Information and Safety Data Sheet. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 5780, D-Sorbitol (Analogue for physicochemical properties). Retrieved from

  • Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a beginner’s guide. Journal of Industrial Microbiology & Biotechnology. Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: D-Ribose (Structural Analog). Retrieved from

  • BMRB. (2024).[1] Metabolomics Standards: NMR Spectra for Sugar Alcohols. Biological Magnetic Resonance Data Bank. Retrieved from

Sources

The significance of the 1-13C position in D-Ribitol labeling

Author: BenchChem Technical Support Team. Date: February 2026

The Significance of the 1-13C Position in D-Ribitol Labeling

Executive Summary

The utilization of 1-13C D-Ribitol represents a precise, high-fidelity strategy in structural glycobiology and metabolic flux analysis (MFA). While D-Ribitol is chemically a symmetric, meso-compound, the introduction of a stable carbon-13 isotope at the C1 position breaks this symmetry, rendering the terminal hydroxymethyl groups enantiotopically distinct. This "isotopic chirality" is the linchpin for its utility in two critical domains: (1) Structural elucidation of Haemophilus influenzae type b (Hib) conjugate vaccines , where it distinguishes glycosidic linkages from phosphodiester bonds, and (2) Metabolic tracing of the Pentose Phosphate Pathway (PPP) and Riboflavin biosynthesis, where it serves as a non-exchangeable marker of carbon flow.

The Chemical Physics of Symmetry Breaking

To understand the significance of the 1-13C label, one must first address the stereochemistry of D-Ribitol (Adonitol). D-Ribitol is an achiral, meso pentose alcohol (


). It possesses a plane of symmetry bisecting the C3 carbon. Consequently, in a standard achiral solvent, the C1 and C5 positions are chemically equivalent (enantiotopic) and produce a single signal in 

C-NMR spectroscopy.

The 1-13C Advantage: Labeling the C1 position creates a mass-based asymmetry.

  • Unlabeled Ribitol:

    
     (Indistinguishable).
    
  • 1-13C Ribitol: The C1 signal is enhanced and split by the isotope, while C5 remains at natural abundance.

  • Utility: This allows researchers to determine the directionality of polymerization in biological structures. If a polymer is formed via a C1 linkage at one end and a C5 linkage at the other, the 1-13C label will specifically illuminate only the C1-linkage environment, resolving the "head-to-tail" orientation of the polymer chain.

Application I: Structural Integrity of Hib Conjugate Vaccines

The capsular polysaccharide of Haemophilus influenzae type b (Hib) is Polyribosylribitol Phosphate (PRP) .[1][2][3][4][5] The structural integrity of PRP is the primary determinant of vaccine efficacy.

The PRP Repeating Unit

The PRP polymer consists of a repeating unit of ribose and ribitol linked by phosphate:



In this structure, the D-Ribitol moiety is tethered by two distinct linkages:

  • C1 Position: Linked to the anomeric carbon (C1) of

    
    -D-Ribose via a glycosidic bond.
    
  • C5 Position: Linked to the phosphate group via a phosphodiester bond.

The Role of 1-13C Labeling in QC

Using 1-13C D-Ribitol as an internal standard or starting material for biosynthetic standards allows for the unambiguous assignment of NMR spectra during Quality Control (QC).

  • Spectral Resolution: The C1-Glycosidic linkage typically resonates at a different chemical shift than the C5-Phosphate linkage. However, in complex conjugate mixtures (PRP linked to Tetanus Toxoid or CRM197), signal overlap is rampant.

  • Mechanism: A 1-13C label at C1 specifically enhances the signal corresponding to the Ribose-Ribitol linkage .

    • If the label appears at the chemical shift characteristic of a phospho-ester, it indicates scrambling or an incorrect linkage synthesis (e.g., C1-Phosphate).

    • This confirms the regiospecificity of the polymerase enzymes or synthetic pathways used in vaccine manufacturing.

Application II: Metabolic Flux & Riboflavin Biosynthesis

Ribitol is the reduced form of Ribose, but its metabolic origin is often complex. In the biosynthesis of Riboflavin (Vitamin B2) , the ribityl side chain is derived from the ribose moiety of GTP.[6]

Tracing the Carbon Skeleton

When microorganisms (like Bacillus subtilis or Ashbya gossypii) are fed 1-13C D-Ribose (which is reduced to 1-13C Ribitol in situ) or direct 1-13C Ribitol:

  • GTP Cyclohydrolase II converts GTP to 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5'-phosphate.[6]

  • The ribose ring opens and is reduced to a ribityl chain.

  • The Marker: The C1 label of the precursor ribose becomes the C1' of the ribityl side chain in Riboflavin.

Significance: This specific labeling pattern distinguishes the ribityl carbons derived from the purine precursor (GTP) from those that might be incorporated via salvage pathways or recombination of smaller fragments. It provides a "hard" confirmation that the ribityl tail is intact and derived directly from the pentose pool.

Technical Protocols

Protocol A: Chemo-Enzymatic Synthesis of 1-13C D-Ribitol

Rationale: Direct purchase of 1-13C Ribitol can be costly. Reduction of 1-13C D-Ribose is a robust, high-yield alternative.

Reagents:

  • D-[1-13C]Ribose (99 atom % 13C)

  • Sodium Borohydride (

    
    )
    
  • Amberlite IR-120 (

    
     form)
    

Workflow:

  • Dissolution: Dissolve 1.0 g of D-[1-13C]Ribose in 20 mL of deionized water (

    
    ) at 0°C.
    
  • Reduction: Slowly add 0.5 equivalents of

    
     over 30 minutes. Maintain temperature < 5°C to prevent isomerization.
    
  • Reaction: Stir at room temperature for 2 hours. Monitor disappearance of reducing sugar via TLC (Silica gel, n-Propanol:Water 7:1).

  • Quenching: Add Amberlite IR-120 resin until pH reaches ~4.0 to destroy excess borohydride and remove

    
     ions.
    
  • Purification: Filter resin. Evaporate filtrate to dryness. Co-evaporate with methanol (

    
     mL) to remove borate esters (as volatile methyl borate).
    
  • Yield: Expect >95% yield of 1-13C D-Ribitol as a hygroscopic syrup or white solid.

Protocol B: NMR Acquisition Parameters (PRP Analysis)

Rationale: Detection of the split C1 signal requires high-resolution carbon detection.

  • Instrument: 500 MHz (or higher) NMR spectrometer with a cryoprobe.

  • Solvent:

    
     (99.9%).
    
  • Temperature: 298 K.

  • Pulse Sequence:

    
     HSQC (Heteronuclear Single Quantum Coherence) for sensitivity.
    
  • Coupling Constants:

    • Look for

      
       ~ 145 Hz (standard aliphatic).
      
    • Critical Observation: In phosphorylated species, look for

      
       (Carbon-Phosphorus coupling) on the C5 signal (unlabeled natural abundance) vs the C1 signal (labeled, intense).
      

Visualization of Concepts

Diagram 1: Symmetry Breaking in D-Ribitol

This diagram illustrates how the 1-13C label differentiates the two ends of the meso molecule, enabling directional assignment in polymers.

RibitolSymmetry cluster_unlabeled Unlabeled D-Ribitol (Meso) cluster_labeled 1-13C D-Ribitol (Symmetry Broken) C1 C1 (CH2OH) C2 C2 (HCOH) C1->C2 C3 C3 (HCOH) C2->C3 C4 C4 (HCOH) C3->C4 Symmetry Plane of Symmetry (C1 = C5) C3->Symmetry C5 C5 (CH2OH) C4->C5 LC1 13C-1 (CH2OH) LC2 C2 (HCOH) LC1->LC2 LC3 C3 (HCOH) LC2->LC3 LC4 C4 (HCOH) LC3->LC4 Distinction NMR Distinct (C1 ≠ C5) LC3->Distinction LC5 C5 (CH2OH) LC4->LC5

Caption: Comparison of unlabeled (symmetric) vs. 1-13C labeled (asymmetric) D-Ribitol, showing the loss of magnetic equivalence.

Diagram 2: Hib PRP Repeating Unit Structure

This diagram maps the specific location of the 1-13C label within the vaccine polymer, highlighting the C1-Glycosidic vs C5-Phosphodiester distinction.

HibPRP cluster_Ribitol D-Ribitol Unit Ribose β-D-Ribose (Ring) R_C1 13C-1 (Labeled) Ribose->R_C1 Glycosidic Bond (1→1) R_Mid C2-C4 R_C1->R_Mid R_C5 C5 (Natural) R_Mid->R_C5 Phosphate Phosphate (PO4) R_C5->Phosphate Phosphodiester (5→P) NextRibose Next Ribose (C3) Phosphate->NextRibose Linkage

Caption: The Hib PRP repeating unit. The 1-13C label (green box) uniquely identifies the glycosidic linkage, separate from the phosphate link.

Quantitative Data Summary

ParameterUnlabeled D-Ribitol1-13C D-RibitolSignificance
Symmetry Meso (C1 = C5)Asymmetric (C1 ≠ C5)Allows directional assignment in polymers.
13C NMR Signals 3 signals (C1/5, C2/4, C3)3 signals + Split C1C1 is enhanced (~100x) and distinct.
Coupling (J) None (Singlets)

observed
Confirmation of backbone connectivity.
Hib PRP Application Cannot distinguish endsDistinguishes Rib-Ribol bondValidates "Head-to-Tail" polymerization.

References

  • Reactivity characterization of bromoacetyl derivatized polyribosylribitol polysaccharide in Haemophilus influenzae type b for PedvaxHIB® by NMR spectroscopy. Source: Vaccine (PubMed) [Link][7]

  • Biosynthesis of riboflavin.[6][8][9] Incorporation of D-[1-13C]ribose. Source: Journal of the American Chemical Society [Link][10]

  • Determination of ribose and phosphorus contents in Haemophilus influenzae type b capsular polysaccharide by a quantitative NMR method. Source: Chinese Journal of Natural Medicines [Link]

  • Structure of 5-D-ribitol-(1→1)-β-D-ribose-3-phosphate (Hib PRP Structure). Source: ResearchGate / Carbohydrate Research [Link]

Sources

D-Ribitol-1-13C's function in investigating muscular dystrophy models.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The therapeutic landscape for Dystroglycanopathies—specifically Limb-Girdle Muscular Dystrophy 2I/R9 (LGMD2I) and Congenital Muscular Dystrophy (MDC1C)—has shifted toward metabolic supplementation strategies. The central candidate, Ribitol (BBP-418), acts as a prodrug to bypass kinetic defects in mutant Fukutin-Related Protein (FKRP).

This guide details the critical function of D-Ribitol-1-13C as a stable isotope tracer. Unlike standard ribitol, the 13C-labeled variant provides an irrefutable spectral signature that allows researchers to map the precise metabolic flux from ingestion to the restoration of functional matriglycan on


-Dystroglycan (

-DG). This distinction is vital for validating bioavailability, cellular uptake, and enzymatic conversion in preclinical models (e.g., FKRP P448L mice).

The Biological Imperative: FKRP and the Matriglycan Defect

To understand the utility of the 13C label, one must first master the underlying pathology.

The Glycosylation Bottleneck

In healthy skeletal muscle, the enzyme FKRP (Fukutin-Related Protein) transfers ribitol-5-phosphate (Rbo5P) from CDP-Ribitol to the core glycan of


-DG. This creates a tandem ribitol-phosphate scaffold, which is subsequently elongated into matriglycan —the polysaccharide chain responsible for binding laminin in the extracellular matrix.
  • Pathology: In FKRP-mutant dystrophies (e.g., P448L, L276I), the enzyme's affinity for its substrate (CDP-Ribitol) is reduced, or its stability is compromised. This halts matriglycan synthesis, breaking the link between the cytoskeleton and the extracellular matrix (ECM), leading to muscle necrosis.

  • Therapeutic Hypothesis: Supplementing with exogenous Ribitol increases the intracellular pool of CDP-Ribitol .[1] By saturating the mutant enzyme with substrate, the reaction is driven forward by mass action, restoring functional glycosylation.

The Analytical Challenge

Mammalian cells have negligible endogenous levels of free ribitol. However, relying solely on therapeutic efficacy (e.g., "did the muscle get stronger?") is insufficient for mechanistic validation. Researchers must prove that the administered ribitol is the specific molecule being incorporated into the glycan chain. This is where D-Ribitol-1-13C becomes indispensable.

Experimental Workflow: Tracing the 13C Label

The following protocol outlines the use of D-Ribitol-1-13C to validate the "Prodrug" mechanism in murine models.

Phase A: In Vivo Administration

Model: FKRP P448L or L276I Mutant Mice (Homozygous). Control: C57BL/6 (Wild Type).

  • Preparation: Dissolve D-Ribitol-1-13C (99% atom % 13C) in sterile drinking water.

    • Dosage: Target concentration typically 0.5% - 5% w/v, corresponding to approx. 1-2 g/kg/day depending on water intake.

    • Vehicle: Water is preferred over gavage for chronic studies to reduce stress, though oral gavage (PO) is used for precise pharmacokinetic (PK) profiling.

  • Duration:

    • Short-term (Flux): 24-48 hours for immediate metabolic tracing.

    • Long-term (Efficacy): 3-6 months for histological restoration.

Phase B: Tissue Extraction (Metabolomics)

To detect the phosphorylated intermediates (13C-Rbo5P and CDP-13C-Rbo), rapid quenching of metabolism is required.

  • Harvest: Euthanize animal and immediately harvest skeletal muscle (Tibialis Anterior, Quadriceps) and heart.

  • Quench: Flash freeze in liquid nitrogen within 30 seconds of excision to prevent ATP/CDP hydrolysis.

  • Extraction Protocol:

    • Pulverize frozen tissue (~20-50 mg) under liquid nitrogen.

    • Add cold extraction solvent (e.g., Acetonitrile:Methanol:Water 40:40:20) spiked with internal standard.

    • Vortex and centrifuge at 14,000 x g for 10 min at 4°C.

    • Collect supernatant. Note: CDP-Ribitol is highly polar; avoid non-polar solvents like chloroform.

Analytical Methodology: LC-MS/MS Detection

The definitive proof of mechanism is the detection of mass-shifted metabolites.

Instrumentation
  • Platform: Ultra-High Performance Liquid Chromatography (UHPLC) coupled to a Triple Quadrupole Mass Spectrometer (QqQ).

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is mandatory due to the high polarity of sugar phosphates.

    • Recommended: Amide-based HILIC columns (e.g., Waters BEH Amide or Thermo Accucore 150-Amide).

Mass Transitions (MRM Mode)

You must monitor both the unlabeled (endogenous/background) and labeled (exogenous) channels.

MetabolitePrecursor Ion (Q1)Product Ion (Q3)Note
Ribitol (Unlabeled) 151.1 [M-H]-151.1 / fragmentsDeprotonated precursor
Ribitol-1-13C 152.1 [M-H]-152.1 +1 Da Mass Shift
Ribitol-5-Phosphate 231.0 [M-H]-79.0 (PO3-)Standard phosphate loss
Ribitol-5-P (13C) 232.0 [M-H]-79.0 (PO3-)+1 Da Mass Shift
CDP-Ribitol 536.1 [M-H]-322.0 (CMP)Loss of Ribitol-P
CDP-Ribitol (13C) 537.1 [M-H]-322.0 (CMP)+1 Da Mass Shift

Data Interpretation Logic:

  • Presence of m/z 537.1: Confirms that the exogenous 13C-Ribitol crossed the sarcolemma, was phosphorylated by ISPD (or salvage kinases), and conjugated with Cytidine via ISPD to form the active donor.

  • Ratio 537/536: Indicates the fractional contribution of the therapy vs. any salvage pathways (though in this specific disease, the 536 peak is often negligible in untreated mutants).

Mechanistic Visualization

The following diagram illustrates the pathway traced by D-Ribitol-1-13C. It highlights the enzymatic bottlenecks (ISPD, FKTN, FKRP) and the specific incorporation of the 13C label into the final Matriglycan structure.

Ribitol_Pathway cluster_cell Muscle Fiber Cytosol Exo_Rib Exogenous D-Ribitol-1-13C Transporter Membrane Transport Exo_Rib->Transporter Intra_Rib Intracellular Ribitol-1-13C Transporter->Intra_Rib Kinase Ribitol Kinase / ISPD (Phosphorylation) Intra_Rib->Kinase ATP -> ADP Rbo5P Ribitol-5-Phosphate (13C-Labeled) Kinase->Rbo5P ISPD ISPD (Cytidylyltransferase) CDP_Rbo CDP-Ribitol (13C-Labeled) ISPD->CDP_Rbo FKRP FKRP / FKTN (Glycosyltransferases) Matriglycan Functional Matriglycan (13C-Incorporated) FKRP->Matriglycan Restoration of Laminin Binding Rbo5P->ISPD CTP -> PPi CDP_Rbo->FKRP Transfer to Glycan AlphaDG Core Alpha-Dystroglycan AlphaDG->FKRP Acceptor

Caption: Pathway of D-Ribitol-1-13C incorporation. The 13C label (blue/green nodes) tracks the metabolic flux from oral intake to the restoration of functional matriglycan, validating the bypass of the FKRP defect.

Summary of Key Findings in Literature

The use of ribitol and its labeled counterparts has generated significant data in recent years.[1]

ParameterObservation in FKRP Mutants (Ribitol Treated)Role of 13C-Label in Validation
CDP-Ribitol Levels Increased >10-fold vs untreatedConfirmed: The increase is purely from exogenous source (m/z 537 detected).
Matriglycan Restored to ~40% of Wild Type levelsInferred: 13C-NMR can detect specific sugar linkages in isolated glycopeptides.
Muscle Pathology Reduced central nucleation; reduced fibrosisCorrelated: Flux of 13C-Ribitol correlates with histological improvement.
Creatine Kinase Significant reduction (marker of stability)N/A (Functional outcome).

Conclusion

D-Ribitol-1-13C is not merely a passive tracer; it is the molecular auditor of the ribitol supplementation therapy. By confirming the conversion of the prodrug into the active CDP-Ribitol substrate, it provides the necessary pharmacokinetic proof-of-concept required to advance these therapies from preclinical models to human clinical trials (e.g., BBP-418 programs). For researchers, the detection of the m/z 537.1 transition in muscle tissue is the definitive "green light" that the therapeutic mechanism is active.

References

  • Ribitol restores functionally glycosylated α-dystroglycan and improves muscle function in dystrophic FKRP-mutant mice. Source: Nature Communications (2018) URL:[Link]

  • Ribitol treatment rescues dystroglycanopathy mice with common L276I mutation. Source: PLOS ONE (2025) URL:[Link]

  • ISPD produces CDP-ribitol used by FKTN and FKRP to transfer ribitol phosphate onto α-dystroglycan. Source: Nature Communications (2016) URL:[Link][2]

  • Cytidine Diphosphate-Ribitol Analysis for Diagnostics and Treatment Monitoring of Cytidine Diphosphate-l-Ribitol Pyrophosphorylase A Muscular Dystrophy. Source: Clinical Chemistry (2019) URL:[Link][2]

  • Ribitol dose-dependently enhances matriglycan expression and improves muscle function with prolonged life span in limb girdle muscular dystrophy 2I mouse model. Source: PLOS ONE (2022) URL:[Link]

Sources

Methodological & Application

Protocol for D-Ribitol-1-13C labeling in cultured cancer cells

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Metabolic Tracing of D-Ribitol-1-13C in Cancer Cell Glycosylation and Pentose Metabolism

Abstract & Introduction

Metabolic reprogramming in cancer extends beyond the Warburg effect (glucose fermentation) to include altered glycosylation patterns that drive metastasis and immune evasion. A critical but understudied pathway is the synthesis of CDP-Ribitol , a nucleotide sugar essential for the formation of matriglycan on


-dystroglycan (

-DG). Loss of matriglycan is a biomarker for high-grade tumors and poor prognosis in breast and prostate cancers.

This protocol details the application of D-Ribitol-1-13C to trace the metabolic flux through the ISPD (Isoprenoid Synthase Domain Containing) pathway. Unlike glucose, ribitol is a "salvage" nutrient. This guide provides a robust methodology to quantify Ribitol uptake, its phosphorylation to Ribitol-5-Phosphate (Ribitol-5-P), and its cytidylylation to CDP-Ribitol using Liquid Chromatography-Mass Spectrometry (LC-MS).

Key Metabolic Pathway Targeted:



Experimental Design & Pre-Requisites

Critical Reagents
ReagentSpecificationPurpose
D-Ribitol-1-13C >99% enrichment (e.g., CIL, Sigma)Metabolic Tracer
Dialyzed FBS 10 kDa cutoffCRITICAL: Removes endogenous ribitol/ribose that dilutes the isotope signal.
Extraction Solvent 80:20 Methanol:Water (LC-MS Grade), -80°CQuenching metabolism and extracting polar metabolites.
Internal Standard

C

-Ribitol or non-endogenous sugar (e.g., Arabitol)
Normalization of extraction efficiency.
Cell Culture Conditions
  • Cell Type: Adherent cancer cell lines (e.g., MCF7, PC3) or ISPD-deficient models.

  • Confluency: Initiate labeling at 70–80% confluency. Over-confluent cells reduce metabolic uptake rates, skewing flux data.

Detailed Protocol

Phase 1: Preparation (Day -1 to 0)
  • Seeding: Seed cells in 6-well plates (

    
     cells/well) in standard DMEM + 10% Dialyzed FBS.
    
    • Note: Adaptation to dialyzed FBS for 24h prior to labeling is recommended to stabilize metabolic baselines.

  • Media Preparation:

    • Prepare Labeling Medium : Glucose-free DMEM (or physiological 5mM Glucose) + 10% Dialyzed FBS + 1–5 mM D-Ribitol-1-13C .

    • Scientific Rationale: Ribitol is often added on top of glucose because it does not fuel the TCA cycle efficiently in most cancers but drives the specific glycosylation pathway.

Phase 2: The Pulse (Day 0)
  • Wash: Aspirate growth media. Wash cells

    
     with warm PBS (37°C) to remove residual unlabeled metabolites.
    
  • Pulse: Add 2 mL of Labeling Medium per well.

  • Incubation: Incubate at 37°C / 5% CO

    
     for specific time points.
    
    • Recommended Time Points:

      • T=1h: Initial uptake and Ribitol-5-P formation.

      • T=4h: Steady-state flux into CDP-Ribitol.

      • T=24h: Incorporation into macromolecules (if hydrolyzing glycans) or equilibration.

Phase 3: Quenching & Extraction (The "Cold Shock")

Metabolism turns over in seconds. Speed and temperature are critical.

  • Quench: Place the 6-well plate on a bed of dry ice .

  • Wash: Rapidly aspirate media and wash

    
     with ice-cold PBS . Aspirate completely.
    
  • Extract: Add 1 mL of -80°C Extraction Solvent (80% MeOH) directly to the frozen monolayer.

  • Scrape: Scrape cells while keeping the plate on dry ice. Transfer the slurry to a pre-cooled microcentrifuge tube.

  • Lysis: Vortex vigorously for 1 min. Incubate at -80°C for 20 min to ensure complete protein precipitation.

  • Clarify: Centrifuge at

    
     for 15 min at 4°C.
    
  • Supernatant: Transfer supernatant to a new glass vial for LC-MS.

    • Optional: Dry down under nitrogen flow and reconstitute in 100

      
      L water for higher sensitivity.
      

Analysis: LC-MS/MS Parameters

Ribitol and its phosphorylated derivatives are highly polar and anionic. Reverse Phase (C18) chromatography is unsuitable.

Recommended Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Anion Exchange.

  • Column: ZIC-pHILIC (Merck) or BEH Amide (Waters).

  • Mobile Phase A: 20 mM Ammonium Carbonate, pH 9.0 (buffers anionic phosphates).

  • Mobile Phase B: 100% Acetonitrile.

Target Transitions (MRM) for Negative Ion Mode: | Metabolite | Precursor (


) | Product (

) | Formula | Note | | :--- | :--- | :--- | :--- | :--- | | Ribitol (M+0) | 151.06 | 71.0 | C

H

O

| Endogenous | | Ribitol (M+1) | 152.06 | 71.0 |

C

C

H

O

| Tracer Target | | Ribitol-5-P (M+0) | 231.02 | 79.0 | C

H

O

P | Phosphorylated | | Ribitol-5-P (M+1) | 232.02 | 79.0 |

C

C

H

O

P | Flux Intermediate | | CDP-Ribitol (M+0) | 536.08 | 322.0 | C

H

N

O

P

| Nucleotide Sugar | | CDP-Ribitol (M+1) | 537.08 | 322.0 |

C

-Label | End Product |

Data Visualization & Pathway Logic

The following diagram illustrates the metabolic fate of D-Ribitol-1-13C and the analytical workflow.

RibitolFlux cluster_extracellular Extracellular Space cluster_cytosol Cytosol (Cancer Cell) Ribitol_Ex D-Ribitol-1-13C (Tracer) Ribitol_In Intracellular Ribitol Ribitol_Ex->Ribitol_In Uptake R5P Ribitol-5-P Ribitol_In->R5P Phosphorylation CDP_Rib CDP-Ribitol R5P->CDP_Rib CTP -> PPi Glycan Matriglycan (α-DG) CDP_Rib->Glycan Glycosylation ISPD ISPD (Cytidylyltransferase) ISPD->CDP_Rib UnknownK Unknown Kinase UnknownK->R5P

Figure 1: Metabolic trajectory of D-Ribitol-1-13C. The tracer enters the cell, is phosphorylated to Ribitol-5-P, and converted by ISPD into CDP-Ribitol, the donor for


-dystroglycan glycosylation.

Data Interpretation & Troubleshooting

Calculating Fractional Enrichment

Do not rely solely on absolute intensity. Calculate Mass Isotopomer Distribution (MID) :



  • High Enrichment (>50%) in Ribitol-5-P: Indicates rapid uptake and phosphorylation.

  • Low Enrichment in CDP-Ribitol: Suggests ISPD is the rate-limiting step or the CDP pool is diluted by endogenous synthesis (e.g., from Ribose-5-P reduction, though rare in humans).

Common Pitfalls
IssueCauseSolution
High M+0 Background Undialyzed FBS used.Use dialyzed FBS; serum contains unlabeled sugars.
No Signal for CDP-Ribitol Ion suppression or low abundance.Use HILIC columns; avoid phosphate buffers in mobile phase.
Degradation Ribitol-5-P is heat labile.Keep all extraction steps strictly at 4°C or on ice.

References

  • Gerin, I. et al. (2016). ISPD produces CDP-ribitol used by FKTN and FKRP to transfer ribitol phosphate onto α-dystroglycan.[1][2] Nature Communications, 7, 11534. [Link]

  • Manya, H. & Endo, T. (2017). Glycosylation of α-Dystroglycan: The Function of the O-Mannose Glycan. Biochimica et Biophysica Acta (BBA) - General Subjects, 1861(10), 2462-2472. [Link]

  • Jang, C., Chen, L. & Rabinowitz, J.D. (2018). Metabolomics and Isotope Tracing. Cell, 173(4), 822-837. [Link]

Sources

Step-by-step guide for D-Ribitol-1-13C metabolic flux analysis

Author: BenchChem Technical Support Team. Date: February 2026

D-Ribitol-1-13C Metabolic Flux Analysis (MFA)

Abstract & Scientific Rationale

While glucose remains the standard model for central carbon metabolism, D-Ribitol (a pentose alcohol) represents a critical, often overlooked carbon niche. It is a vital precursor for Wall Teichoic Acids (WTAs) in pathogens like Staphylococcus aureus and Haemophilus influenzae, and serves as an alternative carbon source in metabolic engineering hosts like Bacillus methanolicus.

Standard 13C-glucose tracing fails to resolve the specific flux diverted into the ribitol-phosphate shunt versus the oxidative Pentose Phosphate Pathway (PPP). D-Ribitol-1-13C is the surgical tool required here. By labeling the C1 position, researchers can distinguish between direct phosphorylation (preserving the C1 label in Ribitol-5-P) and catabolic conversion to Ribulose-5-P, where the label's position scrambles via the non-oxidative PPP.

This guide details a high-precision MFA workflow to quantify these split ratios, ensuring data integrity for drug target validation (e.g., TarJ/TarK inhibition) or strain optimization.

Metabolic Pathway & Atom Mapping Strategy

Before initiating the protocol, one must understand the tracer's fate. The diagram below illustrates the divergence of D-Ribitol-1-13C.

  • Path A (Anabolic): Direct phosphorylation to Ribitol-5-P (precursor for CDP-Ribitol). The C1 label remains distinct.

  • Path B (Catabolic): Oxidation to Ribulose-5-P, entering the PPP. The C1 label tracks into Fructose-6-P and GAP via Transketolase/Transaldolase reactions.

Ribitol_Metabolism cluster_legend Legend Tracer 13C-Tracer Input Metabolite Intermediate Target Biomass/Target Ribitol_Ext D-Ribitol-1-13C (Ext) Ribitol_Int D-Ribitol (Int) Ribitol_Ext->Ribitol_Int Transport (GlpF/RbtT) Ribitol5P Ribitol-5-P (C1 Labeled) Ribitol_Int->Ribitol5P TarK/TarJ (Kinase) Ribulose D-Ribulose Ribitol_Int->Ribulose Ribitol DH (RbtD) CDP_Ribitol CDP-Ribitol (Teichoic Acids) Ribitol5P->CDP_Ribitol TarI (Cytidylyltransferase) Ru5P Ribulose-5-P Ribulose->Ru5P Ribulokinase X5P Xylulose-5-P Ru5P->X5P Epimerase R5P Ribose-5-P Ru5P->R5P Isomerase GAP Glyceraldehyde-3-P X5P->GAP Transketolase F6P Fructose-6-P X5P->F6P Transketolase

Figure 1: D-Ribitol-1-13C metabolic fate. Blue arrows indicate primary entry; Green indicates the teichoic acid biosynthetic sink; Dashed lines indicate the catabolic shunt into central carbon metabolism.

Experimental Protocol: Step-by-Step
Phase I: Experimental Design & Culture

Objective: Achieve metabolic and isotopic steady-state. Tracer: D-Ribitol-1-13C (99 atom% 13C). Substrate Strategy:

  • Scenario A (Sole Carbon Source): Use 100% labeled Ribitol (2-4 g/L) in M9 Minimal Media.

  • Scenario B (Co-Metabolism): 20% [1-13C]Ribitol + 80% Unlabeled Glucose. (Best for probing Ribitol-specific shunts in fast-growing cells).

  • Pre-Culture: Inoculate strain in minimal medium with unlabeled Ribitol (to induce transporter expression). Grow to mid-log phase.

  • Main Culture (Labeling): Inoculate the 13C-containing medium at a low starting OD (e.g., 0.01).

  • Steady State Verification: Allow cells to divide at least 5-6 times. This ensures >98% of the biomass carbon is derived from the labeled medium, establishing Isotopic Steady State .

Phase II: Rapid Quenching & Extraction

Criticality: Metabolic turnover occurs in milliseconds. Slow quenching invalidates flux data.

  • Preparation: Pre-cool 60% Methanol/Water solution to -40°C using a dry ice/ethanol bath.

  • Sampling: Rapidly withdraw 5-10 mL of culture (at OD ~1.0) and inject directly into the cold methanol (ratio 1:4 sample:methanol).

  • Centrifugation: Centrifuge at -20°C, 4000 x g for 5 mins. Discard supernatant (unless analyzing exometabolites).

  • Extraction:

    • Resuspend pellet in TE Buffer (for proteinogenic amino acids - Recommended for Central Carbon Flux).

    • Alternative: Resuspend in 75% boiling ethanol (for free intracellular metabolites - Recommended for Ribitol-5-P specific pools).

Phase III: Derivatization & GC-MS Analysis

Method: Proteinogenic Amino Acids (Zamboni Method). This is the most robust method for MFA as amino acids integrate the isotopic history of their precursors (Pyruvate, OAA, PEP, Erythrose-4-P).

StepActionRationale
Hydrolysis Incubate pellet in 6M HCl at 105°C for 24h.Breaks proteins into constituent amino acids.
Drying Dry under nitrogen stream or vacuum concentrator.Removes HCl which interferes with derivatization.
Derivatization Add 50 µL MTBSTFA (with 1% TBDMCS) + 50 µL Acetonitrile. Incubate at 85°C for 60 min.Forms TBDMS derivatives, which are volatile and stable for GC-MS.
Analysis Inject 1 µL into GC-MS (Split 1:10).Measure Mass Isotopomer Distributions (MIDs).

Target Ions (TBDMS derivatives):

  • Alanine (m/z 260): Proxy for Pyruvate.

  • Glycine (m/z 246): Proxy for 3-PG/Serine pathway.

  • Serine (m/z 390): Proxy for 3-PG.

  • Aspartate (m/z 418): Proxy for Oxaloacetate (TCA cycle entry).

  • Glutamate (m/z 432): Proxy for Alpha-Ketoglutarate.

Data Processing & Flux Modeling[1][2][3][4][5][6]
Step 1: Mass Isotopomer Distribution (MID) Correction

Raw MS data must be corrected for the natural abundance of isotopes (C, H, N, O, Si, S) in the derivative backbone.

  • Tool: Use standard algorithms (e.g., IsoCor or built-in instrument software).

  • Output: Corrected MIDs (M0, M1, M2... fractions).

Step 2: Metabolic Modeling

Construct a stoichiometric model including the specific Ribitol entry points.

Equation Block (Simplified Ribitol Balance):





Software Workflow:

  • Input: Corrected MIDs + Measured extracellular rates (Ribitol uptake rate, Growth rate).

  • Simulation: Software (INCA/OpenFlux) iteratively fits fluxes to minimize the variance between simulated and measured MIDs.

  • Validation: Perform a Chi-square test (

    
    ) to ensure the fit is statistically acceptable.
    
Troubleshooting & Self-Validation (QC)

To ensure Trustworthiness and Scientific Integrity , apply these checks:

Failure ModeSymptomRoot CauseCorrective Action
Non-Steady State MIDs change between OD 0.8 and OD 1.2 samples.Insufficient doubling times.Increase pre-culture duration or reduce inoculation volume.
Label Scrambling Unexpected M+1 abundance in Acetyl-CoA pool.High reversibility of Transketolase.Use [1,2-13C]Glucose co-labeling to resolve reversible fluxes.
Low Signal Poor Ribitol uptake.Catabolite repression (CCR).Ensure Glucose is absent if Ribitol is the sole source; check ccpA genotype.
References
  • Zamboni, N., Fendt, S. M., Rühl, M., & Sauer, U. (2009). 13C-based metabolic flux analysis.[1][2] Nature Protocols, 4(6), 878–892.[2] Link

    • The authoritative protocol for GC-MS sample prep and TBDMS derivatiz
  • Bauer, R., et al. (2018). Ribitol restores functionally glycosylated α-dystroglycan and improves muscle function in dystrophic FKRP-mutant mice.[3] Nature Communications, 9, 3448.[3] Link

    • Establishes the biological relevance of Ribitol/Ribitol-5-P pathways in mammalian and bacterial contexts.
  • London, J., & Chace, N. M. (1979). Pentitol metabolism in Lactobacillus casei. Journal of Bacteriology, 140(3), 949–954. Link

    • Foundational mapping of the Ribitol Ribulose p
  • Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology, 42, 317–325. Link

    • Review of computational modeling approaches (INCA/OpenFlux).

Sources

Application Note: Experimental Design for In Vivo D-Ribitol-1-13C Tracing in Mice

Author: BenchChem Technical Support Team. Date: February 2026


-Dystroglycan via ISPD pathway.

Executive Summary

This application note details the experimental framework for using D-Ribitol-1-13C to trace the metabolic fate of exogenous ribitol in murine models. This protocol is specifically designed for researchers investigating dystroglycanopathies (e.g., LGMD2I, Walker-Warburg Syndrome) caused by defects in the ISPD (CRPPA) or FKRP genes.

The core objective is to validate the metabolic flux from Ribitol


 Ribitol-5-Phosphate (R5P) 

CDP-Ribitol, confirming the bypass of metabolic blocks and the subsequent functional glycosylation of

-Dystroglycan (

-DG).

Scientific Background & Mechanism[1][2][3][4][5]

The ISPD Pathway

In mammalian muscle biology, the enzyme ISPD (Isoprenoid Synthase Domain Containing), also known as CRPPA , acts as a CDP-ribitol pyrophosphorylase.[1] It catalyzes the formation of CDP-Ribitol from Ribitol-5-Phosphate and CTP. CDP-Ribitol is the essential donor substrate for the enzyme Fukutin (FKTN) and Fukutin-Related Protein (FKRP), which build the tandem ribitol-phosphate scaffold on


-DG. This scaffold is critical for laminin binding and muscle structural integrity.
Why D-Ribitol-1-13C?

Using a stable isotope tracer (1-13C) allows for the differentiation between:

  • Direct Utilization: The M+1 isotopologue appearing in CDP-Ribitol indicates direct phosphorylation and activation via the ISPD pathway.

  • Catabolic Scrambling: If Ribitol is shunted into the Pentose Phosphate Pathway (PPP) via conversion to Ribulose-5-P, the 13C label will scramble into various glycolytic intermediates (M+1, M+2, etc.) or be lost via decarboxylation, depending on the entry point.

Pathway Visualization

The following diagram illustrates the metabolic flow and the specific tracking points for the 13C label.

RibitolFlux cluster_legend Legend Ribitol_Ex Exogenous D-Ribitol-1-13C Ribitol_Int Intracellular Ribitol Ribitol_Ex->Ribitol_Int Transport R5P Ribitol-5-Phosphate (R5P) Ribitol_Int->R5P Ribitol Kinase (Putative) PPP Pentose Phosphate Pathway (Scrambling) Ribitol_Int->PPP Ribitol DH (Off-target flux) CDP_Rib CDP-Ribitol (Active Donor) R5P->CDP_Rib ISPD/CRPPA (Rate Limiting) AlphaDG Glycosylated alpha-DG CDP_Rib->AlphaDG FKTN/FKRP (Transfer) key Red: Tracer Input Blue: Intermediate Green: Target Metabolite

Caption: Flux map of D-Ribitol-1-13C. The primary therapeutic axis involves conversion to R5P and CDP-Ribitol by ISPD.

Experimental Design Strategy

Animal Cohorts
  • Strain: C57BL/6J (WT control) vs. Ispd or Fkrp mutant models (e.g., Fkrp P448L).

  • Age: 4–6 weeks (active muscle development).

  • Group Size:

    
     per time point (minimum for statistical power in metabolomics).
    
Tracer Specification
  • Compound: D-Ribitol-1-13C (99% enrichment).

  • Source: Cambridge Isotope Laboratories or equivalent.[2]

  • Purity Check: Verify absence of Ribose-13C contaminants via LC-MS prior to use.

Administration Route & Dose

For flux analysis, a single bolus is preferred over chronic feeding to establish kinetic uptake.

  • Dose: 500 mg/kg body weight.

  • Vehicle: Sterile water (dissolved immediately prior to use).

  • Route: Oral Gavage (PO) or Intraperitoneal (IP). Note: PO is physiologically more relevant for dietary supplementation studies; IP provides faster equilibration.

Detailed Protocol: Step-by-Step

Phase 1: Preparation and Administration
  • Fasting: Fast mice for 4 hours prior to experiment to normalize basal glucose and glycogen levels.

  • Solution Prep: Dissolve D-Ribitol-1-13C in sterile water to a concentration of 50 mg/mL.

  • Dosing: Administer the calculated volume (10 µL/g body weight) via oral gavage.

  • Metabolic Cage (Optional): If urine collection is required to check renal clearance, place mice in metabolic cages.

Phase 2: Tissue Harvesting (The "Quenching" Step)

Critical: Metabolism must be stopped instantly to preserve the phosphorylation state of Ribitol-5-P and CDP-Ribitol.

  • Time Points: Harvest at 1h, 3h, and 6h post-gavage.

  • Anesthesia: Isoflurane inhalation.

  • Clamp & Freeze:

    • Expose the Quadriceps and Gastrocnemius muscles.

    • Freeze-clamp the tissue in situ using Wollenberger tongs pre-cooled in liquid nitrogen (

      
      ).
      
    • Excise the frozen tissue and drop immediately into

      
      .
      
    • Collect liver and heart similarly.

    • Collect blood via cardiac puncture into EDTA tubes, centrifuge at

      
       for plasma, and snap freeze.
      
Phase 3: Metabolite Extraction
  • Pulverization: Grind frozen tissue to a fine powder under

    
     using a mortar and pestle or cryomill.
    
  • Extraction Solvent: 80% Methanol / 20% Water (pre-chilled to

    
    ).
    
  • Lysis: Add 1 mL solvent per 50 mg tissue. Vortex vigorously.

  • Sonication: Sonicate on ice (5 cycles, 10s on/off) to ensure cell rupture.

  • Centrifugation: Spin at 14,000 x g for 10 min at

    
    .
    
  • Supernatant: Transfer to a new tube.

  • Drying: Evaporate supernatant under nitrogen stream or SpeedVac (no heat).

  • Reconstitution: Resuspend in 100 µL LC-MS grade water/acetonitrile (50:50).

LC-MS/MS Analytical Method[4][6][7][8][9][10][11][12]

To detect highly polar sugar phosphates (R5P, CDP-Ribitol), HILIC (Hydrophilic Interaction Liquid Chromatography) is mandatory.

Chromatography Conditions
  • Column: ZIC-pHILIC (Merck) or BEH Amide (Waters).

  • Mobile Phase A: 20 mM Ammonium Carbonate in Water, pH 9.0.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient:

    • 0 min: 80% B

    • 15 min: 20% B

    • 20 min: 80% B (Re-equilibration)

Mass Spectrometry Settings (QQQ or Orbitrap)
  • Mode: Negative Ion Mode (ESI-).

  • Transitions (MRM for QQQ):

MetabolitePrecursor (m/z)Product (m/z)Retention TimeNotes
Ribitol 151.1101.0~3.5 minLoss of water/cleavage
Ribitol-5-P 231.079.0~8.2 minPhosphate group
CDP-Ribitol 536.1322.0~10.5 minCMP fragment
CDP-Ribitol (13C1) 537.1322.0~10.5 minTarget Isotopologue

Note: For High-Resolution MS (Orbitrap), extract the exact mass with 5 ppm tolerance.

Data Interpretation & Self-Validation

Workflow Diagram

Workflow Step1 Step 1: Administer 500mg/kg D-Ribitol-1-13C Step2 Step 2: Liquid N2 Clamp (Muscle/Heart) Step1->Step2 Step3 Step 3: Extraction (Cold 80% MeOH) Step2->Step3 Step4 Step 4: HILIC LC-MS/MS (Neg Mode) Step3->Step4 Decision Check Isotopologues Step4->Decision ResultA M+1 in CDP-Ribitol: CONFIRMED FLUX Decision->ResultA Mass Shift +1.003 Da ResultB M+0 Only: No Uptake/Defect Decision->ResultB No Shift

Caption: Experimental workflow ensuring sample integrity and logical decision points.

Calculating Fractional Enrichment

Calculate the Mass Isotopomer Distribution (MID) for CDP-Ribitol.



  • Validation Check: If M+1 enrichment in Ribitol-5-P is high (>20%) but M+1 in CDP-Ribitol is near zero, this confirms the ISPD block in mutant mice.

  • Scrambling Check: If you observe M+1, M+2, and M+3 in downstream glycolysis intermediates (e.g., Lactate, Pyruvate), the Ribitol is leaking into the PPP.

Troubleshooting & Quality Control

  • Low Signal for CDP-Ribitol:

    • Cause: Ion suppression or degradation.

    • Fix: Use a phosphate-specific internal standard (e.g., 13C-Glucose-6-P) to monitor extraction efficiency. Ensure pH of mobile phase is >9.0 for optimal ionization of sugar phosphates.

  • High Background Noise:

    • Cause: Plasticware contamination.

    • Fix: Use glass vials for all post-extraction steps.

  • Isotope Effect:

    • Deuterium often has kinetic isotope effects; 13C usually does not. However, always run a WT control group with unlabeled Ribitol to establish baseline retention times.

References

  • Cataldi, M. P., et al. (2018). Ribitol restores functionally glycosylated α-dystroglycan and improves muscle function in dystrophic FKRP-mutant mice.[3][4] American Journal of Physiology-Cell Physiology.

  • Gerin, I., et al. (2016). ISPD produces CDP-ribitol used for α-dystroglycan glycosylation. Nature Communications.

  • Jang, C., et al. (2018). Metabolite Exchange between Mammalian Organs Quantified by Isotope Tracing.[5] Cell Metabolism.

  • Lu, W., et al. (2017). Metabolomic analysis via reversed-phase ion-pairing liquid chromatography coupled to a stand alone orbitrap mass spectrometer. Nature Protocols.

  • Kanagawa, M., et al. (2016). Ribitol-phosphate is a functional sugar on α-dystroglycan.[3][6] Cell Reports.

Sources

Application Note: High-Resolution Quantification of D-Ribitol-1-13C Incorporation via HILIC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust protocol for the separation and quantification of D-Ribitol-1-13C incorporation in biological matrices using Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-MS/MS). While D-Ribitol (Adonitol) is a critical pentose alcohol involved in the biosynthesis of Haemophilus influenzae type b (Hib) capsular polysaccharides and mammalian pentose phosphate pathway bypasses, its quantification is complicated by its high polarity and structural isomerism (e.g., vs. D-Arabitol, Xylitol). This guide provides a validated workflow for distinguishing isotopic enrichment (Flux) from absolute concentration, utilizing a specific HILIC-Amide separation to resolve isomers and negative-mode ESI for high-sensitivity detection.

Introduction & Biological Context

D-Ribitol is a reduced form of ribose. In bacterial systems, it is a precursor for Cytidine diphosphate ribitol (CDP-Ribitol), a vital component of teichoic acids in the cell wall of Gram-positive bacteria. In mammalian systems, ribitol accumulation is a hallmark of Ribose-5-Phosphate Isomerase (RPI) deficiency.

Using D-Ribitol-1-13C as a stable isotope tracer allows researchers to move beyond static "snapshot" quantification to dynamic Metabolic Flux Analysis (MFA) . By tracking the incorporation of the 13C label into downstream metabolites, one can determine the rate of turnover and pathway utilization.

Key Analytical Challenges
  • Polarity: Ribitol is highly hydrophilic, eluting in the void volume of standard C18 columns.

  • Isomerism: Ribitol, Arabitol, and Xylitol share the same molecular formula (

    
    ) and mass (
    
    
    
    Da). They produce identical MS fragments, making chromatographic separation mandatory.
  • Isotopic Overlap: Accurate flux analysis requires distinguishing the exogenous M+1 tracer from the natural abundance M+1 isotope of endogenous Ribitol.

Experimental Workflow

The following diagram illustrates the critical path from sample treatment to data acquisition.

Workflow Step1 1. Tracer Incubation (D-Ribitol-1-13C) Step2 2. Metabolism Quenching (-80°C 80% MeOH) Step1->Step2 Stop Flux Step3 3. Biphasic Extraction (Removal of Lipids) Step2->Step3 Lysis Step4 4. HILIC-MS/MS (Amide Column, Neg Mode) Step3->Step4 Supernatant Step5 5. Data Processing (Isotopomer Correction) Step4->Step5 .raw Data

Figure 1: End-to-end workflow for 13C-Ribitol flux analysis. Critical control points include rapid quenching to prevent post-sampling metabolic shifts.

Materials and Methods

Chemicals and Reagents
  • Tracer: D-Ribitol-1-13C (99% atom % 13C).

  • Internal Standard (IS): Ribitol-d7 (preferred) or Adonitol (if Ribitol-d7 unavailable and chromatographic resolution is confirmed).

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, and Ammonium Acetate.

Sample Preparation (Adherent Cells)

Causality: Polyols are intracellular; rapid quenching is required to stop enzymatic activity immediately.

  • Quench: Rapidly wash cells with ice-cold PBS. Add 1 mL 80% Methanol/Water (-80°C) directly to the plate.

  • Scrape & Collect: Scrape cells and transfer to a pre-cooled tube.

  • Lysis: Vortex vigorously (1 min) or sonicate (5 cycles, 30s on/off) at 4°C.

  • Clarification: Centrifuge at 14,000 x g for 10 min at 4°C to pellet protein/debris.

  • Drying (Optional): If sensitivity is low, dry supernatant under nitrogen and reconstitute in 60% ACN/Water . Note: Reconstituting in 100% water will cause peak distortion in HILIC.

LC-MS/MS Conditions

Causality: An Amide-HILIC column is selected because it utilizes hydrogen bonding to retain polar polyols, providing superior separation of the Ribitol/Arabitol isomer pair compared to ZIC-HILIC or C18.

Chromatography (HILIC):

  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (Adjusted with NH4OH). High pH promotes deprotonation.

  • Mobile Phase B: 10 mM Ammonium Acetate in 95:5 ACN:Water, pH 9.0.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 45°C.

Gradient Profile:

Time (min) % Mobile Phase B Rationale
0.0 95 High organic start for HILIC retention
1.0 95 Isocratic hold to stack injection plug
8.0 60 Gradient elution of polyols
9.0 40 Column wash
9.1 95 Return to initial conditions

| 12.0 | 95 | Re-equilibration (Critical in HILIC) |

Mass Spectrometry (ESI-):

  • Mode: Negative Electrospray Ionization (ESI-).

  • Source Temp: 500°C.

  • Capillary Voltage: -2.5 kV.

  • Detection: Multiple Reaction Monitoring (MRM).

MRM Transitions

For flux analysis, you must monitor the unlabeled (M+0) and the labeled (M+1) isotopologues.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Type
Ribitol (M+0) 151.1

133.1

15Quantifier
Ribitol (M+0) 151.171.0

22Qualifier
Ribitol-1-13C (M+1) 152.1

134.1

15Tracer Quant
Ribitol-d7 (IS) 158.1

140.1

15Internal Std

Note on M+1 Transition: The loss of water (-18 Da) preserves the carbon backbone. Therefore, the M+1 precursor (152) yields an M+1 fragment (134).

Method Validation Criteria (Self-Validating System)

To ensure trustworthiness, the method must pass the following checks before running biological samples:

  • Isomer Resolution Test: Inject a mix of Ribitol, Arabitol, and Xylitol (1 µM each).

    • Requirement: Baseline separation (

      
      ) between Ribitol and Arabitol. If they co-elute, the 13C-Ribitol signal will be contaminated by endogenous Arabitol.
      
  • Isotopic Purity Check: Inject pure unlabeled Ribitol standard.

    • Requirement: The signal in the M+1 channel (152/134) should match the theoretical natural abundance of Carbon-13 (~5.5% of the M+0 signal). Deviations imply interference.

  • Linearity:

    
     over 10 ng/mL – 10 µg/mL.
    

Data Analysis: Calculating Incorporation

Quantifying "incorporation" differs from quantifying "concentration." You are calculating the Mass Isotopomer Distribution (MID) .

The Logic of Enrichment

Raw peak areas must be corrected for natural isotope abundance (the naturally occurring 13C in the unlabeled pool).

Calculation RawData Raw Peak Areas (M+0, M+1) Correction Natural Abundance Correction (Matrix Inversion) RawData->Correction Remove Background 13C MPE Mole Percent Excess (MPE) Correction->MPE Calculate Enrichment Flux Metabolic Flux Inference MPE->Flux Time-Course Data

Figure 2: Computational workflow for deriving flux data from raw MS intensities.

Calculation Steps
  • Extract Peak Areas: Integrate peaks for M+0 (

    
    ) and M+1 (
    
    
    
    ).
  • Calculate Total Pool:

    
    .
    
  • Fractional Enrichment (FE):

    
    
    
  • Corrected Enrichment (MPE): Subtract the natural abundance (NA) measured in your unlabeled control samples.

    
    
    

Interpretation: An MPE of 0.5 (50%) means half of the intracellular Ribitol pool is derived from your 13C-tracer.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Poor Retention (RT < 2 min) Water content in sample too high.Ensure sample diluent is >60% ACN.
Double Peaks Isomer separation or Anomer separation.Ribitol is acyclic (no anomers), so this indicates Arabitol/Xylitol contamination. Optimize Gradient.
Signal Suppression Phosphate buffer salts in media.Use Ammonium Acetate/Formate only. Avoid PBS in final extraction step.
High M+1 Background Detector saturation.Dilute sample. Saturation distorts isotope ratios.

References

  • HILIC Separation Mechanisms: Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.[1] Analytical and Bioanalytical Chemistry. Link

  • 13C Flux Analysis Protocols: Zamboni, N., et al. (2009). 13C-based metabolic flux analysis.[2][3][4] Nature Protocols. Link

  • Ribitol Metabolism in Bacteria: Pereira, M. P., et al. (2008). Biosynthesis of the Ribitol-Phosphate Chain of Teichoic Acid in Staphylococcus aureus. Journal of Bacteriology. Link

  • Sugar Alcohol Analysis: Creative Proteomics. (2023). Sugar Alcohols Analysis Service (HILIC-MS/MS Technical Overview). Link

  • Isomer Fragmentation: Yamamoto, A. (2025).[5] Fragmentation Patterns in Negative-Ion Mode Mass Spectrometry. Mass Spectrometry (Tokyo).[5] Link

Sources

Sample preparation for NMR analysis of D-Ribitol-1-13C labeled metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution NMR Sample Preparation for Metabolic Flux Analysis of D-Ribitol-1-13C Labeled Intermediates

Executive Summary

This guide details the protocol for the extraction and preparation of biological samples (cell culture or tissue) pulsed with D-Ribitol-1-13C for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy. Unlike standard metabolomics, which focuses on static pool sizes, this protocol is optimized for fluxomics —tracking the flow of the 13C isotope from the C1 position of ribitol into the Pentose Phosphate Pathway (PPP) and Glycolysis.

The methodology utilizes a dual-phase extraction (Methanol/Chloroform/Water) to isolate polar metabolites while strictly removing lipids and proteins that cause line-broadening. The resulting NMR spectra allow for the quantification of specific isotopomers, enabling the reconstruction of metabolic rates.[1]

Scientific Rationale & Metabolic Pathway

Why D-Ribitol-1-13C? Ribitol (adonitol) is a pentose alcohol involved in cell wall biosynthesis (teichoic acids in Gram-positive bacteria) and rare sugar metabolism. When D-Ribitol-1-13C is metabolized, it typically enters the Pentose Phosphate Pathway (PPP) via conversion to Ribulose-5-Phosphate .

  • The Tracer Logic: The C1 label of Ribitol becomes the C1 or C5 of Ribulose-5-P (depending on the kinase/dehydrogenase order). As it cycles through the PPP (Transketolase/Transaldolase reactions), the carbon backbone scrambles. NMR is superior to Mass Spectrometry here because it detects positional isotopomers (e.g., distinguishing [1-13C]Glucose from [2-13C]Glucose), which is critical for resolving the reversible fluxes of the PPP.

Visualizing the Pathway & Label Flow

Ribitol_Flux Ribitol D-Ribitol-1-13C (Input Tracer) Ribitol5P Ribitol-5-P Ribitol->Ribitol5P Kinase Ru5P Ribulose-5-P (PPP Entry) Ribitol5P->Ru5P Dehydrogenase R5P Ribose-5-P Ru5P->R5P Isomerase X5P Xylulose-5-P Ru5P->X5P Epimerase F6P Fructose-6-P R5P->F6P TK/TA GAP Glyceraldehyde-3-P X5P->GAP TK

Figure 1: Metabolic entry of D-Ribitol-1-13C into the Pentose Phosphate Pathway. The 13C label propagates from Ribitol to Ribulose-5-P, eventually scrambling into Glycolytic intermediates.

Experimental Protocol: Sample Preparation

Phase 1: Quenching & Metabolism Arrest

Objective: Instantly stop enzymatic activity to preserve the metabolic snapshot at time


.
  • Preparation: Pre-cool 60% Methanol (aq) to -40°C using a dry ice/ethanol bath.

  • Quenching:

    • For Adherent Cells: Rapidly aspirate media. Immediately flood the plate with -40°C Methanol. Scrape cells quickly on ice.

    • For Suspension Cultures: Rapid filtration (0.45 µm) followed by immediate submersion of the filter into liquid nitrogen or -40°C Methanol.

    • Scientific Integrity Check: Do not wash cells with PBS before quenching; the time delay (seconds) alters the ATP/ADP ratio and sugar phosphate pools.

Phase 2: Dual-Phase Extraction (Modified Bligh & Dyer)

Objective: Separate polar metabolites (Ribitol, Sugar Phosphates) from lipids and proteins.

Reagents:

  • Methanol (HPLC Grade)

  • Chloroform (HPLC Grade)[2]

  • Milli-Q Water (Type 1)

Step-by-Step Workflow:

StepActionCritical Technical Insight
1 Transfer quenched cell lysate to a glass vial (Teflon-lined cap).Plasticizers from microfuge tubes can leach into chloroform, appearing as contaminant peaks in NMR.
2 Add solvents to achieve ratio: Methanol:Chloroform:Water (2:2:1.8) .This specific ratio breaks the monophasic mixture into two phases.
3 Vortex vigorously for 30 seconds. Incubate on ice for 10 mins.Ensures complete cell lysis and protein denaturation.
4 Centrifuge at 2,000 x g for 15 mins at 4°C.Self-Validating Step: You must see three distinct layers. Top = Polar (Water/MeOH), Middle = Protein disk, Bottom = Non-polar (Chloroform).
5 Carefully pipette the Top Aqueous Phase into a new tube.Avoid touching the interface protein disk. Contamination here causes broad baselines in spectra.
6 Lyophilize (Freeze-dry) the aqueous phase overnight.Removes H2O and MeOH.[3][4] Residual MeOH signals (3.36 ppm) can obscure critical metabolite peaks.
Phase 3: NMR Sample Assembly

Objective: Reconstitute for maximum sensitivity and chemical shift stability.

Reagents:

  • Buffer: 100 mM Sodium Phosphate buffer (pH 7.0 or 7.4) in D2O (99.9% D).

  • Reference Standard: 0.5 mM DSS-d6 (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TMSP.

  • Additives: 0.2% NaN3 (Sodium Azide) to prevent bacterial growth during long acquisitions.

Protocol:

  • Add 600 µL of the D2O Buffer/Standard mix to the dried pellet.

  • Vortex until fully dissolved. Centrifuge at 12,000 x g for 5 mins to pellet any insoluble micro-particulates.

  • Transfer 550 µL to a high-quality 5mm NMR tube (e.g., Wilmad 535-PP).

    • Note: Use high-throughput tubes only if using an autosampler; otherwise, precision tubes reduce shimming errors.

NMR Acquisition Parameters

For 13C-labeled flux analysis, a standard 1D Proton spectrum is insufficient. You must acquire 2D heteronuclear data to resolve the carbon isotopomers.

Instrument: 600 MHz or higher (Cryoprobe recommended for sensitivity). Temperature: 298 K (25°C) - strictly controlled.

ExperimentPulse SequencePurpose
1D 1H NOESY noesypr1dQuantitative Profiling. Good water suppression. Used to quantify total pool sizes relative to the DSS standard.
2D 1H-13C HSQC hsqcetgpsisp2Isotopomer Analysis. Sensitivity-enhanced HSQC. Resolves 13C-attached protons. Allows calculation of fractional enrichment (13C/12C ratio) at specific positions.
2D 1H-1H TOCSY mlevphprSpin System ID. Helps assign the specific sugar isomers (Ribitol vs. Ribose vs. Ribulose) by tracing the spin network.

Workflow Diagram:

NMR_Workflow cluster_0 Sample Prep cluster_1 NMR Assembly cluster_2 Acquisition & Data Quench Quench (-40°C MeOH) Extract Extract (MeOH:CHCl3:H2O) Quench->Extract Lyophilize Lyophilize Extract->Lyophilize Reconstitute Reconstitute in D2O + Phosphate Buffer + DSS Lyophilize->Reconstitute Transfer Transfer to 5mm Tube Reconstitute->Transfer HSQC 2D 1H-13C HSQC Transfer->HSQC FluxMap Flux Map Reconstruction HSQC->FluxMap Isotopomer Ratios

Figure 2: End-to-end workflow from biological quenching to metabolic flux reconstruction.

Data Analysis & Troubleshooting

Calculating Fractional Enrichment: In the HSQC spectrum, the volume of the cross-peak (


) represents the 13C-labeled pool.


Note:

is often derived from the 1D 1H spectrum (which sees both 12C and 13C attached protons) or by using satellite peaks in high-concentration samples.

Common Pitfalls:

  • Broad Lines:

    • Cause: Incomplete lipid removal or paramagnetic ions (Fe2+, Cu2+).

    • Fix: Re-extract the aqueous phase with chloroform or add EDTA to the buffer.

  • pH Drift:

    • Cause: High metabolic acid load (Lactate) overcoming buffer capacity.

    • Fix: Increase Phosphate buffer strength to 150 mM. Check pH of the final NMR tube using a long micro-pH probe; adjust with NaOD/DCl if necessary.

  • Missing Ribitol Signals:

    • Cause: Ribitol signals (3.6 - 3.9 ppm) overlap heavily with Glucose and other sugars.

    • Fix: Use the 2D TOCSY to identify the unique spin system of Ribitol (symmetric molecule).

References

  • Beckonert, O., et al. (2007). Metabolic profiling, metabolomic and metabonomic procedures for NMR spectroscopy of urine, plasma, serum and tissue extracts. Nature Protocols, 2(11), 2692–2703. Link

  • Lane, A. N., et al. (2008). NMR-based stable isotope tracer analysis of pathways of glucose metabolism. IUBMB Life, 60(2), 124-129. Link

  • Fan, T. W-M., & Lane, A. N. (2012). Structure-based profiling of metabolites and isotopomers by NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 65, 57-80. Link

  • Wiechert, W. (2001). 13C metabolic flux analysis. Metabolic Engineering, 3(3), 195-206. Link

Sources

Using D-Ribitol-1-13C to measure pentose phosphate pathway flux

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Tracing of Non-Oxidative Pentose Phosphate Pathway Flux using D-Ribitol-1-13C

Executive Summary

Quantifying flux through the Pentose Phosphate Pathway (PPP) is critical for understanding cancer metabolism, nucleotide biosynthesis, and cellular redox defense. Traditional methods using [1,2-13C]Glucose are often confounded by the "oxidative loss" problem: the C1 carbon is decarboxylated by 6-Phosphogluconate Dehydrogenase (6PGDH), erasing the label before it enters the non-oxidative branch.

This protocol details the use of D-Ribitol-1-13C as a specialized tracer. Unlike glucose, ribitol enters the pathway downstream of the oxidative decarboxylation step, directly fueling the non-oxidative branch via Ribulose-5-Phosphate (Ru5P). This allows for the precise, isolated measurement of reversible non-oxidative fluxes and pentose recycling without interference from upstream glycolytic or oxidative PPP activity.

Scientific Mechanism & Tracer Logic

The "Backdoor" Entry

D-Ribitol (a pentitol) is not a standard glycolytic substrate. In mammalian cells expressing promiscuous polyol dehydrogenases or specific ribitol kinases (often upregulated in specific cancer subtypes or engineered lines), D-Ribitol is metabolized as follows:

  • Oxidation/Phosphorylation: D-Ribitol is converted to D-Ribulose (via Ribitol Dehydrogenase) and subsequently phosphorylated to Ribulose-5-Phosphate (Ru5P) . Alternatively, it may be phosphorylated to Ribitol-5-P and then oxidized.[1]

  • Bypass of G6PDH: By entering as Ru5P, the tracer bypasses the rate-limiting, irreversible oxidative phase (G6PDH and 6PGDH).

  • Label Conservation: The 1-13C label is retained. In the standard oxidative PPP, C1 of glucose is lost as CO2. With D-Ribitol-1-13C, the C1 label enters the non-oxidative pool directly.

Pathway Visualization

The following diagram illustrates the entry point of D-Ribitol-1-13C and its distribution through the non-oxidative branch.

PPP_Flux cluster_legend Pathway Key Ribitol D-Ribitol-1-13C (Tracer Input) Ru5P Ribulose-5-P (M+1) Ribitol->Ru5P Ribitol DH / Kinase R5P Ribose-5-P (M+1) Ru5P->R5P Isomerase Xu5P Xylulose-5-P (M+1) Ru5P->Xu5P Epimerase S7P Sedoheptulose-7-P (M+2) R5P->S7P GAP Glyceraldehyde-3-P (M+0) Xu5P->GAP Xu5P->S7P F6P Fructose-6-P (M+2 Recycled) GAP->F6P S7P->F6P Transaldolase (Label Transfer) G6P Glucose-6-P G6P->Ru5P Oxidative Phase (Bypassed) CO2 CO2 (Loss of C1) G6P->CO2 key1 Red: Tracer Input key2 Green: Non-Oxidative Intermediates key3 Blue: Glycolytic Recycling (Output)

Caption: Figure 1. Metabolic fate of D-Ribitol-1-13C. The tracer enters as Ru5P, bypassing oxidative decarboxylation. Label propagation into F6P indicates "reverse" flux from PPP to glycolysis.

Experimental Protocol

Pre-requisite: Verify if your cell line expresses endogenous polyol pathway enzymes (e.g., ISPD, RbtD homologs) or requires transient transfection. Most hepatocarcinoma and breast cancer lines (e.g., MCF7) possess sufficient background activity.

Materials
  • Tracer: D-Ribitol-1-13C (99% enrichment).

  • Base Media: Glucose-free DMEM or RPMI (dialyzed FBS).

  • Unlabeled Substrate: D-Glucose (natural abundance).

  • Quenching Solution: 80:20 Methanol:Water (pre-chilled to -80°C).

Pulse-Chase Workflow
StepActionCritical Technical Note
1. Acclimatization Culture cells in standard media until 70% confluence.Do not overgrow; contact inhibition alters PPP flux.
2. Starvation Wash cells 2x with PBS. Incubate in glucose-free media for 30 mins.Depletes intracellular glycolytic pools to maximize tracer uptake.
3. Pulse Labeling Replace media with: 5 mM D-Glucose + 5 mM D-Ribitol-1-13C .Glucose is required for cell survival; Ribitol acts as the probe. High concentration (5-10mM) ensures competition.
4. Incubation Incubate for 1, 2, 4, and 6 hours (Time-course).Steady-state isotopic enrichment (ISE) is usually reached by 4 hours in PPP intermediates.
5. Quenching Rapidly aspirate media. Immediately add 1 mL -80°C 80% MeOH .Speed is vital. PPP intermediates (R5P, S7P) turnover in seconds.
6. Extraction Scrape cells on dry ice. Vortex 1 min. Centrifuge at 14,000 x g (4°C) for 10 min.Keep samples at 4°C or below at all times to prevent hydrolysis.
7. Derivatization Dry supernatant (SpeedVac). Derivatize with MOX/MSTFA for GC-MS.For LC-MS (HILIC), resuspend in 50:50 Acetonitrile:Water.

Data Analysis & Interpretation

Mass Isotopomer Distribution (MID)

Analyze the Mass Isotopomer Distributions (MIDs) for the following targets.

  • Ribose-5-Phosphate (R5P):

    • Expectation: High M+1 enrichment.

    • Logic: Direct isomerization of the tracer (Ru5P

      
       R5P).
      
  • Sedoheptulose-7-Phosphate (S7P):

    • Expectation: Presence of M+2 .

    • Logic: Transketolase combines C1-C2 of Xu5P (M+1 at C1) with R5P (M+1 at C1). This creates S7P labeled at C1 and C3.

  • Fructose-6-Phosphate (F6P):

    • Expectation: M+2 isotopologues.

    • Logic: Transaldolase transfers the C1-C3 fragment of S7P (containing the two labels) to GAP. This creates F6P with labels at C1 and C3.

Calculating Flux Ratios

To quantify the Non-Oxidative Recycling Rate (Recycling into Glycolysis) , use the following ratio derived from the M+2 fraction of F6P relative to the M+1 fraction of the precursor pool (R5P).



Note: If oxidative PPP were active on Glucose-1-13C, the label would be lost. Therefore, any M+1/M+2 detected in hexoses MUST originate from the Ribitol tracer recycling back through the non-oxidative branch.

Troubleshooting & Validation

  • Low Enrichment: If R5P enrichment is <5%, the cell line may lack Ribitol transport or kinase activity.

    • Solution: Co-transfect with a bacterial Ribitol Transporter or Ribitol Dehydrogenase (RbtD).

  • Label Scrambling: If M+3 or M+4 appears in Hexoses.

    • Cause: Extensive recycling through the TCA cycle and gluconeogenesis.

    • Fix: Shorten incubation time to <2 hours to capture "first-pass" PPP flux.

References

  • BenchChem. (2025).[1] Application Notes & Protocols: Quantifying Metabolic Pathways with Ribitol-3-13C.[1] (Adapted for 1-13C methodology).[2] Link

  • Wu, B., et al. (2022). "Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis: A metabolomics and transcriptomics profiling of breast cancer." PLOS ONE, 17(12). Link

  • Jang, C., et al. (2018). "Metabolite Exchange between Mammalian Organs Quantified by Stable Isotope Tracing." Cell Metabolism. (Methodological basis for pentose recycling). Link

  • Nagy, T., & Antoniewicz, M. R. (2025). "Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells." ResearchGate/Metabolic Engineering. Link

  • Kruger, N. J., & von Schaewen, A. (2003). "The oxidative pentose phosphate pathway: structure and organisation." Current Opinion in Plant Biology. (Mechanistic reference for non-ox reversibility). Link

Sources

Troubleshooting & Optimization

How to improve the efficiency of D-Ribitol-1-13C metabolic labeling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Precision Tracing of Pentose Architectures

Welcome to the technical support hub for D-Ribitol-1-13C metabolic labeling. This tracer is not a generic carbon source; it is a precision tool used primarily to investigate Wall Teichoic Acid (WTA) biosynthesis in Gram-positive bacteria (S. aureus, H. influenzae) and


-dystroglycan glycosylation  (via the ISPD pathway) in mammalian cells.

Achieving high labeling efficiency with D-Ribitol-1-13C requires navigating a complex interplay of transport kinetics, catabolite repression, and rapid turnover of high-energy intermediates like CDP-Ribitol. This guide replaces standard templates with a logic-driven troubleshooting framework designed to maximize your Fractional Enrichment and Flux Resolution .

Module 1: Strategic Optimization (Pre-Experiment)

Q: My labeling efficiency is consistently low (<5%) despite high tracer concentration. What is the primary cause?

A: The most common cause is Catabolite Repression or Transport Competition . Ribitol uptake is often mediated by specific transporters (e.g., RbtT in bacteria) that are downregulated in the presence of preferred carbon sources like glucose.

  • The Mechanism: In many bacteria, the ribitol operon is repressed when glucose is available (CCR - Carbon Catabolite Repression). In mammalian cells, while less binary, high glucose concentrations (25 mM) can outcompete ribitol for non-specific transport or dilute the intracellular pool of Pentose Phosphate Pathway (PPP) intermediates if the ribitol is being metabolized for energy rather than biosynthesis.

  • The Fix:

    • Switch Carbon Source: Replace Glucose with Pyruvate or Glutamine (mammalian) or Succinate/Glycerol (bacterial) during the labeling phase. These sources enter metabolism downstream of the ribitol entry point, reducing competition.

    • Step-Down Protocol: If glucose is required for growth, wash cells twice with PBS and incubate in glucose-free media for 30 minutes before adding D-Ribitol-1-13C to upregulate transporter expression.

Q: How do I calculate the correct labeling duration to capture CDP-Ribitol flux?

A: CDP-Ribitol is a high-turnover intermediate, not a storage molecule. Long incubations (>24 hours) often lead to "scrambling," where the 13C label recycles through the Pentose Phosphate Pathway (PPP) and ends up in amino acids or lactate, obscuring your specific signal.

  • Recommendation: Perform a Dynamic Labeling Time Course .

    • Early Phase (15-60 min): Best for observing linear uptake and phosphorylation (Ribitol

      
       Ribitol-5-P).
      
    • Steady State (3-6 hours): Optimal for measuring the fractional enrichment of the CDP-Ribitol pool.

    • Avoid: 24h+ incubations unless you are measuring total cell wall accumulation (WTA turnover).

Module 2: The Core Pathway & Visualization

Understanding the exact fate of your label is critical. The diagram below illustrates the parallel processing of Ribitol in bacterial and mammalian systems, highlighting the critical "Gatekeeper" enzymes (ISPD/TarI) where flux often bottlenecks.

RibitolPathway Rib_Ext D-Ribitol-1-13C (Extracellular) Rib_Int D-Ribitol-1-13C (Intracellular) Rib_Ext->Rib_Int Transport (RbtT / SLCs) Rib5P Ribitol-5-Phosphate (13C) Rib_Int->Rib5P Ribitol Kinase (FucK / ISPD domain) CDP_Rib CDP-Ribitol (Activated Donor) Rib5P->CDP_Rib Cytidylyltransferase (TarI / ISPD) PPP Pentose Phosphate Pathway (Scrambling) Rib5P->PPP Dehydrogenase (Leakage) WTA Wall Teichoic Acid (Bacteria) CDP_Rib->WTA Polymerase (TarL) DG α-Dystroglycan (Mammalian) CDP_Rib->DG Glycosyltransferase (FKTN/FKRP)

Figure 1: The Metabolic Fate of D-Ribitol. The critical bottleneck for labeling efficiency is the conversion of Ribitol-5-P to CDP-Ribitol by ISPD (Mammals) or TarI (Bacteria).

Module 3: Experimental Protocol (Self-Validating)

To ensure data integrity, this protocol includes "Checkpoints"—steps where you can validate success before proceeding.

Phase 1: Pulse Labeling
  • Media Prep: Prepare defined media (e.g., DMEM -Glucose -Glutamine) supplemented with 5 mM D-Ribitol-1-13C .

    • Note: Do not use complex media (LB/FBS) without dialyzing, as unknown ribitol sources will dilute the isotope.

  • Seeding: Seed cells to reach 70-80% confluency. Over-confluent cells reduce metabolic activity, lowering label uptake.

  • Pulse: Replace growth media with Labeling Media. Incubate for 3 hours (Mammalian) or 1 hour (Bacterial log phase).

Phase 2: Quenching (The Critical Step)

Why it fails: Sugar phosphates (Ribitol-5-P) and nucleotide sugars (CDP-Ribitol) are extremely sensitive to enzymatic hydrolysis during harvest.

  • The Protocol:

    • Rapid Wash: Wash once with ice-cold PBS (max 5 seconds). DO NOT wash multiple times; ribitol leaks rapidly.

    • Quench: Immediately add -40°C Methanol:Acetonitrile:Water (40:40:20) directly to the plate/pellet.

    • Scrape/Vortex: Perform cell lysis in the quenching solvent on dry ice.

Phase 3: Extraction & Detection
  • Extraction: Centrifuge at 15,000 x g for 10 min at 4°C. Collect supernatant.

  • Detection (LC-MS): Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., BEH Amide). C18 columns will not retain polar ribitol phosphates.

CheckpointValidation MethodSuccess Criteria
Uptake Measure media supernatant by MS>10% decrease in extracellular Ribitol
Quenching Check Energy Charge (ATP/ADP ratio)Ratio > 5:1 (indicates metabolism stopped instantly)
Enrichment Mass Isotopomer Distribution (MID)Distinct M+1 peak for Ribitol-5-P

Module 4: Troubleshooting & FAQs

Q: I see the M+1 peak for Ribitol, but no signal for CDP-Ribitol. Why? A: This indicates a bottleneck at the Cytidylyltransferase step (ISPD or TarI).

  • Cause 1: CTP Depletion. The conversion requires CTP. If cells are energy-stressed (e.g., starvation during labeling), CTP pools crash.

  • Cause 2: Feedback Inhibition. High levels of CDP-Ribitol can inhibit its own synthesis.[1]

  • Solution: Supplement the media with 50 µM Uridine to boost the pyrimidine pool (CTP precursor).

Q: My "M+1" label is spreading into M+2, M+3, etc. What is happening? A: You are witnessing Metabolic Scrambling . The Ribitol-1-13C is entering the Pentose Phosphate Pathway, being converted to Fructose-6-P, recycling through glycolysis, and re-entering biosynthesis.

  • Fix: Reduce incubation time. If M+1 is the target (direct incorporation), analyze samples at earlier time points (e.g., 30-60 mins) before the PPP cycle completes.

Q: Can I use GC-MS instead of LC-MS? A: Yes, but with caveats. Ribitol and Ribitol-5-P require derivatization (TMS/Methoxime).

  • Risk: The high heat of GC injection can cause thermal decomposition of the unstable CDP-Ribitol.

  • Advice: Use GC-MS only for total Ribitol or Ribitol-5-P quantification. For CDP-Ribitol, LC-MS/MS (HILIC mode) is mandatory.

Module 5: Diagnostic Decision Tree

Use this logic flow to diagnose low labeling efficiency.

Troubleshooting Start Issue: Low 13C Enrichment Check_Intracellular Is Intracellular Ribitol-13C Detected? Start->Check_Intracellular Check_Phospho Is Ribitol-5-P Detected? Check_Intracellular->Check_Phospho Yes Sol1 Diagnosis: Transport Failure Action: Remove Glucose/Glutamine Check Transporter Expression Check_Intracellular->Sol1 No Check_CDP Is CDP-Ribitol Detected? Check_Phospho->Check_CDP Yes Sol2 Diagnosis: Kinase Inactivity Action: Check ATP levels Verify ISPD/FucK genotype Check_Phospho->Sol2 No Success Optimization Complete Proceed to Flux Analysis Check_CDP->Success Yes Sol3 Diagnosis: CTP Limitation Action: Add Uridine Shorten Incubation Check_CDP->Sol3 No

Figure 2: Diagnostic Logic for D-Ribitol-1-13C Labeling Failures.

References

  • Gerin, I., et al. (2016). "ISPD produces CDP-ribitol used for alpha-dystroglycan glycosylation in mammals."[2] Nature Communications. Link

  • Pereira, M.P., et al. (2020). "Wall Teichoic Acid Biosynthesis: A New Era of Antibiotic Targets." Annual Review of Biochemistry. Link

  • Lu, W., et al. (2017). "Metabolite Measurement: Pitfalls to Avoid and Practices to Follow." Annual Review of Biochemistry. Link

  • Buescher, J.M., et al. (2015). "A roadmap for interpreting 13C metabolite labeling patterns from cells." Current Opinion in Biotechnology. Link

  • Brown, S., et al. (2013). "Ribitol-5-phosphate cytidylyltransferase (TarI) from Streptococcus pneumoniae." Journal of Biological Chemistry. Link

Sources

Technical Support Center: D-Ribitol-1-13C Mass Spectrometry Data Integrity

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Background Noise Correction & Isotope Fidelity Assigned Specialist: Senior Application Scientist, Metabolomics Division

Executive Summary: The "Noise" is Often Chemistry, Not Electronics

When analyzing D-Ribitol-1-13C (a singly labeled pentose alcohol), "background noise" rarely refers to random electronic detector fluctuations. In GC-MS metabolomics, the "noise" is usually a systematic interference caused by Natural Isotope Abundance (NA) —specifically from the derivatization reagents used to make the molecule volatile.

Because Ribitol requires derivatization (typically Trimethylsilylation, TMS) to be seen by GC-MS, you are adding 15-20 extra carbon atoms from the reagent to your 5-carbon molecule. These reagent carbons contain naturally occurring ^13^C (1.1%). This creates a massive "M+1" background signal that mimics your specific ^13^C label.

This guide provides the protocols to mathematically strip away this chemical noise and validate your isotopic enrichment.

Module 1: Diagnostic & Troubleshooting (Q&A)
Q1: I see a significant M+1 peak in my unlabeled "Blank" samples. Is my column contaminated?

Diagnosis: Likely False. This is the Natural Abundance (NA) Pedestal . Technical Explanation: Ribitol (C5H12O5) is usually analyzed as a Pentakis-TMS derivative (C20H52O5Si5).

  • Native Ribitol: 5 Carbons. Probability of natural M+1 ≈ 5.5%.

  • Derivatized Ribitol: 20 Carbons.[1] Probability of natural M+1 ≈ 22.0% . The Fix: You cannot "clean" this away. You must apply Matrix-Based Correction (see Module 2). If the signal is >25% of the base peak in a blank, then suspect carryover.

Q2: My 1-^13^C enrichment data fluctuates wildly between replicates.

Diagnosis: Integration Window Mismatch or Saturation. Technical Explanation: In GC-MS (EI source), Ribitol-TMS fragments heavily. The molecular ion is weak. Common quantitation ions are m/z 217 and m/z 307 .

  • The Trap: If you use m/z 217 for the M+0 and m/z 218 for the M+1 (your label), you must ensure the detector is not saturated at m/z 217. Saturation "flattens" the M+0 peak, artificially inflating the calculated ratio of M+1/M+0. The Fix: Check the raw abundance of the base peak. If >10^7 counts (detector dependent), dilute the sample.

Q3: The background noise persists even after blank subtraction.

Diagnosis: Improper Mathematical Subtraction. Technical Explanation: You cannot simply subtract the intensity of a blank from the intensity of a labeled sample in isotope tracing. Isotope ratios are probability distributions, not linear additive values. The Fix: Use Isotopomer Distribution Analysis (IDA) algorithms (e.g., IsoCor, IsoCorrectoR) that utilize inverse matrices to deconvolute the signal.

Module 2: The Correction Protocol (Standard Operating Procedure)

To isolate the signal of your D-Ribitol-1-13C from the background, you must correct for two sources of "noise":

  • Derivatization Carbon Contribution: The ^13^C naturally present in the TMS groups.

  • Backbone Natural Abundance: The ^13^C naturally present in the unlabeled Ribitol fraction.

Step-by-Step Workflow

1. Define the Fragment Formula You are likely monitoring specific fragments, not the whole molecule. You must know the exact chemical formula of the fragment ion to correct it.

  • Common Ribitol-TMS Fragment (m/z 217): C7H21O3Si2 (Derived from C3-C5 backbone + TMS groups).

  • Common Ribitol-TMS Fragment (m/z 307): C10H27O4Si3.

2. Construct the Correction Matrix (The "Math Filter") Do not perform simple subtraction. Use the Matrix Method .

  • Let

    
     be the measured vector of intensities (M+0, M+1, M+2...).
    
  • Let

    
     be the correction matrix representing natural abundance probabilities of the derivative atoms (Si, C, H, O).
    
  • Let

    
     be the true tracer distribution.
    
  • Equation:

    
    
    
  • Solution:

    
    
    

3. Validation Control Run a "Zero-Enrichment" standard (Unlabeled commercial Ribitol).

  • Apply the correction matrix to this standard.

  • Pass Criteria: The result must show 99.9% M+0 and <0.1% M+1. If the correction shows residual M+1, your fragment formula definition is incorrect.

Module 3: Visualizing the Logic
Diagram 1: The Source of "Noise" in Labeled Metabolomics

This diagram illustrates why the raw data from the mass spectrometer is "contaminated" by the derivatization process.

NoisePathways Substrate D-Ribitol-1-13C (Tracer) Reaction Derivatization (Silylation) Substrate->Reaction Reagent MSTFA Reagent (Natural Abundance Carbon) Reagent->Reaction Adds 15 Carbons Product Ribitol-5TMS (C20 Complex) Reaction->Product MS_Source GC-MS Ion Source (Fragmentation) Product->MS_Source Signal_True True Tracer Signal (M+1) MS_Source->Signal_True Signal_Noise Reagent Noise (Natural 13C M+1) MS_Source->Signal_Noise

Caption: Figure 1. The "Reagent Noise" pathway. The derivatization reagent (MSTFA) introduces non-tracer carbons that create a false M+1 signal, mimicking the biological tracer.

Diagram 2: The Correction Algorithm

This diagram details the logic flow for stripping the noise from the data.

CorrectionLogic RawData Raw MS Data (Measured Intensities) Calculation Matrix Multiplication (Raw Data × C^-1) RawData->Calculation Step1 Input: Fragment Formula (e.g., C7H21O3Si2) Step2 Calculate Theoretical NA (Binomial Distribution) Step1->Step2 Matrix Construct Inverse Matrix (C^-1) Step2->Matrix Matrix->Calculation Result Corrected Isotopomer Distribution (True Enrichment) Calculation->Result

Caption: Figure 2. The Isotope Correction Workflow. Raw intensities are multiplied by the inverse of the natural abundance matrix (derived from the fragment formula) to yield true enrichment.

Module 4: Reference Data & Fragments

Use this table to verify you are tracking the correct ions for D-Ribitol-TMS.

Fragment Ion (m/z)OriginFormula (TMS Derivative)Purpose
217 C3-C4-C5 + 2 TMSC7H21O3Si2Primary Quant Ion (High Intensity)
307 C1-C2-C3-C4 + 3 TMSC10H27O4Si3Confirmation / Positional Labeling
319 C2-C3-C4-C5 + 3 TMSC11H27O4Si3Alternative Quant Ion
73 TMS group onlySi(CH3)3Do Not Use (Contains no tracer carbon)

> Note: If your D-Ribitol is labeled at position C1, and you monitor m/z 217 (derived from C3-C5), you will see zero enrichment even if the metabolite is labeled. Ensure your fragment contains the labeled carbon.

References
  • NIST Mass Spectrometry Data Center. (2025). Ribitol, 5TMS derivative - Mass Spectrum and Retention Index. National Institute of Standards and Technology. [Link]

  • Millard, P., et al. (2012).[2] IsoCor: correcting MS data in isotope labeling experiments. Bioinformatics, 28(9), 1294–1296. [Link]

  • Heinrich, N., et al. (2018). IsoCorrectoR: A tool for correction of MS data for natural isotope abundance and tracer impurity.[3] Bioconductor. [Link][3]

  • Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling. Current Protocols in Molecular Biology. [Link]

Sources

Addressing metabolic artifacts in D-Ribitol-1-13C tracing experiments

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: D-Ribitol-1-13C Isotope Tracing

Welcome to the technical support guide for D-Ribitol-1-13C tracing experiments. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of stable isotope tracing and troubleshoot common metabolic artifacts. As your virtual application scientist, I will guide you through the causality behind these artifacts and provide validated protocols to ensure the integrity of your data.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is D-Ribitol-1-13C, and what is its primary application in metabolic tracing?

Answer: D-Ribitol is a five-carbon sugar alcohol. The D-Ribitol-1-13C tracer is a specialized tool where the carbon atom at the first position (C1) is replaced with its heavy isotope, 13C. Its primary utility is to trace the activity of the Pentose Phosphate Pathway (PPP) .

Causality & Mechanism: In mammalian cells, D-Ribitol is metabolized by sorbitol dehydrogenase (SDH), which converts it into D-Ribulose.[1] D-Ribulose is then phosphorylated by a kinase to form D-Ribulose-5-Phosphate (Ru5P). This molecule is a key entry point into the non-oxidative branch of the PPP. By using D-Ribitol-1-13C, the 13C label is introduced specifically into the Ru5P pool, allowing for precise tracking of carbon flux through the non-oxidative PPP reactions and into downstream pathways like glycolysis and the TCA cycle. This is distinct from using labeled glucose, which traces carbon through both glycolysis and the oxidative PPP simultaneously.[2][3]

Diagram: Entry of D-Ribitol-1-13C into Central Carbon Metabolism

Ribitol_Pathway Ribitol D-Ribitol-1-13C Ribulose D-Ribulose-1-13C Ribitol->Ribulose Sorbitol Dehydrogenase (SDH) Ru5P D-Ribulose-5-P (1-13C) Ribulose->Ru5P Kinase (ATP -> ADP) PPP Non-Oxidative Pentose Phosphate Pathway Ru5P->PPP Glycolysis Glycolysis / TCA Cycle PPP->Glycolysis

Caption: Metabolic fate of D-Ribitol-1-13C tracer.

Q2: I'm observing unexpected M+1 labeling in glycolytic intermediates like 3-PGA and Lactate. Is this an artifact, and what causes it?

Answer: This is the expected outcome and the primary reason for using this tracer. It is not an artifact. The M+1 labeling in 3-carbon glycolytic intermediates (like 3-Phosphoglycerate, Pyruvate, and Lactate) is a direct result of the non-oxidative PPP re-arranging the 13C label from D-Ribitol-1-13C.

Causality & Mechanism: The non-oxidative PPP enzymes, transketolase and transaldolase, perform a series of carbon-shuffling reactions. When D-Ribulose-5-P (a 5-carbon molecule) enters this pathway with a label at the C1 position, these reactions can transfer this single 13C atom to produce Glyceraldehyde-3-Phosphate (G3P), a 3-carbon molecule. This M+1 G3P then enters glycolysis, leading to the observed M+1 labeling in all subsequent downstream metabolites. Observing M+1 lactate is a strong indicator of active flux from the non-oxidative PPP into glycolysis.[4][5]

Data Presentation: Expected vs. Artifactual Labeling Patterns

MetaboliteExpected Mass Isotopologue (from D-Ribitol-1-13C)Potential Artifactual Source & Isotopologue
Ribulose-5-P M+1N/A (Direct product)
Sedoheptulose-7-P M+1Ribose salvage from unlabeled sources (M+0 dilution)
Glyceraldehyde-3-P M+1Inefficient quenching (M+0 dilution)
3-PGA / Lactate M+113CO2 fixation (see Q4)
Citrate M+113CO2 fixation (see Q4)
Nucleotides (Ribose moiety) M+1Ribose salvage from unlabeled sources (M+0 dilution)
Q3: How can I differentiate between canonical PPP flux and artifacts from ribose salvage?

Answer: This is a critical question. Ribose salvage, the process of recycling ribose from the degradation of nucleotides and RNA, can introduce unlabeled (M+0) ribose-5-phosphate into the PPP, diluting your 13C signal and confounding flux interpretations.[6][7]

Expertise-Driven Troubleshooting:

  • Isotopic Steady State Analysis: Ensure your cells have reached isotopic steady state, where the fractional enrichment of key intermediates is stable. For PPP and glycolysis, this is typically achieved within minutes to a few hours in cultured cells.[8][9] Dynamic labeling experiments (sampling at multiple early time points) can help model the rate of label incorporation and distinguish it from slower salvage pathway contributions.

  • Control Experiments: Run a parallel experiment using a well-established PPP tracer like [1,2-13C]-glucose. The labeling patterns from this tracer are well-characterized and can provide a benchmark for PPP activity.[2] If the D-Ribitol-1-13C results deviate significantly from expectations based on the glucose tracer, salvage pathways may be a contributing factor.

  • Pharmacological Inhibition: Use an inhibitor of uridine phosphorylase (e.g., 5-Fluorouracil, though it has other effects) or other enzymes in the nucleotide salvage pathway to assess the impact on your labeling patterns.[7] A significant change in the M+1/M+0 ratio of PPP intermediates upon inhibition points to active salvage.

  • Quantify Nucleotide Labeling: Analyze the mass isotopologues of the ribose moiety of nucleotides (e.g., AMP, UMP). If D-Ribitol-1-13C is efficiently feeding the PPP for nucleotide synthesis, you should see significant M+1 enrichment in the ribose portion. Low enrichment, despite active PPP flux into glycolysis, could suggest that the nucleotide pool is being maintained by salvage.

Diagram: Troubleshooting Workflow for Unexpected Labeling

Troubleshooting_Workflow Start Unexpected Labeling Pattern (e.g., Low M+1 Enrichment) CheckQuench 1. Verify Quenching Protocol (See Protocol 1) Start->CheckQuench CheckSteadyState 2. Confirm Isotopic Steady State CheckQuench->CheckSteadyState SalvageHypothesis Hypothesis: High Ribose Salvage Activity? CheckSteadyState->SalvageHypothesis RunControls 3. Run Control Experiment ([1,2-13C]-Glucose) SalvageHypothesis->RunControls Yes Interpret Interpret Data: High Salvage vs. Low PPP Flux SalvageHypothesis->Interpret No AnalyzeNucleotides 4. Quantify Nucleotide Ribose Labeling RunControls->AnalyzeNucleotides AnalyzeNucleotides->Interpret

Caption: Decision workflow for troubleshooting labeling issues.

Q4: My TCA cycle intermediates (e.g., citrate, malate) show M+1 labeling. Is this expected or an artifact?

Answer: This can be both. While some M+1 in the TCA cycle is expected, a dominant M+1 peak, especially in citrate, may indicate a significant artifact from 13CO2 fixation .

Causality & Mechanism:

  • Expected Flux: The M+1 G3P from the PPP is converted to M+1 pyruvate. This pyruvate can enter the TCA cycle via pyruvate dehydrogenase (PDH), producing M+0 acetyl-CoA (the 13C is lost as 13CO2) or via pyruvate carboxylase (PC), producing M+1 oxaloacetate. The subsequent condensation of acetyl-CoA and oxaloacetate will result in M+1 labeled TCA intermediates.

  • Artifactual Flux (13CO2 Fixation): The PDH reaction releases the 13C label from M+1 pyruvate as 13CO2. In vivo and in some in vitro systems, this 13CO2 can be "fixed" back into central carbon metabolism, primarily by pyruvate carboxylase (PC), which converts unlabeled pyruvate and 13CO2 into M+1 oxaloacetate.[10] This can artificially inflate the M+1 signal in TCA cycle intermediates, leading to an overestimation of anaplerotic flux. This effect is particularly pronounced in vivo compared to in vitro experiments where bicarbonate in the media can dilute the labeled CO2.[10]

Trustworthiness & Validation: To distinguish between these sources, run a parallel tracer experiment with [U-13C]-glutamine. Glutamine enters the TCA cycle via conversion to alpha-ketoglutarate. If the M+1 citrate signal persists with the glutamine tracer, it strongly suggests that CO2 fixation is a significant factor, as glutamine metabolism does not directly produce M+1 citrate through canonical pathways.[10]

Q5: What is the most robust protocol for quenching metabolism to prevent artifacts during sample collection?

Answer: Improper quenching is a major source of artifacts, as enzymatic activity can continue post-harvest, altering metabolite levels and isotopic enrichment. The gold standard is rapid and extreme cold.

Expertise-Driven Protocol: The most reliable method involves quenching cells directly in a cold solvent mixture to instantly halt all enzymatic activity.[11][12] A commonly used and validated solution is a 60:40 (v/v) methanol:water mixture pre-chilled to at least -40°C.[12][13] Snap-freezing cell pellets in liquid nitrogen is also effective but can cause cell lysis and leakage if not followed immediately by extraction in cold solvent.[14][15]

Experimental Protocols

Protocol 1: Validated Quenching and Extraction for Adherent Cells

This protocol is designed to minimize post-sampling metabolic activity and prevent metabolite leakage.

Materials:

  • Quenching Solution: 60% Methanol in water, pre-chilled to -40°C.

  • Extraction Solvent: 80% Methanol in water, pre-chilled to -80°C.

  • Cell Scraper.

  • Dry ice.

Methodology:

  • Preparation: Place culture plates on a level bed of dry ice to cool the bottom surface rapidly. Have all solutions and equipment pre-chilled and ready.

  • Aspirate Media: Quickly aspirate the culture medium from the plate.

  • Wash (Optional but Recommended): Immediately wash the cell monolayer once with ice-cold saline (0.9% NaCl) to remove extracellular metabolites. Perform this step as quickly as possible (<5 seconds).

  • Quench: Immediately add 1 mL of ice-cold Quenching Solution to the plate. Swirl gently for a few seconds.

  • Scrape & Collect: While still on dry ice, scrape the cells into the quenching solution. Immediately transfer the cell slurry to a pre-chilled microcentrifuge tube.

  • Pellet Cells: Centrifuge at maximum speed (>14,000 g) for 1 minute at 4°C.

  • Extract: Discard the supernatant. Add 500 µL of pre-chilled Extraction Solvent to the cell pellet. Vortex vigorously for 30 seconds.

  • Freeze-Thaw Cycle: Snap-freeze the tube in liquid nitrogen, then thaw on ice. Repeat this cycle two more times to ensure complete cell lysis and extraction.

  • Clarify: Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.

  • Collect Supernatant: Carefully transfer the supernatant (containing the metabolites) to a new tube for analysis (e.g., by LC-MS or GC-MS).[16][17]

References

  • Analysis of Metabolic Pathways by 13C-Labeled Molecular Probes and HRMAS Nuclear Magnetic Resonance Spectroscopy: Isotopologue Identification and Quantification Methods for Medical Applications.
  • Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis: A metabolomics and transcriptomics profiling of breast cancer.PubMed.
  • Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis: A metabolomics and transcriptomics profiling of breast cancer.PubMed Central.
  • Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis: A metabolomics and transcriptomics profiling of breast cancer.PLOS One.
  • Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS).
  • 13C tracer analysis identifies extensive recycling of endogenous CO2 in vivo.bioRxiv.
  • Stable isotope tracing to assess tumor metabolism in vivo.
  • Metabolomics and 13C Labelled Glucose Tracing to Identify Carbon Incorporation into Aberrant Cell Membrane Glycans in Cancer.
  • A roadmap for interpreting 13C metabolite labeling patterns
  • Nucleotide degradation and ribose salvage in yeast.PubMed Central.
  • A guide to 13C metabolic flux analysis for the cancer biologist.PubMed Central.
  • Developing a Cell Quenching Method to Facilitate Single Cell Mass Spectrometry Metabolomics Studies.JACS Au.
  • An optimization method for untargeted MS-based isotopic tracing investig
  • Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose.PubMed Central.
  • Fit-for-purpose quenching and extraction protocols for metabolic profiling of yeast using chromatography-mass spectrometry pl
  • Salvage of ribose from uridine or RNA supports glycolysis in nutrient-limited conditions.
  • 13C labeling patterns in products of glycolysis, PPP and mitochondrial...
  • Overview of 13c Metabolic Flux Analysis.
  • SORBITOL AND RIBITOL BIOSYNTHESIS AND METABOLISM DURING ABIOTIC STRESS IN TOMATO (Solanum lycopersicum L.).NIFA Reporting Portal.
  • Optimized sampling protocol for mass spectrometry-based metabolomics in Streptomyces.SpringerLink.
  • Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Str
  • Inborn Errors of Purine Salvage and C
  • Exploring Cancer Metabolism through Isotopic Tracing and Metabolic Flux Analysis.DSpace@MIT.
  • Ribose salvage is down-regulated in mouse models of metabolic syndrome...
  • An overview of methods using 13C for improved compound identification in metabolomics and n
  • Bayesian 13C-metabolic flux analysis of parallel tracer experiments in granulocytes.bioRxiv.
  • Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies.
  • Metabolite extraction from suspension-cultured mammalian cells for global metabolite profiling.
  • Ribose 5-phosphate: the key metabolite bridging the metabolisms of nucleotides and amino acids during stringent response in Escherichia coli?Microbial Cell.
  • Simplified presentation of 13C-labeling patterns of metabolites
  • Sorbitol (Polyol)
  • Pentose Phosphate Pathway Metabolic Flux Analysis.
  • Metabolomics and isotope tracing.PubMed Central.
  • Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics.Agilent.
  • Sorbitol (Polyol) Pathway Explained | Biochemistry | USMLE Step 1 High-Yield.YouTube.

Sources

Optimizing D-Ribitol-1-13C tracer concentration for flux analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Tracer Concentration for Metabolic Flux Analysis (MFA) Document ID: TS-MFA-RIB-001 Status: Active

Executive Summary

D-Ribitol-1-13C is a specialized stable isotope tracer used primarily to interrogate the Pentose Phosphate Pathway (PPP) and pentitol metabolism . Unlike Glucose-1-13C, which is a universal fuel, Ribitol often acts as a secondary substrate or a specific probe.

The Core Challenge: Ribitol utilization relies on Ribitol Dehydrogenase (RbtD) , an enzyme often characterized by a high Michaelis constant (


), meaning it requires higher substrate concentrations to achieve efficient flux. However, excessive Ribitol induces osmotic stress and metabolic reprogramming (e.g., upregulation of glycolysis).

Optimization Goal: Find the "Goldilocks Zone"—a concentration high enough to generate detectable Mass Isotopomer Distributions (MIDs) in downstream metabolites (Ribulose-5-P, Hexose-6-P) but low enough to maintain the native metabolic phenotype.

Module 1: Experimental Design & Concentration Strategy

Q: What is the starting concentration range for my cell type?

A: The optimal concentration depends entirely on whether D-Ribitol is your sole carbon source or a metabolic probe .

Experimental ContextRole of RibitolRecommended Starting RangeCritical Consideration
Microbial Fermentation (e.g., H. influenzae, Klebsiella)Sole Carbon Source 2 – 10 g/L (approx. 13–65 mM)Treat as you would Glucose. Ensure the strain expresses RbtD constitutively or is induced.
Mammalian Cell Culture (e.g., Cancer metabolism)Metabolic Probe (Supplement)5 – 10 mM Ribitol is poorly transported in many mammalian lines. High concentrations are needed to drive passive diffusion or low-affinity transport.
Enzymatic Assays (Cell-free)Substrate > 20 mM RbtD

is often >10 mM. Saturation requires

.
Q: Why can't I use "trace" amounts (e.g., 50 µM) like I do with Glutamine tracers?

A: Transport Kinetics & Enzyme Affinity. Unlike Glutamine or Glucose, which have dedicated high-affinity transporters (GLUTs, ASCT2) with


 values in the micromolar to low millimolar range, Ribitol often relies on:
  • Low-affinity polyol transporters.

  • Ribitol Dehydrogenase (RbtD): This enzyme frequently exhibits a

    
     between 5–15 mM  depending on the species. At 50 µM, the reaction rate is negligible, resulting in insufficient labeling of the downstream PPP pool.
    

Module 2: The "Step-Up" Titration Protocol

Use this self-validating protocol to determine the optimal concentration for your specific cell line.

Phase 1: The Setup
  • Seed Cells: Plate cells in 6-well plates (triplicate) in standard media (e.g., DMEM + 10% FBS).

  • Acclimatization: Allow 24h attachment.

  • Wash: PBS wash x2 to remove residual unlabeled sugars.

Phase 2: The Pulse

Replace media with experimental media containing D-Ribitol-1-13C at four titration points. Note: If using as a probe, maintain background Glucose at physiological levels (5 mM).

  • Condition A: 1 mM

  • Condition B: 5 mM

  • Condition C: 10 mM

  • Condition D: 20 mM

Phase 3: Validation Metrics (The "Check")

Incubate for 24 hours . Harvest and analyze for two distinct outputs:

OutputMethodSuccess Criteria
1. Metabolic Perturbation Cell Count / Viability AssayViability > 90% of Control. Growth rate within ±10% of Control.
2. Isotopic Enrichment LC-MS/MS (Target: Ribulose-5-P)Total Fractional Enrichment > 5%. M+1 isotopologue clearly distinguishable from natural abundance.

Module 3: Troubleshooting & FAQs

Q: I see high intracellular Ribitol-1-13C, but zero labeling in Ribulose-5-P. Why?

A: The "Bottleneck" Effect. You have successful transport but failed metabolism.

  • Cause: Low expression or activity of Ribitol Dehydrogenase (RbtD) .

  • Diagnostic: Check NADH/NAD+ ratios. RbtD requires NAD+.[1] If the cell is in a high reductive state (high NADH), the conversion of Ribitol to Ribulose is thermodynamically unfavorable.

  • Solution: Attempt to stress the cells oxidatively (mildly) or overexpress RbtD if working with engineered strains.

Q: My M+0 peak (unlabeled) is still 90% despite using 100% labeled Ribitol.

A: Dilution from Endogenous Sources.

  • Cause: If you are co-feeding Glucose (unlabeled), the flux from Glucose

    
     G6P 
    
    
    
    6PG
    
    
    Ribulose-5-P is overwhelming the flux from Ribitol
    
    
    Ribulose
    
    
    Ribulose-5-P.
  • Fix: This is not necessarily a failure; it reflects the true flux ratio. To increase signal, lower the unlabeled Glucose concentration (e.g., from 25 mM to 5 mM) to force the cell to utilize the Ribitol shunt.

Q: The cells in the 20 mM condition are shrinking.

A: Hyperosmotic Stress.

  • Mechanism: 20 mM Ribitol adds ~20 mOsm/kg to the media. While usually tolerable, sensitive lines may dehydrate, triggering stress pathways (p38 MAPK) that alter metabolism.

  • Fix: Balance the osmolarity in the control and lower concentration groups using Mannitol (metabolically inert) so all conditions have the same osmotic pressure.

Module 4: Pathway Visualization

Diagram 1: D-Ribitol Metabolic Entry & 13C Fate

This diagram illustrates the entry of Ribitol-1-13C and the divergence of the label into the Pentose Phosphate Pathway.

RibitolFlux cluster_ext Extracellular Space cluster_cyto Cytosol Rib_Ext D-Ribitol-1-13C (Tracer) Rib_Int D-Ribitol (Intracellular) Rib_Ext->Rib_Int Transport (Low Affinity) RbtD Enzyme: RbtD (NAD+ dependent) Rib_Int->RbtD Ribulose D-Ribulose RbtD->Ribulose Oxidation Ru5P Ribulose-5-P (Junction Node) Ribulose->Ru5P Phosphorylation Xyl5P Xylulose-5-P Ru5P->Xyl5P Epimerase R5P Ribose-5-P Ru5P->R5P Isomerase G6P Glycolysis Entry (F6P/G3P) Xyl5P->G6P Non-Oxidative PPP Flux PRPP Nucleotide Synthesis R5P->PRPP

Caption: D-Ribitol-1-13C enters via transport, oxidizes to Ribulose (RbtD), and phosphorylates to join the PPP pool at Ru5P.

Diagram 2: Optimization Decision Matrix

Follow this logic flow to select your tracer concentration.

OptimizationFlow Start Start: Define Goal Type Is Ribitol the Sole Carbon Source? Start->Type Yes YES (Microbial) Type->Yes No NO (Mammalian/Probe) Type->No HighConc Use 2-10 g/L (Substrate Level) Yes->HighConc KmCheck Check RbtD Km (Usually >5mM) No->KmCheck Titrate Run Titration: 1, 5, 10 mM KmCheck->Titrate Analyze Analyze Viability vs. Signal Titrate->Analyze Decision Decision Point Analyze->Decision Good Viability OK Signal >5% Decision->Good Optimal LowSig Low Signal High Viability Decision->LowSig Under-dosed Tox Toxicity (Growth Inhibition) Decision->Tox Over-dosed Proceed Proceed with Flux Analysis Good->Proceed Increase Increase Conc. or Reduce Glucose LowSig->Increase Decrease Decrease Conc. or Check Osmolarity Tox->Decrease

Caption: Logic flow for determining optimal tracer concentration based on cell type and experimental feedback.

References

  • Zaidi, N., et al. (2013). "Lipogenesis and lipolysis: The pathways exploited by the cancer cells to acquire fatty acids." Progress in Lipid Research. Link (Context: General metabolic flux principles in cancer).

  • Buescher, J. M., et al. (2015). "A roadmap for interpreting 13C metabolite labeling patterns from cells." Current Opinion in Biotechnology. Link (Context: Interpretation of MIDs and natural abundance correction).

  • Wamelink, M. M., et al. (2008). "The pentose phosphate pathway in health and disease." Journal of Inherited Metabolic Disease. Link (Context: Ribitol and Pentitol metabolism pathways).

  • Coombs, J. M., & Wood, H. G. (1962). "The utilization of Ribitol-1-C14 by Propionibacterium pentosaceum." Journal of Biological Chemistry. Link (Context: Foundational biochemistry of Ribitol utilization and labeling patterns).

  • Antoniewicz, M. R. (2015). "Methods and advances in metabolic flux analysis: a mini-review." Journal of Industrial Microbiology & Biotechnology. Link (Context: Guidelines for tracer selection and optimization).

Sources

Overcoming poor signal-to-noise in 13C NMR of labeled extracts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Sensitivity Paradox

Welcome to the Advanced NMR Support Center. You are likely here because your 13C scans are hitting the "24-hour wall" without usable signal, or your labeled extracts are showing complex splitting that buries your peaks in the noise floor.

In 13C NMR of metabolic extracts, we face a dual challenge. While labeling (enrichment) solves the natural abundance problem (1.1%), it introduces homonuclear coupling (


) . In a uniformly labeled sample, a singlet becomes a doublet or triplet, splitting your precious signal intensity by 50% or more and complicating the spectrum.

This guide moves beyond basic "increase NS" advice. We will engineer your S/N ratio through three control points: Sample Physics , Acquisition Strategy , and Coherence Transfer .

Module 1: Sample Diagnostics (The Foundation)

Q: My sample is concentrated, but the peaks are broad and low. Why?

A: You are likely fighting viscosity-induced relaxation . In complex extracts (e.g., lyophilized cell media), high concentrations often lead to high viscosity. This slows molecular tumbling (


), drastically shortening 

relaxation times. Short

equals broad lines.[1] Broad lines destroy S/N because the signal area is spread over a wider frequency range.
Troubleshooting Protocol: The Viscosity Check
  • Solvent Choice: If your extract is soluble in Acetone-

    
     or Methanol-
    
    
    
    , switch immediately. DMSO-
    
    
    and
    
    
    are highly viscous.
  • Volume Restriction (Shigemi Tubes):

    • The Fix: Use a susceptibility-matched Shigemi tube .[2][3][4]

    • The Physics: Standard 5mm tubes require ~550

      
      L. A Shigemi tube restricts the active volume to the coil height (~280 
      
      
      
      L) without introducing susceptibility artifacts (glass/air interfaces).
    • Result: You double your concentration for the same mass, theoretically increasing S/N by a factor of 2 (or reducing time by factor of 4).

Workflow: Sample Preparation Logic

SamplePrep cluster_0 S/N Impact Extract Crude Extract Viscosity Check Viscosity (Solvent Choice) Extract->Viscosity Mass Total Mass? Viscosity->Mass Minimize D2O/DMSO Tube Tube Selection Mass->Tube > 5 mg Mass->Tube < 2 mg Standard 5mm Standard 5mm Tube->Standard 5mm High Mass Shigemi / Microprobe Shigemi / Microprobe Tube->Shigemi / Microprobe Low Mass (Concentrate 2x)

Figure 1: Decision logic for maximizing concentration without compromising resolution via viscosity.

Module 2: Acquisition Parameters (The Physics)

Q: I have signal, but it's weak. Should I just run more scans?

A: Not necessarily. S/N scales with the square root of scans (


).[2] To double your S/N, you need 4x the time.[2] To quadruple it, you need 16x the time. A smarter approach is exploiting the Nuclear Overhauser Effect (NOE) .
The NOE Solution

For 13C detected experiments with proton decoupling, you can transfer magnetization from protons to carbons.[5]

  • Theoretical Enhancement:

    
    .
    
  • The Catch: You must decouple during the relaxation delay (

    
    ) to build up NOE, but this heats the sample.
    
Pulse Sequence Selection Guide
GoalPulse Sequence (Bruker Syntax)MechanismS/N Factor
Max Sensitivity zgpg30 (Power Gated)Decoupler ON during

(NOE buildup) + ON during acquisition.
~3.0x
Quantitation zgig (Inverse Gated)Decoupler OFF during

(No NOE) + ON during acquisition.
1.0x
Standard zgdc30Standard decoupling.[1]~1.5-2.0x

Critical Setting: For zgpg30, ensure your relaxation delay (


) is at least 

seconds to allow NOE buildup, even if

is short.

Module 3: The Labeled Extract Paradox (Advanced)

Q: My sample is U-13C labeled, but my peaks are split into multiplets and S/N is worse than expected. Why?

A: You are seeing scalar coupling dilution .[1] In a uniformly labeled extract, a carbon is rarely isolated. It is coupled to its neighbors (


 Hz).
  • A singlet becomes a doublet (intensity split 1:1) or a triplet (1:2:1).[6]

  • Result: The peak height (which defines S/N) drops by 50% or more.

The Solution: Indirect Detection & Constant Time Do not detect 13C directly if you are mass-limited. Detect protons (


) which are 4x more sensitive (

), and use Constant-Time HSQC (CT-HSQC) .
Why CT-HSQC?

Standard HSQC shows C-H correlations.[1] In labeled samples, the carbon dimension will still show C-C splitting (broadening peaks in


).
  • CT-HSQC uses a fixed evolution period (

    
    ). If 
    
    
    
    is set to
    
    
    , the homonuclear C-C couplings are refocused (decoupled) in the indirect dimension.
  • Net Result: Multiplets collapse into singlets. S/N increases dramatically because all intensity is focused into one narrow peak.[1]

Workflow: Labeled vs. Unlabeled Strategy

DecisionTree Start Sample Type? Unlabeled Natural Abundance (1.1%) Direct 13C (zgpg30) Direct 13C (zgpg30) Unlabeled->Direct 13C (zgpg30) High Mass (>10mg) Cryoprobe 13C Cryoprobe 13C Unlabeled->Cryoprobe 13C Low Mass (<5mg) Labeled U-13C Labeled (>98%) J-Coupling Problem J-Coupling Problem Labeled->J-Coupling Problem Splitting reduces S/N CT-HSQC CT-HSQC J-Coupling Problem->CT-HSQC Best Sensitivity (Collapse Multiplets) Virtual Decoupling Virtual Decoupling J-Coupling Problem->Virtual Decoupling Post-Processing (IPAP/Deep Learning) q-HSQC q-HSQC CT-HSQC->q-HSQC If Quantitation Needed (Use Ext. Standards)

Figure 2: Strategic selection of pulse sequences based on isotopic enrichment. CT-HSQC is the gold standard for labeled extracts.

Module 4: Hardware & Quantitation

Q: Can I quantify metabolites using HSQC? I thought 2D NMR wasn't quantitative.

A: The old dogma is dead. You can use q-HSQC (Quantitative HSQC).[7] Because transfer efficiency varies between couplings (CH vs CH2 vs CH3), you cannot compare peak integrals directly within a spectrum.[7] However, you can compare the same peak across different samples using an external calibration curve.

Protocol: q-HSQC Setup

  • Calibration: Prepare a standard curve of your target metabolite (e.g., Glucose-13C) at 0.1, 0.5, 1.0 mM.

  • Sequence: Use hsqcetgpsp (sensitivity enhanced).[1][8]

  • Recycle Delay: Set

    
     based on Proton 
    
    
    
    (approx 1.5s), not Carbon
    
    
    . This allows for rapid pulsing (fast repetition).[1]
  • Result: You gain the sensitivity of 1H detection (32x gain over inverse gated 13C) while maintaining quantitative linearity (

    
    ).
    
The Hardware Multiplier: Cryoprobes

If you are using a Room Temperature (RT) probe for labeled extracts < 1 mg, you are fighting a losing battle.

  • Cryoprobe: Cools the coil and pre-amplifier to ~20K.

  • Gain: Reduces thermal noise by factor of 4.

  • Time Equivalent: A 4x S/N gain = 16x reduction in scan time . A 16-hour experiment becomes 1 hour.

References

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Chapter 4: Heteronuclear Methods).

  • Bruker BioSpin. (n.d.).[1] CryoProbes for NMR - Signal-to-noise-ratio enhancement.

  • Hu, K., et al. (2011). Optimized 13C-HSQC (CT-HSQC) for Metabolic Profiling. Journal of Magnetic Resonance. (Discusses collapse of Jcc multiplets).

  • Shigemi Co., Ltd. (n.d.).[1] NMR Microtubes - Susceptibility Matching.

  • Martineau, E., et al. (2011). Strategy for quantitative 1H-13C HSQC spectroscopy in metabolomics. Analytical Chemistry. (Protocol for q-HSQC).

Sources

Best practices for minimizing variability in D-Ribitol-1-13C labeling experiments

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Variability in D-Ribitol-1-13C Metabolic Flux & Biosynthetic Tracking

Ticket ID: TECH-RIB-13C-OPT Assigned Specialist: Senior Application Scientist, Stable Isotope Division

Introduction: The Precision Imperative

Welcome to the Advanced Technical Support Center. You are likely here because your D-Ribitol-1-13C data shows inconsistent isotopic enrichment (MPE) or high standard deviations across biological replicates.

D-Ribitol (Adonitol) is a critical acyclic pentose alcohol, serving as a metabolic hub in the pentose phosphate pathway (PPP) and a structural backbone in the Wall Teichoic Acids (WTA) of Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. Because D-Ribitol-1-13C is an expensive, high-fidelity probe, minimizing experimental noise is not just a preference—it is an economic and scientific necessity.

This guide moves beyond basic protocols to address the causality of variance in your workflow.

Module 1: Reagent Handling & Pre-Experiment QC

The Hidden Variable: Hygroscopicity. D-Ribitol is highly hygroscopic. If your stock solution is prepared solely by weight without correcting for water content, your final concentration will be lower than calculated, leading to substrate-limited kinetics that mimic "low flux."

Troubleshooting Guide: Reagent Integrity
Symptom Root Cause Corrective Action (The Self-Validating System)
Inconsistent Labeling Efficiency Water weight in solid reagent.qNMR Validation: Dissolve a small aliquot in D₂O with an internal standard (e.g., TSP or Maleic Acid). Compare the integrated Ribitol proton signals to the standard to determine the true molar mass.
Signal Drift in NMR pH sensitivity of hydroxyl protons.Buffer Locking: Do not rely on unbuffered D₂O. Use a phosphate buffer (pH 7.0-7.4) to lock chemical shifts, as Ribitol's -OH exchange rates are pH-dependent.

Module 2: Sample Preparation (The Critical Control Point)

The Hidden Variable: Incomplete Derivatization. For GC-MS analysis, Ribitol must be volatilized. The standard Trimethylsilyl (TMS) derivatization is prone to variability if moisture is present or if reaction times are insufficient for the sterically hindered hydroxyls.

Protocol: Kinetic-Controlled TMS Derivatization

Standard protocols often fail because they treat Ribitol like Glucose. Ribitol is acyclic; it does not require methoximation to stop mutarotation, but it is often analyzed in complex matrices where other sugars do .

Step-by-Step Methodology:

  • Lyophilization (Absolute Dryness):

    • Samples must be freeze-dried. Critical: Add 50 µL of acetonitrile to the wet pellet before drying. This forms an azeotrope that helps pull residual water from the sample.

  • Methoximation (The Matrix Stabilizer):

    • Why: Even though Ribitol has no carbonyl, your matrix contains glucose/ribose.

    • Action: Add 10 µL Methoxyamine-HCl in Pyridine (20 mg/mL). Incubate at 30°C for 90 mins .

  • Silylation (The Volatilization):

    • Action: Add 90 µL MSTFA + 1% TMCS.[1][2]

    • Expert Insight: Do not use BSTFA for Ribitol if you see "ghost peaks." MSTFA is more volatile and reduces background noise for early-eluting polyols.

    • Incubation:37°C for 30 mins with agitation (750 rpm).

  • Injection:

    • Inject within 24 hours.[2] TMS derivatives hydrolyze upon exposure to humidity.

Visualizing the Workflow Logic

DerivatizationWorkflow cluster_QC Quality Control Check Sample Biological Sample (Cell Pellet) Dry Lyophilization (+Acetonitrile Azeotrope) Sample->Dry Remove H2O Mox Methoximation (Stabilize Matrix Sugars) Dry->Mox Protect Ketones TMS MSTFA Silylation (Target: 5 Hydroxyls) Mox->TMS Silylate -OH GCMS GC-MS Injection (Split 1:10) TMS->GCMS Analyze Check Check Internal Std (Myristic Acid-d27) TMS->Check

Figure 1: Kinetic-Controlled Derivatization Workflow. Note the critical azeotropic drying step (Red) to prevent hydrolysis of TMS reagents.

Module 3: Metabolic Pathway Tracking (Bacterial Applications)

The Hidden Variable: Pathway Dilution. When studying S. aureus or H. influenzae, the D-Ribitol-1-13C label is tracked into Wall Teichoic Acid (WTA). Variability often arises from metabolic dilution via endogenous Ribulose-5-P.

Pathway Analysis & Label Scrambling

You must distinguish between direct incorporation (via Ribitol Kinase) and scrambled incorporation (via PPP recycling).

  • Direct Route: Ribitol (External) → Ribitol-5-P → CDP-Ribitol → WTA.

    • Result: Label remains at C1.

  • Scrambled Route: Ribitol → Ribulose-5-P → Pentose Phosphate Pathway → Recycling.

    • Result: Label scrambles to other positions or is lost as CO₂.

Visualizing the Biosynthetic Logic

RibitolPathway ExtRib D-Ribitol-1-13C (External) IntRib Intracellular Ribitol ExtRib->IntRib Transport Kinase Ribitol Kinase (TarK/TarL) IntRib->Kinase R5P Ribitol-5-P Cyt Cytidylyltransferase (TarI/TarJ) R5P->Cyt PPP Pentose Phosphate Pathway (Scrambling) R5P->PPP Dehydrogenase Leakage CDP CDP-Ribitol (Activated Donor) WTA Wall Teichoic Acid (Polyribitol Phosphate) CDP->WTA Polymerization Kinase->R5P Cyt->CDP

Figure 2: Ribitol Biosynthetic Pathway in S. aureus. The red dashed line represents the "Leakage" pathway that causes isotopic dilution, a primary source of variability.

Module 4: Data Interpretation & FAQs

Quantitative Data: Expected vs. Observed

Use this table to benchmark your variability.

ParameterAcceptable CV (%)High Variability Trigger (>15%)
M+0 Abundance < 2%Contamination with unlabeled carbon source.
M+1 Enrichment < 5%Inhomogeneous cell culture mixing or optical density (OD) errors.
Retention Time < 1%Moisture in GC liner or column degradation (active sites).
Frequently Asked Questions (FAQs)

Q1: My GC-MS peaks for Ribitol are splitting. Why? A: This is "incomplete derivatization." Ribitol has 5 hydroxyl groups. If only 4 are silylated due to moisture or old reagent, you get a "Tetra-TMS" peak and a "Penta-TMS" peak.

  • Fix: Use fresh MSTFA and ensure the sample is absolutely anhydrous (see Module 2).

Q2: Can I use D-Ribose-1-13C instead of D-Ribitol-1-13C to save money? A: No. While they are structurally related, the metabolic entry points differ. Ribose enters via Ribokinase to Ribose-5-P. Ribitol enters via Ribitol Kinase. Using Ribose to study Ribitol-specific pathways (like specific WTA genes) introduces massive scrambling via the PPP before the carbon ever reaches the Ribitol pool.

Q3: How do I correct for natural isotope abundance? A: You must use an Isotope Correction Matrix (ICM). Ribitol-5TMS has a formula of C₂₀H₅₂O₅Si₅. The high silicon content contributes significant natural heavy isotopes (²⁹Si, ³⁰Si).

  • Action: Use software like IsoCor or chemically aware algorithms that account for the silicon envelope, not just carbon [1, 5].

References

  • Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology. Link

  • Brown, S., et al. (2013). Wall Teichoic Acids of Gram-Positive Bacteria. Annual Review of Microbiology. Link

  • Fiehn, O. (2016).[3] Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling. Current Protocols in Molecular Biology. Link

  • Swoboda, J. G., et al. (2010). Wall teichoic acid function, biosynthesis, and inhibition. ChemBioChem. Link

  • Zamboni, N., et al. (2009).[4] 13C-based metabolic flux analysis.[4][5][6] Nature Protocols. Link

For further assistance, please upload your raw .D or .CDF files to the secure portal for spectral review.

Sources

Dealing with overlapping peaks in mass spec analysis of D-Ribitol-1-13C

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Overlapping Peaks in Mass Spectrometry Senior Application Scientist: Dr. Alex V. Thorne

Executive Summary

Analyzing D-Ribitol-1-13C presents a unique "double-overlap" challenge in mass spectrometry. You are likely fighting two distinct wars simultaneously:

  • Isomeric Overlap: Physical co-elution with stereoisomers (D-Arabitol, Xylitol, Adonitol) which share the exact same mass (

    
    ).
    
  • Isobaric Overlap: Spectral interference where the

    
    C-label  (
    
    
    
    ) is obscured by the natural isotopic abundance of the derivatization groups (specifically Silicon in TMS derivatives).

This guide abandons generic advice to focus on the specific failure points of Pentitol-13C workflows.

Module 1: Chromatographic Resolution (The Isomer Problem)

User Query: "I see a split peak or a shoulder on my Ribitol trace. Is this my label separating, or a contaminant?"

Diagnosis: This is almost certainly not the


C label separating. Isotope effects on retention time are negligible in standard GC/LC. You are likely seeing D-Arabitol  or Xylitol , which are ubiquitous in biological matrices and co-elute with Ribitol on standard non-polar columns.
Protocol: The "Polar-Shift" GC-MS Strategy

Standard 5% phenyl columns (e.g., DB-5, Rtx-5) often fail to resolve Ribitol-5TMS from Arabitol-5TMS. You must increase stationary phase polarity or optimize the temperature ramp.

Step-by-Step Optimization:

  • Derivatization Check: Ensure complete derivatization.

    • Reagent: MSTFA + 1% TMCS (Catalyst is mandatory for steric hindrance).

    • Condition: 60°C for 60 mins.

    • Why: Incomplete derivatization yields Ribitol-4TMS, which elutes earlier and creates "ghost" peaks.

  • Column Selection:

    • Standard: DB-5MS (Resolution ~0.8 - often insufficient).

    • Recommended:DB-35MS (35% phenyl) or VF-1701ms (Cyanopropylphenyl). These phases interact stronger with the stereochemistry of the hydroxyl groups, pulling Arabitol away from Ribitol.

  • The "Isothermal Plateau" Method:

    • Instead of a continuous ramp, insert a shallow plateau at the elution temperature of the pentitols (approx. 180°C - 200°C depending on flow).

    • Ramp: 10°C/min to 160°C

      
      1°C/min to 190°C 
      
      
      
      20°C/min to 300°C.

Visualizing the Troubleshooting Logic:

IsomerTroubleshooting Start Problem: Split/Shoulder Peak CheckMass Check Mass Spectrum of Both Tips Start->CheckMass SameSpec Spectra Identical? CheckMass->SameSpec Yes (m/z 205, 217, 307 present) DiffSpec Spectra Different? CheckMass->DiffSpec No (Mass shift -72 Da) Isomer Diagnosis: Stereoisomer (Arabitol/Xylitol) SameSpec->Isomer Deriv Diagnosis: Incomplete Derivatization DiffSpec->Deriv Action1 Action: Switch to DB-35MS or VF-1701ms Implement Isothermal Plateau Isomer->Action1 Action2 Action: Check Reaction Temp/Time Ensure Excess MSTFA Deriv->Action2

Caption: Logic flow for distinguishing between stereoisomer co-elution and derivatization artifacts.

Module 2: Mass Spectral Deconvolution (The Isotope Problem)

User Query: "My unlabelled control sample shows a significant signal at M+1. How can I quantify my D-Ribitol-1-13C flux?"

Diagnosis: You are fighting the Silicon Envelope . In GC-MS, we add five Trimethylsilyl (TMS) groups to Ribitol.

  • Ribitol Formula:

    
    
    
  • Ribitol-5TMS Formula:

    
    
    

Silicon has significant natural isotopes:


Si (4.7%) and 

Si (3.1%). With 5 silicon atoms, the probability of finding heavy isotopes in your "unlabelled" molecule is massive.
Data: The Natural Abundance Matrix

You cannot simply subtract the baseline. You must use a Correction Matrix (inverse matrix method) to strip the natural abundance contribution from your labeled intensity.

IsotopeSourceNatural AbundanceImpact on Ribitol-5TMS (

)

C
Backbone/TMS98.9%Base Peak

C
Backbone/TMS1.1%Contributes to


Si
Derivatization4.67% Major contributor to


Si
Derivatization3.10%Major contributor to

The Correction Protocol:

  • Run Unlabelled Standard: Inject pure, natural D-Ribitol-5TMS.

  • Record Intensities: Measure intensities for

    
     (M), (M+1), and (M+2).
    
    • Note: For the fragment

      
       217 (common for sugars), the theoretical natural distribution is roughly:
      
      • 217 (100%)

      • 218 (~15-18%)

        
        This is your noise floor. 
        
  • Apply Mathematical Correction: Do not use simple subtraction. Use the Cramer’s Rule or matrix inversion method found in software like IsoCor or Metran .

    
    
    Where 
    
    
    
    is the purity matrix of natural abundance.
Module 3: Fragment Selection (The Localization Problem)

User Query: "Which ion should I monitor to see the 1-13C label? I'm using EI (Electron Impact) ionization."

Diagnosis: This is the most critical failure point. In EI fragmentation, the molecule shatters. If you monitor a fragment that has cleaved off C1 , you will see zero enrichment, even if your molecule is 100% labeled.

Ribitol Symmetry Warning: D-Ribitol is a meso compound (symmetric). C1 and C5 are chemically equivalent. However, in D-Ribitol-1-13C , the symmetry is broken.

  • Fragment A (containing C1) will be Heavy (

    
     Da).
    
  • Fragment B (containing C5) will be Light (Natural).

Fragment Decision Table (TMS Derivatives)
Fragment (

)
Structure OriginContains C1?Verdict for 1-13C
103

Terminal (C1 or C5)Excellent. Will appear as doublet: 103 (from C5) and 104 (from C1).
205

fragment
C1-C2 or C4-C5Good. Will split into 205 (unlabelled end) and 206 (labeled end).
217

fragment
C2-C3-C4DANGER. This fragment often excises the middle of the chain. It may lose the C1 label entirely.
307

fragment
C1-C2-C3-C4Good. High mass, retains label. Look for 308.

Visualizing the Fragmentation Pathway:

Fragmentation cluster_decision Quantification Strategy Ribitol D-Ribitol-1-13C (5-TMS) [C1*-C2-C3-C4-C5] Frag103_C1 m/z 104 (Contains C1*) Ribitol->Frag103_C1 Terminal Cleavage (Left) Frag103_C5 m/z 103 (Contains C5) Ribitol->Frag103_C5 Terminal Cleavage (Right) Frag217 m/z 217 (C2-C3-C4) Ribitol->Frag217 Internal Cleavage (Loss of Label!) Result Monitor m/z 103 AND 104 Ratio indicates % Labeling Frag103_C1->Result Frag103_C5->Result

Caption: Fragmentation logic. m/z 217 is a "blind spot" for C1 labeling. m/z 103/104 pair provides the most direct readout.

LC-MS Alternative (HILIC)

If GC-MS is unavailable, you may use LC-MS, but be warned: Sugar alcohols do not ionize well in ESI.

  • Column: Amide-HILIC or Sulfobetaine-HILIC (Zwitterionic).

  • Mobile Phase: Acetonitrile/Water (80:20) + 10mM Ammonium Acetate (pH 9).

  • Ionization: Negative Mode (ESI-). Look for the

    
     adduct (
    
    
    
    151/152) or Acetate adduct
    
    
    .
  • Warning: Isomer separation (Ribitol vs Arabitol) is significantly harder in LC-MS than GC-MS.

References
  • Analysis of Sugar Alcohols by GC-MS

    • Title: A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydr
    • Source: N
    • URL:[Link]

  • Isotope Correction Methodology

    • Title: Natural isotope correction of MS/MS measurements for metabolomics and 13C fluxomics.
    • Source: Wiley Analytical Science (Mass Spectrometry Reviews).
    • URL:[Link]

  • Mass Spectral Fragmentation of TMS Derivatives

    • Title: Mass Spectrometric Fragmentation of Trimethylsilyl and Related Alkylsilyl Derivatives.[1][2]

    • Source: ResearchG
    • URL:[Link]

  • HILIC Separation of Isomers

    • Title: Hydrophilic Interaction Chromatography Coupled with Charged Aerosol Detection for Simultaneous Quantitation of Carbohydrates, Polyols and Ions.[3]

    • Source: MDPI (Foods Journal).
    • URL:[Link]

Sources

Strategies to enhance the detection of low-abundance 13C-labeled metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Strategies to Enhance the Detection of Low-Abundance 13C-Labeled Metabolites Support Tier: Level 3 (Senior Application Scientist) Status: Operational

Introduction: The "Dilution" Challenge

Welcome to the Advanced Applications Support Center. If you are reading this, you are likely encountering the "Isotopic Dilution Effect."

In standard metabolomics, a low-abundance metabolite is difficult to detect. In 13C-fluxomics, this difficulty is compounded because the signal of that single metabolite is split across multiple mass isotopomers (M+0, M+1, M+2, etc.). A metabolite that was barely visible as a single peak in unlabeled samples may vanish into the baseline noise when its intensity is distributed across a wide isotopic envelope.

This guide addresses the technical bottlenecks of detecting these split signals using strategies grounded in chemical derivatization , chromatographic focusing , and high-resolution acquisition .

Module 1: Sample Preparation & Derivatization

User Question: My central carbon metabolites (glycolysis/TCA intermediates) are below the limit of detection (LOD) in my LC-MS runs. How can I boost their signal without simply injecting more sample?

Troubleshooting Protocol

The issue is likely poor ionization efficiency of polar metabolites in Reverse Phase LC (RPLC) or ion suppression in HILIC. The solution is Chemical Derivatization .

Why this works: Derivatization adds a hydrophobic moiety to polar metabolites, allowing them to retain better on RPLC columns (which are generally more robust than HILIC) and improving electrospray ionization (ESI) efficiency.

Recommended Workflow: Dansylation or Aniline Labeling
Target ClassDerivatization AgentMechanismBenefit
Carboxylic Acids (TCA Cycle)Aniline / EDCAmide bond formationIncreases hydrophobicity; improves negative mode ionization.
Amines/Phenols (Amino Acids)Dansyl Chloride (DnCl)Sulfonamide formationIntroduces a charge tag; enhances positive mode ionization by 10-100x.
Ketones/Aldehydes O-benzylhydroxylamineOxime formationStabilizes labile compounds; improves GC-MS volatility.
Step-by-Step Protocol: Aniline Derivatization for TCA Intermediates
  • Dry Down: Evaporate 50 µL of metabolite extract to dryness.

  • Reconstitute: Add 50 µL of water.

  • Reaction: Add 5 µL of 0.3 M Aniline (in HCl) and 5 µL of 0.3 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Incubate: Vortex and incubate at ambient temperature for 2 hours.

  • Quench: Add 5 µL of 10% Ammonia to stop the reaction.

  • Analyze: Inject directly into RPLC-MS (Negative Mode).

Module 2: Chromatographic Separation Strategies

User Question: I see the metabolite, but the isotopic envelope is distorted by co-eluting peaks. Should I switch to HILIC?

Technical Insight

Yes, but with caveats.[1][2][3][4][5][6][7][8] Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for underivatized central carbon metabolism because it retains polar compounds that elute in the void volume of RPLC. However, HILIC is prone to retention time shifts caused by sample matrix pH.

The "Ion Suppression" Factor: In 13C analysis, co-eluting unlabeled matrix compounds can suppress the ionization of your labeled low-abundance target. Separation is not just about identification; it is about isolation for ionization .

Decision Matrix: HILIC vs. RPLC
FeatureHILIC (ZIC-pHILIC)RPLC (C18)Recommendation
Target Polarity High (Sugars, Phosphates)Low to Medium (Lipids, Secondary Mets)Use HILIC for Glycolysis/TCA.
Mobile Phase High Organic (Acetonitrile)High AqueousHILIC favors ESI desolvation (higher sensitivity).
Robustness Lower (sensitive to salt/pH)HighUse RPLC for derivatized samples (see Module 1).

Module 3: Mass Spectrometry Acquisition

User Question: I am using a Q-TOF/Orbitrap. My M+1 and M+2 peaks are burying into the noise. Should I use SIM or MRM?

Acquisition Strategy

For low-abundance 13C detection, Targeted SIM (Selected Ion Monitoring) or PRM (Parallel Reaction Monitoring) on high-resolution instruments is superior to Full Scan.

The Logic:

  • Full Scan: The detector spends time scanning empty mass space.

  • SIM/PRM: The quadrupole filters only the mass range of interest (e.g., the isotopologue cluster of Citrate), maximizing the Duty Cycle (time spent accumulating ions of interest).

Critical Parameter: Resolution vs. Sensitivity

You must resolve the 13C neutron shift (+1.00335 Da) from potential interferences like Nitrogen-15 (+0.99703 Da) or Sulfur-33.

  • Minimum Resolution Requirement: 30,000 - 60,000 (at m/z 200).

  • Warning: Setting resolution too high (>120k) on Orbitraps increases scan time, reducing data points across the chromatographic peak. This compromises the quantification of the isotopologue ratio.

Diagram: The Sensitivity Workflow

G Sample Biological Sample (Low Abundance) Deriv Derivatization (Aniline/Dansyl) Sample->Deriv Increase Hydrophobicity Chrom Chromatography (HILIC or Nano-LC) Deriv->Chrom Retain on Column Ionization Ion Source (ESI Efficiency) Chrom->Ionization Reduce Ion Suppression Acquisition MS Acquisition (Targeted SIM/PRM) Ionization->Acquisition Maximize Duty Cycle Data Isotopologue Extraction Acquisition->Data Resolve Interference

Caption: Integrated workflow for enhancing sensitivity. Note that derivatization serves both chromatographic retention and ionization efficiency.

Module 4: Data Processing & Natural Abundance Correction

User Question: My software reports 2% labeling in the M+1 channel, but I suspect this is background. How do I validate this?

The "Natural Abundance" Trap

Carbon-13 exists naturally at ~1.1%.[9] Therefore, every organic molecule has a natural "M+1" signal even without a tracer.

  • False Positive Risk: If your metabolite has 10 carbons, there is an ~11% chance (10 * 1.1%) of finding a 13C atom naturally.

  • Correction: You must subtract this natural background using a correction matrix (e.g., IsoCor, ICT).

Validation Protocol: The "Inverse" Control

To confirm a low-abundance signal is real labeling and not noise or integration error:

  • Run an Unlabeled Control: Process a sample with no 13C tracer.

  • Calculate Theoretical MID: Use the chemical formula to calculate the expected natural Mass Isotopomer Distribution (MID).

  • Compare: If your "labeled" sample's MID matches the unlabeled control's MID within <2% error, you have no detectable flux .

Diagram: Natural Abundance Correction Logic

Logic cluster_check Quality Check Raw Raw MS Data (Measured Intensities) Matrix Correction Matrix (Binomial Distribution) Raw->Matrix Input Formula Chemical Formula (e.g., C6H8O7) Formula->Matrix Define Natural Probabilities Corrected Corrected MID (Tracer Contribution Only) Matrix->Corrected Subtract Natural 13C Check Check Corrected->Check Action Check Integration or Purity Check->Action Yes (Error)

Caption: Logic flow for correcting raw intensity data. The correction matrix removes the natural 1.1% 13C contribution to reveal true tracer incorporation.

References

  • Derivatization Strategies

    • Title: 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism.
    • Source: PubMed Central (PMC).
    • URL:[Link]

  • Natural Abundance Correction

    • Title: Validity of natural isotope abundance correction for metabolic flux analysis.
    • Source: bioRxiv.
    • URL:[Link]

  • LC-MS Methodologies

    • Title: Quantification and isotope abundance determination of 13C labeled intracellular sugar metabolites with hydrophilic interaction liquid chrom
    • Source: Royal Society of Chemistry (Analytical Methods).
    • URL:[Link]

  • General Fluxomics Guidelines

    • Title: Publishing 13C metabolic flux analysis studies: A review and future perspectives.
    • Source: PubMed Central (PMC).
    • URL:[Link]

Sources

Validation & Comparative

Comparative Guide: D-Ribose-13C vs. D-Ribitol-1-13C in Metabolic Tracing

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In metabolic flux analysis (MFA) and drug development, the choice between D-Ribose-1-13C and D-Ribitol-1-13C represents a decision between investigating central carbon metabolism versus specialized glycobiology .

While D-Ribose is the canonical substrate for direct interrogation of the Pentose Phosphate Pathway (PPP) and nucleotide biosynthesis, D-Ribitol has emerged as a critical tracer for the CDP-Ribitol pathway , essential in studying dystroglycanopathies (muscular dystrophies) and specific bacterial catabolism. This guide delineates the mechanistic divergence, experimental protocols, and data interpretation strategies for these two isotopomers.

Part 1: Mechanistic Divergence & Pathway Logic

To select the correct tracer, one must understand the distinct entry points and enzymatic fates of the substrates.

D-Ribose-1-13C: The Nucleotide & PPP Tracer
  • Entry Enzyme: Ribokinase (RBKS).

  • Primary Fate: Phosphorylation to Ribose-5-Phosphate (R5P) .

  • Metabolic Flow: R5P is the central hub. It can:

    • Flux forward into PRPP (Phosphoribosyl pyrophosphate) for Nucleotide Synthesis (purines/pyrimidines).

    • Flux backward (non-oxidative PPP) via Transketolase to Fructose-6-P and Glyceraldehyde-3-P (Glycolysis).

  • Tracing Logic: The C1 label of Ribose becomes the anomeric carbon (C1') of the ribose moiety in RNA/DNA. This provides a clean signal for measuring de novo nucleotide synthesis rates without the scrambling associated with glucose tracers.

D-Ribitol-1-13C: The Glycobiology & Polyol Tracer
  • Entry Enzyme (Mammals): Fukutin-Related Protein (FKRP) / Ribitol-5-Phosphate Transferase.[1]

  • Entry Enzyme (Bacteria): Ribitol Dehydrogenase.[2]

  • Primary Fate (Mammals): Conversion to Ribitol-5-Phosphate and subsequently CDP-Ribitol . This is the donor substrate for matriglycan synthesis on

    
    -dystroglycan.
    
  • Primary Fate (Bacteria): Oxidation to Ribulose

    
     Ribulose-5-P 
    
    
    
    PPP.
  • Tracing Logic: In mammalian systems, Ribitol is largely excluded from central carbon metabolism (glycolysis/TCA) unless promiscuous enzyme activity is high. It is the specific probe for matriglycan functional glycosylation .

Pathway Visualization (DOT Diagram)

MetabolicPathways Ribose D-Ribose-1-13C R5P Ribose-5-P Ribose->R5P Ribokinase (RBKS) Ribitol D-Ribitol-1-13C Ribulose Ribulose Ribitol->Ribulose Ribitol DH (Bacteria/Promiscuous) Ribitol5P Ribitol-5-P Ribitol->Ribitol5P ISPD (Mammals) Kinase PRPP PRPP R5P->PRPP PRPS1 Glycolysis Glycolysis (F6P / G3P) R5P->Glycolysis Transketolase (Non-Ox PPP) Nucleotides Nucleotides (RNA/DNA) PRPP->Nucleotides De Novo Synthesis Ru5P Ribulose-5-P Ribulose->Ru5P Ribulokinase Ru5P->R5P Isomerase CDP_Ribitol CDP-Ribitol Ribitol5P->CDP_Ribitol ISPD (Cytidyltransferase) Matriglycan Matriglycan (α-Dystroglycan) CDP_Ribitol->Matriglycan FKRP (Glycosyltransferase)

Figure 1: Divergent metabolic fates of Ribose vs. Ribitol. Note the segregation of Ribitol into the CDP-Ribitol pathway in mammals versus its integration into the PPP in bacteria.

Part 2: Performance Comparison Matrix

FeatureD-Ribose-1-13CD-Ribitol-1-13C
Primary Application Nucleotide Flux & Central Carbon MetabolismGlycobiology (Dystroglycan) & Bacterial Catabolism
Cellular Uptake High (via GLUT transporters/Ribose transporters)Variable (Passive diffusion or specific polyol transporters)
Metabolic Noise High: Rapidly scrambled via non-oxidative PPP.Low: In mammals, distinct signal with minimal background scrambling.
Detection Target [M+1] in ATP, GTP, UTP, RNA, DNA.[M+1] in CDP-Ribitol, Ribitol-5-P.
Key Limitation Can be recycled back to Glucose-6-P (gluconeogenesis), complicating interpretation.Poorly metabolized in healthy mammalian tissue (often excreted unchanged).
Disease Relevance Cancer (Warburg Effect), Ischemia.Muscular Dystrophy (LGMD2I), RPI Deficiency.[1][3]

Part 3: Experimental Protocols

Protocol A: Nucleotide Synthesis Flux using D-Ribose-1-13C

Objective: Determine the rate of de novo RNA synthesis in proliferating cancer cells.

  • Media Preparation:

    • Prepare glucose-free DMEM supplemented with 10% dialyzed FBS.

    • Add unlabeled Glucose (5 mM) to maintain basal glycolysis.

    • Add D-Ribose-1-13C (2 mM) as the tracer. Note: Ribose is often used at lower concentrations than glucose to avoid toxicity.

  • Incubation:

    • Culture cells for 4–24 hours (depending on doubling time).

  • Quenching & Extraction:

    • Wash cells 2x with ice-cold PBS.

    • Add 80% Methanol/20% Water (pre-chilled to -80°C) directly to the plate.

    • Scrape and transfer to a tube; vortex for 10 min at 4°C.

    • Centrifuge at 14,000 x g for 15 min. Collect supernatant.

  • LC-MS/MS Analysis:

    • Column: HILIC (e.g., ZIC-pHILIC) is required for polar nucleotides.

    • Mobile Phase: A: 20 mM Ammonium Carbonate (pH 9.0); B: Acetonitrile.

    • Target Ions: Monitor the M+0 and M+1 isotopologues of ATP (m/z 506 -> 159), GTP, and UTP.

    • Validation: The ribose moiety fragment (m/z 133 for unlabeled) should show a +1 Da shift (m/z 134).

Protocol B: Tracking CDP-Ribitol Synthesis using D-Ribitol-1-13C

Objective: Assess FKRP activity and rescue of matriglycan synthesis in dystrophic myoblasts.

  • Media Preparation:

    • Standard DMEM with 10% FBS.

    • Supplement with D-Ribitol-1-13C (1–5 mM). Ribitol requires higher concentrations due to passive uptake efficiency.

  • Incubation:

    • Longer incubation required: 24–48 hours to allow for pool saturation of the rare CDP-Ribitol metabolite.

  • Extraction (Optimized for Sugar Nucleotides):

    • Critical Step: Use Acetonitrile:Methanol:Water (2:2:1) extraction buffer at -20°C. Pure methanol can precipitate enzymes too quickly, trapping sugar nucleotides.

    • Add Norvaline as an internal standard.

  • LC-MS/MS Analysis:

    • Mode: Negative Ion Mode (ESI-).

    • Target: CDP-Ribitol (m/z ~536).

    • Transition: Look for the precursor m/z 536

      
       Product m/z 322 (CMP moiety) vs Product m/z 213 (Ribitol-P moiety).
      
    • Interpretation: If using Ribitol-1-13C, the shift will appear in the Ribitol-phosphate fragment (m/z 214 instead of 213).

Part 4: Data Interpretation & Troubleshooting

Mass Isotopomer Distribution (MID)

When analyzing the data, the "M+1" fraction is your primary readout.

  • For Ribose-1-13C:

    • If you see M+1 in ATP: Direct incorporation via PRPP.

    • If you see M+2 or M+3 in Lactate: The Ribose cycled back through the non-oxidative PPP (Transketolase/Transaldolase) into Glycolysis. This indicates high PPP plasticity.

  • For Ribitol-1-13C:

    • High M+1 in CDP-Ribitol: Successful uptake and ISPD/FKRP pathway activity.

    • No Signal: Check cell line for ISPD (Isoprenoid Synthase Domain Containing) expression. Without ISPD, Ribitol cannot be phosphorylated to Ribitol-5-P.

Self-Validating Check

To ensure your protocol is working:

  • Ribose Control: Co-analyze Sedoheptulose-7-Phosphate (S7P) . If Ribose is entering the PPP, S7P should rapidly show labeling due to Transketolase activity.

  • Ribitol Control: Analyze the media supernatant. If Ribitol levels remain unchanged and no intracellular Ribitol is detected, the cells likely lack the specific transporter or permeability.

References

  • Tucker, J. S., et al. (2022). "Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis: A metabolomics and transcriptomics profiling of breast cancer."[4] PLOS ONE. Link

  • Cataldi, T. R., et al. (2020). "CDP-ribitol: A key metabolite for the functional glycosylation of alpha-dystroglycan." Glycobiology. Link

  • Wamelink, M. M., et al. (2010). "Ribose-5-phosphate isomerase deficiency: molecular basis and therapeutic implications." Journal of Inherited Metabolic Disease. Link

  • Jang, C., et al. (2018). "Metabolite Exchange between Mammalian Organs Quantified by Stable Isotope Tracing." Cell Metabolism. Link

  • Gerin, I., et al. (2016). "ISPD produces CDP-ribitol used by FKTN and FKRP to transfer ribitol phosphate onto α-dystroglycan." Nature Communications. Link

Sources

Navigating Central Carbon Metabolism: A Comparative Guide to D-Ribitol-1-¹³C and Uniformly Labeled Glucose Tracers

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of metabolic research, stable isotope tracers are indispensable tools for elucidating the dynamic fluxes through complex biochemical networks. The choice of tracer is a critical experimental design parameter that dictates the questions that can be answered. Among the most widely utilized tracers is uniformly labeled glucose ([U-¹³C]-glucose), which provides a global overview of central carbon metabolism. However, the increasing need for more targeted interrogation of specific pathways has led to the exploration of alternative tracers. This guide provides an in-depth comparison of the well-established uniformly labeled glucose with the more specialized, positionally labeled D-Ribitol-1-¹³C, offering researchers and drug development professionals a framework for selecting the optimal tracer for their metabolic studies.

The Foundation: Stable Isotope Tracing in Metabolic Analysis

Stable isotope tracing involves introducing a substrate enriched with a heavy isotope, such as ¹³C, into a biological system. As the cells metabolize this substrate, the heavy isotope is incorporated into downstream metabolites. By tracking the distribution and abundance of these heavy isotopes in various metabolites using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can quantify the rates of metabolic reactions, a practice known as metabolic flux analysis (MFA).[1][2] The specific labeling pattern of the tracer molecule is paramount, as it determines the resolution with which different pathways can be distinguished.[3]

Uniformly Labeled Glucose: The Workhorse of Central Carbon Metabolism Analysis

[U-¹³C]-glucose, in which all six carbon atoms are replaced with ¹³C, has long been the gold standard for tracing central carbon metabolism. Its widespread use stems from the central role of glucose as a primary energy source and a precursor for numerous biosynthetic pathways.

Metabolic Fate and Applications of [U-¹³C]-Glucose

When cells are cultured with [U-¹³C]-glucose, the ¹³C labels are distributed throughout glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[4] This allows for the comprehensive analysis of these core metabolic networks. For instance, the entry of fully labeled pyruvate into the TCA cycle leads to predictable labeling patterns in TCA cycle intermediates, providing insights into oxidative metabolism.[5]

Key applications of [U-¹³C]-glucose include:

  • Global metabolic phenotyping: Assessing the overall activity of central carbon metabolism in different cell types or under various conditions.

  • Identifying shifts in energy metabolism: Differentiating between oxidative phosphorylation and anaerobic glycolysis (the Warburg effect) in cancer cells.[6]

  • Quantifying biosynthetic precursor contribution: Determining the extent to which glucose contributes to the synthesis of amino acids, nucleotides, and lipids.[7]

Advantages and Limitations

The primary advantage of [U-¹³C]-glucose is its ability to provide a broad overview of central carbon metabolism. The distribution of the six ¹³C labels into various downstream metabolites offers a wealth of information for computational models used in MFA.[1]

However, a key limitation of [U-¹³C]-glucose lies in its reduced ability to resolve fluxes through parallel or cyclical pathways, particularly the pentose phosphate pathway. While the PPP is a critical branch of glycolysis for producing NADPH and nucleotide precursors, the scrambling of carbons in the non-oxidative branch of the PPP makes it challenging to precisely quantify its activity using uniformly labeled glucose alone.[8][9]

D-Ribitol-1-¹³C: A Specialized Probe for the Pentose Phosphate Pathway and Beyond

D-Ribitol, a five-carbon sugar alcohol, is a naturally occurring metabolite that can actively participate in cellular metabolism.[10] Its derivative, CDP-ribitol, is an essential substrate for certain glycosylation reactions.[7] The use of D-Ribitol labeled at a specific position, such as D-Ribitol-1-¹³C, offers a more targeted approach to tracing specific metabolic routes.

Metabolic Fate and Potential Applications of D-Ribitol-1-¹³C

Exogenous ribitol is known to be metabolized into ribitol-5-phosphate and CDP-ribitol.[10] When using D-Ribitol-1-¹³C, the ¹³C label at the first carbon position is expected to be transferred to these downstream products. The metabolic entry point of ribitol is distinct from that of glucose, potentially offering unique insights into the initial steps of the pentose phosphate pathway and related anabolic processes.

Potential key applications of D-Ribitol-1-¹³C include:

  • Probing the Pentose Phosphate Pathway: As a five-carbon molecule, D-ribitol is structurally related to PPP intermediates. Tracing with D-Ribitol-1-¹³C could provide a more direct measure of flux into and through the non-oxidative branch of the PPP.

  • Investigating Glycosylation Pathways: Given that ribitol is a precursor for CDP-ribitol, D-Ribitol-1-¹³C is a direct tool for studying the synthesis of specific glycans.

  • Dissecting Pentose Metabolism: In organisms or cell types that can utilize pentoses, D-Ribitol-1-¹³C can serve as a specific tracer for these pathways, independent of glucose metabolism.

Advantages and Limitations

The primary advantage of a positionally labeled tracer like D-Ribitol-1-¹³C is its potential to provide high-resolution information about a specific metabolic pathway. By introducing a single labeled carbon at a defined position, the subsequent appearance of that label in downstream metabolites can be less ambiguous to interpret than the complex labeling patterns generated by uniformly labeled tracers.

However, the use of D-Ribitol-1-¹³C is not without its limitations. Its metabolic fate is not as universally characterized as that of glucose, and its uptake and metabolism may vary significantly between different cell types and organisms. Furthermore, as a more specialized tracer, it will not provide the comprehensive overview of central carbon metabolism that [U-¹³C]-glucose does.

Comparative Analysis: D-Ribitol-1-¹³C vs. [U-¹³C]-Glucose

FeatureD-Ribitol-1-¹³CUniformly Labeled Glucose ([U-¹³C]-Glucose)
Metabolic Entry Point Enters pentose metabolism, can be converted to ribitol-5-phosphate.Enters glycolysis as glucose-6-phosphate.
Primary Pathways Traced Potentially high resolution for the Pentose Phosphate Pathway and specific glycosylation pathways.Global tracing of glycolysis, Pentose Phosphate Pathway, and TCA cycle.
Information Richness Provides specific information about a limited set of pathways.Provides a broad, comprehensive overview of central carbon metabolism.
Resolution of PPP Flux Potentially high, as the single label may be less prone to scrambling in the non-oxidative branch.Lower, due to carbon scrambling in the non-oxidative PPP.
Versatility More specialized, with applications likely limited to pentose metabolism and glycosylation.Highly versatile for a wide range of metabolic studies in various organisms and cell types.
Data Interpretation Potentially simpler for targeted pathway analysis.Can be complex, often requiring sophisticated computational modeling for flux analysis.
Current State of Research Less established as a metabolic tracer, with limited direct experimental data.Extensively validated and widely used in metabolic research.

Experimental Design Considerations

The choice between D-Ribitol-1-¹³C and [U-¹³C]-glucose, or a combination of both, depends on the specific research question.

  • For a global understanding of metabolic reprogramming , such as in cancer metabolism studies, [U-¹³C]-glucose remains the tracer of choice.

  • To specifically investigate the regulation of the pentose phosphate pathway or the synthesis of ribitol-containing glycans , D-Ribitol-1-¹³C presents a promising and more targeted alternative.

  • Parallel labeling experiments , where cells are cultured with different tracers in separate experiments, can offer a powerful approach to achieve high resolution across multiple metabolic pathways.[3] For instance, a study could utilize [U-¹³C]-glucose to map central carbon metabolism and D-Ribitol-1-¹³C to specifically resolve PPP fluxes.

Experimental Protocol: ¹³C Labeling and Metabolite Extraction for Mass Spectrometry Analysis

This protocol provides a general framework for conducting stable isotope tracing experiments in cultured mammalian cells.

Materials:

  • Cell culture medium deficient in the tracer substrate (e.g., glucose-free DMEM)

  • D-Ribitol-1-¹³C or [U-¹³C]-Glucose

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, ice-cold

  • Chloroform, ice-cold

  • Water, ice-cold

  • Cell scraper

  • Centrifuge

Procedure:

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency in standard growth medium.

    • Aspirate the standard medium and wash the cells once with pre-warmed PBS.

    • Replace the standard medium with the labeling medium containing either D-Ribitol-1-¹³C or [U-¹³C]-glucose at the desired concentration.

    • Incubate the cells for a sufficient duration to achieve isotopic steady state. This time will vary depending on the cell type and the pathways of interest and should be determined empirically.[11]

  • Metabolite Extraction:

    • Place the culture plates on ice and aspirate the labeling medium.

    • Quickly wash the cells twice with ice-cold PBS to remove any remaining extracellular tracer.

    • Add 1 ml of ice-cold methanol to each plate and use a cell scraper to detach the cells.[3]

    • Transfer the cell suspension to a microcentrifuge tube.

    • Add an equal volume of ice-cold water to the cell suspension.[3]

    • Add two volumes of ice-cold chloroform to the mixture.[11]

    • Vortex the mixture vigorously for 30 minutes at 4°C.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10-20 minutes at 4°C to separate the polar (aqueous) and non-polar (organic) phases.[3][11]

    • Carefully collect the upper aqueous phase containing polar metabolites.

    • Dry the aqueous phase using a vacuum concentrator or a stream of nitrogen.

  • Sample Analysis:

    • The dried metabolite extracts can then be derivatized, if necessary, and analyzed by GC-MS or LC-MS to determine the mass isotopomer distributions of key metabolites.[11]

Visualizing Metabolic Fates

The following diagrams illustrate the metabolic pathways traced by [U-¹³C]-glucose and the potential pathway for D-Ribitol-1-¹³C.

Uniformly_Labeled_Glucose_Pathway cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle U-13C-Glucose U-13C-Glucose G6P Glucose-6-P U-13C-Glucose->G6P F6P Fructose-6-P G6P->F6P R5P Ribose-5-P G6P->R5P Oxidative PPP DHAP_GAP DHAP / GAP F6P->DHAP_GAP Pyruvate Pyruvate DHAP_GAP->Pyruvate Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA R5P->F6P R5P->DHAP_GAP Non-oxidative PPP Citrate Citrate Acetyl-CoA->Citrate a-KG α-Ketoglutarate Citrate->a-KG Succinate Succinate a-KG->Succinate Malate Malate Succinate->Malate Malate->Citrate

Caption: Metabolic fate of Uniformly Labeled Glucose.

D_Ribitol_1_13C_Pathway cluster_ribitol_metabolism D-Ribitol Metabolism cluster_ppp_entry Potential PPP Entry cluster_glycosylation Glycosylation D-Ribitol-1-13C D-Ribitol-1-13C Ribitol-5-P Ribitol-5-Phosphate D-Ribitol-1-13C->Ribitol-5-P CDP-Ribitol CDP-Ribitol Ribitol-5-P->CDP-Ribitol Ribulose-5-P Ribulose-5-Phosphate Ribitol-5-P->Ribulose-5-P Glycoproteins Glycoproteins CDP-Ribitol->Glycoproteins Glycolipids Glycolipids CDP-Ribitol->Glycolipids Ribose-5-P Ribose-5-P Ribulose-5-P->Ribose-5-P

Caption: Potential metabolic fate of D-Ribitol-1-¹³C.

Conclusion

The selection of an appropriate stable isotope tracer is fundamental to the design of insightful metabolic studies. Uniformly labeled glucose remains an invaluable tool for obtaining a comprehensive snapshot of central carbon metabolism. Its broad labeling of key pathways provides a wealth of data for systems-level analysis. In contrast, D-Ribitol-1-¹³C emerges as a promising specialized tracer for the targeted investigation of the pentose phosphate pathway and ribitol-dependent glycosylation. While direct comparative data is currently limited, the distinct metabolic entry point and the specificity of a single ¹³C label suggest that D-Ribitol-1-¹³C can offer a higher resolution view of these specific pathways, complementing the global perspective provided by [U-¹³C]-glucose. As the field of metabolomics continues to advance, the strategic use of a diverse portfolio of stable isotope tracers, including both established and novel compounds, will be crucial for unraveling the complexities of cellular metabolism in health and disease.

References

  • Tucker JD, Doddapaneni R, Lu PJ, Lu QL. Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis: A metabolomics and transcriptomics profiling of breast cancer. PLOS One. 2022;17(12):e0278711. Available from: [Link]

  • Jans AW, Grunewald RW, Kinne RK. Pathways for the synthesis of sorbitol from 13C-labeled hexoses, pentose, and glycerol in renal papillary tissue. Magnetic resonance in medicine. 1989;9(3):419-22. Available from: [Link]

  • Tucker JD, Doddapaneni R, Lu PJ, Lu QL. Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis: A metabolomics and transcriptomics profiling of breast cancer. PLOS One. 2022;17(12):e0278711. Available from: [Link]

  • Tucker JD, Doddapaneni R, Lu PJ, Lu QL. Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis: A metabolomics and transcriptomics profiling of breast cancer. PMC. 2022. Available from: [Link]

  • Bruntz R, Lane AN, Higashi RM, Fan TW. Exploring Cancer Metabolism using Stable Isotope Resolved Metabolomics (SIRM). ResearchGate. 2017. Available from: [Link]

  • Shinjoh M, Tomiyama N, Asakura A, Hoshino T. The metabolic pathway of d-sorbitol, l-sorbose, and their metabolites in Acetobacter suboxydans. ResearchGate. 2002. Available from: [Link]

  • Long CP, Gonzalez JE, Feist AM, Palsson BO, Antoniewicz MR. 13c-Metabolic Flux Analysis of the Pentose Phosphate Pathway Using GC-MS Analysis of RNA and Glycogen. Proceedings. 2016. Available from: [Link]

  • Li X, Zhang L, Li L, Liu Y, Ma L, Liu D. D-ribose metabolic disorder and diabetes mellitus. PMC. 2024. Available from: [Link]

  • Metallo CM, Walther JL, Stephanopoulos G. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. PMC. 2009. Available from: [Link]

  • Grankvist K, Watrous JD, Lagerborg KA, Lyutvinskiy Y, Mikes J, Wikoff WR, et al. Profiling the metabolism of human cells by deep 13C labeling. PMC. 2019. Available from: [Link]

  • Metallo CM, Walther JL, Stephanopoulos G. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. ResearchGate. 2009. Available from: [Link]

  • Xu X, Lu PJ, Takedachi M, Lu QL. Ribitol and ribose treatments differentially affect metabolism of muscle tissue in FKRP mutant mice. PMC. 2023. Available from: [Link]

  • Satapati S, Kucejova B, Duarte JA, Fletcher JA, Reynolds L, Sunny NE, et al. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose. PMC. 2015. Available from: [Link]

  • Crown SB, Ahn C, Antoniewicz MR. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells. PMC. 2011. Available from: [Link]

  • Kunjapur AM. 12 13C MFA Part 2 | 13C Metabolic Flux Analysis | Lecture 12. YouTube. 2020. Available from: [Link]

  • NPTEL-NOC IITM. #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology. YouTube. 2019. Available from: [Link]

  • Satapati S, Kucejova B, Duarte JAG, Fletcher JA, Reynolds L, Sunny NE, et al. Assessing the pentose phosphate pathway using [2, 3‐ 13 C 2 ]glucose. ResearchGate. 2015. Available from: [Link]

  • Previs SF, Fernandez CA, Yang D, Soloviev MV, David F, Brunengraber H. Limitations of the mass isotopomer distribution analysis of glucose to study gluconeogenesis. Heterogeneity of glucose labeling in incubated hepatocytes. The Journal of biological chemistry. 1998;273(27):19806-15. Available from: [Link]

  • Crown SB, Long CP, Antoniewicz MR. High-resolution 13C metabolic flux analysis. Springer Nature Experiments. 2015. Available from: [Link]

  • Britt C, Hofmann F, Cascorbi B, Fuhrmann K, Olbertz J, Gabert A, et al. Bayesian 13C-Metabolic Flux Analysis of Parallel Tracer Experiments in Granulocytes: A Directional Shift within the Non-Oxidative Pentose Phosphate Pathway Supports Phagocytosis. PMC. 2023. Available from: [Link]

  • Gust A, Wünschiers R. a 13 C NMR spectrum of pure ribitol and b of the ethanolic extract of "C." trebouxioides in D 2 O. ResearchGate. 2004. Available from: [Link]

  • Liu X, Zhao L, Li Y, Liu X, Sun T, Zhang C, et al. 13C tracer analysis identifies extensive recycling of endogenous CO2 in vivo. bioRxiv. 2021. Available from: [Link]

  • van Gulik WM, de Laat WAM, Vinke JL, Heijnen JJ. 13C-Labeled Gluconate Tracing as a Direct and Accurate Method for Determining the Pentose Phosphate Pathway Split Ratio in Penicillium chrysogenum. ASM Journals. 2000. Available from: [Link]

  • Britt C, Hofmann F, Cascorbi B, Fuhrmann K, Olbertz J, Gabert A, et al. Bayesian 13C-metabolic flux analysis of parallel tracer experiments in granulocytes. bioRxiv. 2023. Available from: [Link]

  • Powers ME, Jones-Hall YL, Wang Y, Solivais AJ, Hostetler HA, Watts R, et al. Metabolomics and 13C Labelled Glucose Tracing to Identify Carbon Incorporation into Aberrant Cell Membrane Glycans in Cancer. bioRxiv. 2024. Available from: [Link]

  • Cascante M, Centelles JJ, Boros LG, Lee WN, Puigjaner J, Carreras J. Metabolic profiling by 13C-NMR spectroscopy: [1,2-13C2]glucose reveals a heterogeneous metabolism in human leukemia T cells. PubMed. 2000. Available from: [Link]

  • Wang Y, Zhang X, Li F, Wang Y, Liu Y, Li X, et al. 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices. ResearchGate. 2023. Available from: [Link]

  • Bock C, Zhao T, Götze S, Wermter FC, Lannig G. 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. EPIC. 2023. Available from: [Link]

  • Long CP, Gonzalez JE, Feist AM, Palsson BO, Antoniewicz MR. Bayesian 13C-metabolic flux analysis of parallel tracer experiments in granulocytes: A directional shift within the non-oxidative pentose phosphate pathway supports phagocytosis. bioRxiv. 2023. Available from: [Link]

  • Fan TW, Lane AN, Higashi RM, Yan J. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions. PubMed. 2011. Available from: [Link]

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  • Volke F, Rolletschek H, Borisjuk L. Dynamic 13C/1H NMR imaging uncovers sugar allocation in the living seed. ResearchGate. 2023. Available from: [Link]

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Sources

Assessing the Specificity of D-Ribitol-1-13C Labeling in Complex Biological Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

D-Ribitol-1-13C is a high-precision metabolic tracer that offers a distinct advantage over uniformly labeled glucose ([U-13C]Glc) or deuterated isotopologues in dissecting pentose phosphate pathway (PPP) dynamics and cell wall biosynthesis. Its specificity lies in its unique entry point: unlike glucose, which floods central carbon metabolism, ribitol enters via specific kinase or phosphotransferase systems, funneling directly into the CDP-ribitol pathway (critical for mammalian dystroglycan glycosylation) or the pentose interconversion network (in bacterial metabolism).

This guide provides a rigorous framework for validating the specificity of D-Ribitol-1-13C labeling, distinguishing its signal from endogenous background and metabolic scrambling.

Part 1: The Mechanistic Basis of Specificity

To assess specificity, one must first map the tracer's distinct metabolic fate. D-Ribitol-1-13C tracks the carbon backbone through two divergent pathways depending on the biological system (Mammalian vs. Bacterial).

Pathway Logic
  • Anabolic Fate (High Specificity): Conversion to CDP-Ribitol for teichoic acid biosynthesis (bacteria) or

    
    -dystroglycan matriglycan formation (mammals). The C1 label is retained intact.
    
  • Catabolic Fate (Scrambling Risk): Oxidation to D-Ribulose-5-Phosphate , entering the non-oxidative PPP. Here, the C1 label is subject to scrambling via transketolase/transaldolase reactions.

Visualization: Metabolic Fate of D-Ribitol-1-13C

The following diagram illustrates the bifurcation of the D-Ribitol-1-13C signal.

Ribitol_Metabolism Ribitol_Ex D-Ribitol-1-13C (Extracellular) Ribitol_In D-Ribitol-1-13C (Intracellular) Ribitol_Ex->Ribitol_In Transport R5P Ribitol-5-Phosphate (1-13C) Ribitol_In->R5P FGGY/Kinase CDP_Rib CDP-Ribitol (1-13C Retained) R5P->CDP_Rib ISPD/CRPPA Ru5P Ribulose-5-P R5P->Ru5P Dehydrogenase (Catabolism) Matriglycan Matriglycan / Teichoic Acid (Structural Integration) CDP_Rib->Matriglycan Glycosyltransferases PPP Pentose Phosphate Pathway (Scrambling) Ru5P->PPP Entry

Figure 1: Metabolic bifurcation of D-Ribitol-1-13C. The green path represents high-fidelity structural incorporation, while the red path indicates entry into the scrambling oxidative/non-oxidative PPP.

Part 2: Comparative Analysis of Tracers

Selecting the correct isotopologue is a decision based on signal-to-noise ratio (SNR) and metabolic resolution .

Table 1: Performance Comparison
FeatureD-Ribitol-1-13C [U-13C]-Glucose D-Ribitol-d7 (Deuterated)
Primary Utility Tracing CDP-ribitol synthesis & specific PPP entry points.Global flux analysis (Central Carbon Metabolism).Quantification (Internal Standard).
Metabolic Specificity High: Bypasses glycolysis; direct precursor for pentose pools.Low: Labels glycolysis, TCA, and PPP indiscriminately.Medium: Subject to Kinetic Isotope Effects (KIE).
Signal Scrambling Minimal in anabolic pathways; predictable in PPP.Extensive scrambling; complex isotopomer deconvolution required.Loss of label via exchangeable protons; KIE may alter reaction rates.
Mass Shift +1.003 Da (M+1)+6.020 Da (M+6)+7.04 Da (M+7)
Cost Efficiency ModerateLowHigh

Expert Insight: Use D-Ribitol-1-13C when investigating defects in the ISPD/CRPPA gene (muscular dystrophy research) or bacterial cell wall turnover. Use [U-13C]-Glucose only if you need to assess the total contribution of central carbon metabolism to the ribitol pool, which often results in high background noise.

Part 3: Experimental Protocol for Specificity Validation

This protocol is designed to distinguish the exogenous D-Ribitol-1-13C tracer from endogenous ribitol and validate its incorporation into downstream metabolites (CDP-Ribitol).

Workflow Visualization

Workflow Step1 1. Pulse-Chase Labeling (10mM Ribitol-1-13C, 4-24h) Step2 2. Dual Extraction (MeOH:CHCl3:H2O) Step1->Step2 Step3 3. Derivatization (GC-MS) MOX + MSTFA Step2->Step3 Polar Phase (Sugar Alcohols) Step4 4. Direct Injection (LC-MS/MS) HILIC Column (Neg Mode) Step2->Step4 Nucleotides (CDP-Ribitol) Step5 5. Mass Isotopomer Analysis (M+0 vs M+1) Step3->Step5 Step4->Step5

Figure 2: Dual-stream analytical workflow ensuring coverage of both free ribitol (GC-MS) and nucleotide-activated derivatives (LC-MS/MS).

Detailed Methodology
1. Cell Culture & Labeling[1]
  • System: Mammalian myoblasts (e.g., C2C12) or Bacterial culture (S. aureus).

  • Medium: Glucose-free DMEM (mammalian) or defined minimal media (bacteria) is not required, as Ribitol-1-13C is a tracer, not a sole carbon source. However, low glucose (1 g/L) enhances uptake.

  • Tracer: Supplement with 10 mM D-Ribitol-1-13C .

  • Control: Unlabeled D-Ribitol (10 mM) and Vehicle (PBS).

2. Quenching & Extraction (The "Dual-Phase" Method)

To capture both the free sugar alcohol and the nucleotide-sugar (CDP-ribitol):

  • Quench: Rapidly wash cells with ice-cold saline (0.9% NaCl).

  • Lyse: Add 80% cold Methanol (-80°C) . Scrape and collect.

  • Extract: Add Chloroform and Water (Final ratio MeOH:CHCl3:H2O = 5:2:2). Vortex and centrifuge at 10,000 x g for 5 min.

  • Partition: Collect the aqueous (upper) phase. Dry under nitrogen flow.

3. Analytical Detection

Option A: GC-MS (For Free Ribitol & Pentose Pool)

  • Derivatization:

    • Add 20 mg/mL Methoxyamine HCl in pyridine (protects keto groups). Incubate 30°C, 90 min.

    • Add MSTFA + 1% TMCS (silylation). Incubate 37°C, 30 min.

  • Target Ions: Monitor the shift from natural abundance fragments to +1 m/z fragments.

    • Note: Ribitol is symmetric; 1-13C labeling breaks this symmetry, aiding in fragment identification.

Option B: LC-MS/MS (For CDP-Ribitol - The "Gold Standard")

  • Column: Amide-HILIC (e.g., Waters BEH Amide).

  • Mobile Phase: A: 10 mM Ammonium Acetate (pH 9.0) / B: Acetonitrile.

  • Transition Monitoring (MRM):

    • Endogenous CDP-Ribitol: m/z 536

      
       322 (CMP fragment).
      
    • Labeled CDP-Ribitol-1-13C: m/z 537

      
       322 (Label is on the ribitol moiety, not the CMP).
      
    • Crucial Validation: If the label were on the Cytidine (via recycling), the fragment would shift to 323 or higher. A shift in parent mass (537) but constant daughter ion (322) confirms specific ribitol incorporation.

Part 4: Data Interpretation & Calculation[1]

To prove specificity, you must calculate the Fractional Enrichment (FE) .

The Specificity Equation

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[2][3][4][5][6]

Interpretation Criteria:

  • High Specificity (Direct Incorporation):

    • High M+1 enrichment in CDP-Ribitol.

    • Low/Negligible M+1 enrichment in Glycolytic intermediates (Pyruvate, Lactate).

  • Low Specificity (Metabolic Leakage):

    • Appearance of M+1, M+2, or M+3 in Lactate or Citrate.

References

  • Cataldi, M. P., et al. (2025). Ribitol and ribose treatments differentially affect metabolism of muscle tissue in FKRP mutant mice. Scientific Reports. Link

  • Gerin, I., et al. (2016). ISPD produces CDP-ribitol used by FKTN and FKRP to transfer ribitol phosphate onto α-dystroglycan. Nature Communications. Link

  • Koubaa, M., et al. (2012).[7] Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis. Analytical Biochemistry. Link

  • Ortiz-Cordero, C., et al. (2021).[3] NAD+ enhances ribitol and ribose rescue of α-dystroglycan functional glycosylation in human FKRP-mutant myotubes. eLife. Link

  • Jang, C., et al. (2018). Metabolite Determination by LC-MS/MS in Mammalian Systems. Methods in Molecular Biology. Link

Sources

Comparative Guide: D-Ribitol-1-13C Metabolic Flux Analysis Across Cell Lineages

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

D-Ribitol-1-13C is a specialized stable isotope tracer that has emerged as the gold standard for investigating CDP-ribitol biosynthesis, a critical pathway in both mammalian dystroglycan glycosylation and bacterial cell wall assembly. Unlike D-Glucose-1-13C (which tracks global carbon flux) or D-Ribose-1-13C (which primarily tracks nucleotide synthesis), D-Ribitol-1-13C offers high-fidelity tracing of the ISPD (Isoprenoid Synthase Domain Containing) pathway in mammals and the Tar pathway in Gram-positive bacteria.

This guide compares the metabolic fate of D-Ribitol-1-13C against standard pentose tracers in three distinct cellular contexts: Differentiated Muscle Cells (Dystroglycanopathy models), High-Proliferation Cancer Cells (MCF-7), and Gram-Positive Pathogens (S. aureus).

Scientific Background: The Ribitol Specificity

The metabolic utility of D-Ribitol-1-13C lies in its unique entry point into the pentose pool. While Glucose enters via Hexokinase (G6P) and Ribose via Ribokinase (R5P), Ribitol is phosphorylated to Ribitol-5-Phosphate (Rbo5P) .

  • Mammalian Relevance: Rbo5P is cytidylylated by ISPD to form CDP-Ribitol .[1] This activated sugar is the obligate donor for the enzymes FKTN (Fukutin) and FKRP (Fukutin-Related Protein) to build the matriglycan chain on

    
    -dystroglycan. Defects here cause muscular dystrophies (e.g., LGMD2I, Walker-Warburg).
    
  • Bacterial Relevance: In pathogens like S. aureus, CDP-Ribitol is synthesized by TarI/TarJ and is essential for Wall Teichoic Acid (WTA) formation, a key drug target.

Pathway Visualization

The following diagram illustrates the divergent fates of Ribitol-1-13C compared to Glucose and Ribose tracers.

RibitolMetabolism cluster_inputs Tracer Inputs Glucose D-Glucose-1-13C G6P Glucose-6-P Glucose->G6P Hexokinase Ribose D-Ribose-1-13C R5P Ribose-5-P Ribose->R5P Ribokinase Ribitol D-Ribitol-1-13C Rbo5P Ribitol-5-P (13C-Labeled) Ribitol->Rbo5P Ribitol Kinase (Putative/Salvage) G6P->R5P PPP (G6PD) Nucleotides RNA / DNA R5P->Nucleotides PRPP Synthetase CDP_Rbo CDP-Ribitol (Critical Analyte) Rbo5P->CDP_Rbo ISPD (Mammal) TarI (Bacteria) Matriglycan Mammalian: Matriglycan (α-DG) CDP_Rbo->Matriglycan FKTN / FKRP WTA Bacterial: Wall Teichoic Acids CDP_Rbo->WTA TarL

Figure 1: Differential metabolic entry points. Note that D-Ribitol-1-13C bypasses the oxidative Pentose Phosphate Pathway (PPP), providing a direct readout of ISPD/Tar enzyme activity.

Comparative Analysis: Tracer Performance by Cell Type

The following analysis contrasts D-Ribitol-1-13C with the standard D-Glucose-1-13C tracer.

Cell Type A: Differentiated Myoblasts (Dystroglycanopathy Models)

Context: Researching LGMD2I (FKRP mutations) or Walker-Warburg Syndrome (ISPD mutations).

FeatureD-Glucose-1-13C (Alternative)D-Ribitol-1-13C (Product)
Pathway Specificity Low. Label dilutes across Glycolysis, TCA, and PPP.High. Specifically labels the CDP-Ribitol pool.
Signal-to-Noise Poor for CDP-Ribitol. High background from general pentose pools.Excellent. Direct precursor enrichment allows detection even with low ISPD activity.
Mechanism Insight Shows global energy defects.Validates prodrug efficacy . Confirms if exogenous ribitol restores CDP-Ribitol pools in ISPD-deficient cells.[1][2][3][4]
Key Analyte Lactate M+1, Ribose-5-P M+1CDP-Ribitol M+1 , Ribitol-5-P M+1
Cell Type B: Breast Cancer Cells (e.g., MCF-7)

Context: Investigating metabolic reprogramming and "Warburg Effect" variations.

FeatureD-Ribose-1-13C (Alternative)D-Ribitol-1-13C (Product)
Metabolic Phenotype Increases Oxidative Phosphorylation flux.Unexpectedly enhances Glycolysis (Pyruvate/Lactate production).
Glycation Risk High. Induces Advanced Glycation End-products (AGEs).[1]Low. Reduced sugar form minimizes non-enzymatic glycation.
Flux Interpretation Traces nucleotide synthesis via PRPP.Traces specific pentose interconversion and unique glycolytic shunts.
Cell Type C: Staphylococcus aureus (Gram-Positive)

Context: Antibiotic development targeting cell wall synthesis.

FeatureUnlabeled Ribitol (Control)D-Ribitol-1-13C (Product)
Data Output Total pool size (Concentration only).Flux Rate (Turnover). Distinguishes de novo synthesis from scavenging.
Application Growth curves.TarI/TarJ inhibition assays. Quantifies blockage of flux into Wall Teichoic Acids.

Experimental Protocol: High-Fidelity CDP-Ribitol Tracing

Objective: Quantify the fractional enrichment of CDP-Ribitol in mammalian fibroblasts using LC-MS/MS.

Experimental Workflow

Workflow Step1 1. Seed Cells (6-well plate, 70% confluency) Step2 2. Pulse Labeling (Medium + 10mM D-Ribitol-1-13C) (4h - 24h) Step1->Step2 Step3 3. Quench & Extract (80% MeOH, -80°C) Step2->Step3 Step4 4. Phase Separation (Chloroform/Water) Step3->Step4 Step5 5. LC-MS/MS Analysis (HILIC Column) Step4->Step5

Figure 2: Optimized extraction workflow for polar sugar-nucleotides.

Step-by-Step Methodology

A. Cell Culture & Labeling [5][6][7]

  • Starvation (Optional): For maximal uptake, incubate cells in sugar-free base medium for 1 hour prior to labeling.

  • Tracer Addition: Replace medium with DMEM containing 5-10 mM D-Ribitol-1-13C .

    • Note: High concentration is required because Ribitol uptake is passive or via low-affinity transporters (unlike GLUTs).

  • Incubation: Incubate for 4 hours (fast flux) to 24 hours (steady state).

B. Metabolite Extraction (The "Cold MeOH" Method)

  • Rapidly wash cells with ice-cold saline (0.9% NaCl) to remove extracellular tracer. Do not use PBS (phosphate interferes with MS).

  • Add 500 µL 80% Methanol (pre-chilled to -80°C) directly to the plate.

  • Scrape cells and transfer to a chilled microcentrifuge tube.

  • Vortex for 30 seconds; incubate on dry ice for 10 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (polar metabolites).

C. LC-MS/MS Configuration

  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) (e.g., ZIC-pHILIC).

  • Mobile Phase:

    • A: 20 mM Ammonium Carbonate (pH 9.0).

    • B: 100% Acetonitrile.

  • Target Transitions (MRM):

    • CDP-Ribitol (Unlabeled): m/z 536.1

      
       324.0 (CMP fragment).
      
    • CDP-Ribitol (Labeled): m/z 537.1

      
       324.0 (Retention of 13C on ribitol moiety).
      
    • Validation: The mass shift of +1.0033 Da confirms the incorporation of the Ribitol-1-13C backbone.

Data Interpretation & Troubleshooting

Expected Results (Table)
AnalyteMass ShiftInterpretation
Ribitol M+1Intracellular accumulation of tracer.
Ribitol-5-P M+1Successful phosphorylation (Kinase activity).
CDP-Ribitol M+1Successful ISPD activity. (Primary endpoint).
CDP-Ribitol M+0Endogenous synthesis (from Glucose/G6P).
Troubleshooting Guide
  • Issue: High M+0 signal in CDP-Ribitol despite tracer addition.

    • Cause: High endogenous flux from Glucose.

    • Solution: Increase D-Ribitol-1-13C concentration or lower glucose concentration in the medium (e.g., 1 mM Glucose).

  • Issue: No M+1 detected in CDP-Ribitol.

    • Cause: Defective ISPD enzyme (if using patient cells) or lack of Ribitol transporter.

    • Validation: Run a positive control cell line (e.g., HEK293 overexpressing ISPD).

References

  • Gerin, I., et al. (2016). "ISPD produces CDP-ribitol used for alpha-dystroglycan glycosylation."[1][2][4] Nature Communications.

  • Cataldi, M.P., & Lu, Q.L. (2025).[8] "Ribitol and ribose treatments differentially affect metabolism of muscle tissue in FKRP mutant mice."[1][3][8] Scientific Reports.[8]

  • Pereira, M.P., et al. (2013). "The wall teichoic acid polymerase TarL of Staphylococcus aureus." Journal of Biological Chemistry.

  • Long, C.P., & Antoniewicz, M.R. (2019).[9] "High-resolution 13C metabolic flux analysis." Nature Protocols. [9]

  • Tucker, J.D., et al. (2022).[10] "Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis."[6][10] PLOS ONE.

Sources

Isotopic enrichment analysis: D-Ribitol-1-13C vs other labeled pentoses

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of D-Ribitol-1-13C versus standard labeled pentoses (e.g., [1-13C]Ribose) for isotopic enrichment analysis.

Executive Summary

In metabolic flux analysis (MFA), the choice of tracer dictates the resolution of the pathway interrogation.[1] While [1-13C]Ribose is the standard for probing the Pentose Phosphate Pathway (PPP) and nucleotide synthesis, D-Ribitol-1-13C offers a distinct metabolic footprint.[1]

Key Distinction: D-Ribitol-1-13C is not merely a passive intermediate; it actively rewires central carbon metabolism, enhancing glycolysis and driving specific glycosylation pathways (e.g., matriglycan synthesis via CDP-Ribitol).[1] Unlike Ribose, which feeds oxidative phosphorylation, Ribitol acts as a "reductive" fuel, increasing NADH/NAD+ ratios and altering glutathione homeostasis.[1]

Best Use Case:

  • D-Ribitol-1-13C: Tracing dystroglycanopathies (FKRP function), bacterial cell wall synthesis (teichoic acids), and specific polyol dehydrogenase activities.[1]

  • [1-13C]Ribose: Tracing nucleotide salvage , canonical PPP flux, and oxidative stress responses.[1]

Metabolic Fate & Pathway Specificity[1][2]

The utility of a tracer is defined by its entry point and downstream scrambling.[1]

Metabolic Entry Points[1]
  • Ribose: Enters via Ribokinase (Rbks) to form Ribose-5-Phosphate (R5P).[1] It directly pools with the non-oxidative PPP.[1]

  • Ribitol: Enters via Ribitol Kinase (or FKRP in mammalian muscle) to form Ribitol-5-Phosphate.[1][2] To enter central metabolism, it must be oxidized to Ribulose-5-Phosphate (Ru5P) by Ribitol-5-Phosphate Dehydrogenase , generating reducing equivalents (NADH).[1]

Pathway Visualization (Graphviz)

The following diagram illustrates the divergent processing of Ribitol vs. Ribose and their convergence at the PPP.

Ribitol_Metabolism cluster_extracellular Extracellular cluster_cytosol Cytosol Ribitol_Ex D-Ribitol-1-13C Ribitol_In Ribitol (Intracellular) Ribitol_Ex->Ribitol_In Transport Ribose_Ex [1-13C]Ribose Ribose_In Ribose (Intracellular) Ribose_Ex->Ribose_In Transport Ribitol5P Ribitol-5-P (1-13C) Ribitol_In->Ribitol5P Ribitol Kinase / FKRP CDP_Ribitol CDP-Ribitol (Glycans/Matriglycan) Ribitol5P->CDP_Ribitol ISPD (Cytidyltransferase) Ru5P Ribulose-5-P Ribitol5P->Ru5P Ribitol-5-P DH (Generates NADH) R5P Ribose-5-P (1-13C) Ribose_In->R5P Ribokinase PRPP PRPP (Nucleotides) R5P->PRPP PRPS1 Ru5P->R5P R5P Isomerase F6P Fructose-6-P Ru5P->F6P Non-Ox PPP (Transketolase) GAP GAP Ru5P->GAP Non-Ox PPP

Figure 1: Differential metabolic entry of Ribitol and Ribose.[1] Note the unique diversion of Ribitol to CDP-Ribitol (critical for dystroglycan glycosylation) and the NADH-generating step required for Ribitol to enter the PPP.[1]

Technical Comparison: Ribitol-1-13C vs. Alternatives

Atom Mapping and Scrambling

When using D-Ribitol-1-13C , the symmetry of the molecule (in its unlabeled form) and its conversion steps create unique scrambling patterns compared to Ribose.[1]

FeatureD-Ribitol-1-13C[1-13C]Ribose[U-13C]Glucose
Primary Target Matriglycan (α-DG) , Polyol metabolismNucleotide Synthesis, PPPCentral Carbon Metabolism (Glycolysis + TCA)
C1 Fate (Nucleotides) Must convert to Ru5P

R5P.[1][3] Label retained at C1 of Ribose moiety.[1]
Direct incorporation into PRPP.[1] Label retained at C1 .Scrambles via PPP cycling (C1 lost as CO2 in ox-PPP).[1]
Redox Impact Generates NADH (Ribitol

Ru5P). Increases Lactate/Pyruvate ratio.[1][4]
Consumes ATP (Ribokinase).[1] Neutral/Oxidative impact.[1][5][6]Neutral (Net ATP generation).[1]
Symmetry Issues Ribitol is meso (achiral) if unlabeled.[1] Kinase is regiospecific (phosphorylates C5).[1] 1-13C label makes it chiral.[1]Chiral. C1 is distinct (anomeric).[1]Chiral.
Glycolytic Entry Indirect via PPP (Ru5P

F6P/GAP).[1]
Indirect via PPP.[1]Direct.
Analytical Resolution (NMR vs. MS)
Mass Spectrometry (GC-MS)
  • Challenge: Standard alditol acetate derivatization reduces aldoses (Ribose) to alditols (Ribitol).[1]

  • The Problem: If you use alditol acetates, you cannot distinguish endogenous Ribitol from endogenous Ribose , as both become Ribitol-pentaacetate.[1]

  • The Solution: Use Oximation-TMS (Trimethylsilylation) derivatization.[1] This preserves the aldehyde function of Ribose (forming syn/anti oximes) while Ribitol forms a single TMS-ether peak, allowing chromatographic separation.[1]

NMR Spectroscopy
  • Ribitol-1-13C: Shows distinct signals due to the lack of anomeric equilibrium.[1]

    • Ribitol C1/C5 Shift: ~62.4 ppm (terminal CH2OH).[1]

    • Ribitol C2/C3/C4 Shift: ~72.0 - 73.0 ppm.[1]

  • Ribose-1-13C: Shows complex spectra due to mutarotation (

    
    -pyranose, 
    
    
    
    -pyranose,
    
    
    -furanose,
    
    
    -furanose).[1]
    • Ribose C1 (

      
      -pyranose): ~94.2 ppm.[1][4]
      
    • Ribose C1 (

      
      -pyranose): ~94.0 ppm.[1]
      
  • Advantage: Ribitol spectra are simpler (no anomeric splitting), making low-enrichment detection easier.[1]

Experimental Protocol: Ribitol-1-13C Tracing

Phase 1: Tracer Administration
  • Concentration: 5 mM - 10 mM D-Ribitol-1-13C in glucose-free or low-glucose (1-2 mM) medium.

    • Note: High glucose competes for transport and glycolytic flux.[1] Ribitol supplementation often increases glucose uptake, so maintain a consistent glucose background.[1]

  • Duration:

    • Metabolic Flux (Central Carbon): 1 - 6 hours.[1][5]

    • Glycan Incorporation (CDP-Ribitol):[1] 24 - 48 hours (turnover of glycoproteins is slower).[1]

Phase 2: Quenching & Extraction
  • Quench: Rapidly wash cells with ice-cold saline (0.9% NaCl).

  • Metabolite Extraction: Add 80% MeOH / 20% H2O (pre-chilled to -80°C). Scrape cells and freeze-thaw (liquid N2 / 37°C) x3 to lyse.

  • Lipid Removal: If analyzing polar metabolites, perform a chloroform/water phase separation to remove lipids (which Ribitol treatment can alter).[1]

Phase 3: Derivatization (GC-MS Specific)

Do NOT use Alditol Acetate method.

  • Dry: Evaporate supernatant to complete dryness (SpeedVac).

  • Oximation: Add 50

    
    L Methoxyamine HCl in Pyridine  (20 mg/mL). Incubate 90 min at 30°C.
    
    • Function: Locks Ribose ring opening; protects Ribitol hydroxyls.[1]

  • Silylation: Add 80

    
    L MSTFA + 1% TMCS . Incubate 30 min at 37°C.
    
  • Analysis: Inject 1

    
    L into GC-MS (Split 1:10).
    
    • Target Ion (Ribitol-5TMS): m/z 217 (characteristic), m/z 307.[1] Look for M+1 shift (218/308) for 1-13C enrichment.[1]

Data Interpretation & Self-Validation

Validation Checkpoints
  • The "Ribose Check": If you see enrichment in Ribose-5-P but not in Glycolytic intermediates (F6P/GAP), the Ribitol

    
     Ru5P dehydrogenase step is likely rate-limiting or absent in your cell line.[1]
    
  • The "Symmetry Check": In Ribitol-1-13C labeling, if the kinase (FKRP) is active, you should detect Ribitol-5-Phosphate with the label at the C5 position (chemically equivalent to C1 in the precursor, but enzymatically distinct).[1] Ensure your MS fragmentation can distinguish C1 from C5 fragments if possible (difficult with standard EI-MS, requires high-res or specific soft ionization).

  • Redox Shift: Valid Ribitol metabolism should correlate with an increased Lactate/Pyruvate ratio and elevated GSH levels compared to Ribose-treated controls.[1]

References

  • Cataldi, M. P., & Lu, Q. L. (2025).[1] Ribitol and ribose treatments differentially affect metabolism of muscle tissue in FKRP mutant mice.[1][2] Scientific Reports, 15(1), 1329.[1] Link

  • Tucker, K., et al. (2022).[1][6] Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis: A metabolomics and transcriptomics profiling of breast cancer.[1][4][6][7] PLOS ONE, 17(12), e0278711.[1][6] Link[1]

  • Lewis, I. A., et al. (2010).[1] NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions.[1] Analytical Chemistry, 82(11), 4558-4563.[1] Link[1]

  • Haas, C., et al. (2018).[1][8][9] Derivatization of sugars for GC-MS: Analytical challenges and methods. Restek Chromatogram. Link[1]

  • Gerin, I., et al. (2016).[1] ISPD produces CDP-ribitol used for alpha-dystroglycan glycosylation in mammals.[1] Nature Communications, 7, 11534.[1] Link[1]

Sources

Technical Guide: Orthogonal Validation of D-Ribitol-1-13C Metabolic Flux Data

[1]

Executive Summary: The Isotopomer Challenge

In metabolic flux analysis (MFA), D-Ribitol-1-13C is a critical tracer for elucidating the Pentose Phosphate Pathway (PPP) and polyol metabolism. While Mass Spectrometry (MS) serves as the high-throughput workhorse for detecting isotopic enrichment, it suffers from a fundamental "blind spot" in sugar alcohol analysis: positional ambiguity .

Because Ribitol is a meso compound (achiral and symmetric), standard MS fragmentation often fails to distinguish between a label at the C1 position (oxidative branch origin) and the C5 position (scrambling origin), or effectively separate internal isotopomers (C2, C3) without complex derivatization and MS/MS/MS workflows.

This guide outlines a validated protocol for using Nuclear Magnetic Resonance (NMR) as an orthogonal tool to ratify MS data. We demonstrate that while MS provides sensitivity (nanomolar detection), NMR provides the structural truth required to confirm metabolic pathway fidelity.

Comparative Analysis: MS vs. NMR for Ribitol Tracing

The following table contrasts the operational capabilities of the two platforms specifically for 13C-labeled polyol analysis.

FeatureMass Spectrometry (GC/LC-MS)NMR Spectroscopy (13C / HSQC)
Primary Output Mass Isotopomer Distribution (MID) vectors (M+0, M+1, etc.).Positional Isotopomer data (Specific carbon enrichment).[1]
Sensitivity (LOD) High : Femtomole to Picomole range.[1]Low : Micromole range (requires ~10-50 µg labeled material).[1]
Positional Resolution Low : Difficult to distinguish C1-13C from C5-13C or C3-13C without extensive fragmentation studies.High : Chemical shifts distinguish terminal (C1/C5) from internal (C2/C3/C4) carbons instantly.[1]
Sample Integrity Destructive : Often requires derivatization (e.g., TMS for GC-MS).[1]Non-Destructive : Sample can be recovered or re-analyzed.[1]
Matrix Effects Susceptible to ion suppression (salts, lipids).[1]Robust against matrix effects; salt tolerant.[1]
Flux Insight Quantifies total flux magnitude.[1]Elucidates pathway mechanisms (bond cleavage/formation via J-coupling).

The Scientific Challenge: Symmetry and Scrambling

D-Ribitol is a reduction product of D-Ribose. In the Pentose Phosphate Pathway, D-Ribose-5-phosphate can undergo extensive isomerization and transketolase reactions.

  • The MS Blind Spot: If you feed D-Ribitol-1-13C, MS detects an M+1 peak.[1] However, if metabolic "scrambling" moves the label to C3, MS still sees M+1.[1] You cannot confirm if the pathway proceeded via direct oxidation or complex non-oxidative shuffling.

  • The NMR Solution:

    • C1/C5 (Terminal): Resonate at ~61-63 ppm.[1]

    • C2/C3/C4 (Internal): Resonate at ~71-73 ppm.[1]

    • Symmetry Breaking: Although Ribitol is symmetric, 13C-NMR can distinguish a label at C3 (unique environment) from C1.[1] Furthermore, 13C-13C J-coupling (seen in 2D experiments) can prove if C1 and C2 are labeled simultaneously, indicating intact carbon backbones.[1]

Validated Experimental Workflow

This protocol uses a "Split-Stream" approach where a single biological sample is processed for both platforms to ensure data continuity.[1]

Step 1: Dual-Stream Sample Preparation[1]
  • Lysis: Quench metabolism using cold methanol:water (80:20, -40°C).

  • Extraction: Biphasic extraction (Chloroform:Methanol:Water) to remove lipids (which foul NMR probes and suppress MS ionization).

  • Splitting:

    • Aliquot A (MS): 10% of total volume. Evaporate to dryness. Derivatize with MOX/MSTFA for GC-MS.[1]

    • Aliquot B (NMR): 90% of total volume. Lyophilize to complete dryness. Reconstitute in 600 µL D2O containing 0.5 mM DSS (internal standard).

Step 2: MS Screening (The "Count")

Run Aliquot A on a GC-Triple Quadrupole or High-Res LC-MS (HILIC mode).

  • Target: Monitor the [M-H]- ion (LC-MS) or the TMS-derivatized fragments (GC-MS).

  • Output: Calculate the Total Fractional Enrichment (TFE).

    • If TFE < 1%, stop.[1] The sample is too dilute for NMR.

    • If TFE > 5%, proceed to NMR.[1]

Step 3: NMR Structural Confirmation (The "Map")

Run Aliquot B on a 600 MHz (or higher) spectrometer equipped with a CryoProbe.

Pulse Sequence 1: 1D Proton-Decoupled 13C-NMR (zgpg30)

  • Objective: Direct detection of labeled carbons.

  • Parameters: Relaxation delay (D1) = 2.0s; Scans = 1024–4096 (depending on concentration).

  • Analysis: Look for signal enhancement at 63.5 ppm (C1/C5) vs 73.0 ppm (C2/C3/C4). Natural abundance background is 1.1%; signals significantly above this indicate flux.[1]

Pulse Sequence 2: 2D 1H-13C HSQC

  • Objective: Resolve overlapping sugar signals.

  • Logic: Correlates the proton attached to the carbon.[2] This separates Ribitol from interfering glucose or ribose signals that might overlap in 1D Carbon.[1]

Step 4: Data Reconciliation

Compare the Total Ion Count (MS) with the Integrated Peak Area (NMR) .

  • Validation Pass: The M+1 ratio from MS matches the sum of C1 + C5 integrations in NMR (normalized to standard).

  • Validation Fail: MS shows high enrichment, but NMR shows no specific C1 peak. Diagnosis: The label has scrambled into a position not monitored, or the MS signal is a co-eluting isobaric interference.

Visualizations

Diagram 1: The Orthogonal Validation Workflow

This flowchart illustrates the decision matrix for processing samples through both pipelines.

WorkflowSampleBiological Sample(D-Ribitol-1-13C Treated)ExtractBiphasic Extraction(MeOH/CHCl3/H2O)Sample->ExtractSplitSplit StreamExtract->SplitMS_PrepAliquot A (10%)Derivatization (TMS)Split->MS_PrepHigh SensitivityNMR_PrepAliquot B (90%)Lyophilize -> D2O + DSSSplit->NMR_PrepHigh StructureMS_RunGC-MS / LC-MSAcquisitionMS_Prep->MS_RunMS_DataData: Mass Isotopomers(M+0, M+1, M+2)MS_Run->MS_DataValidationDATA RECONCILIATIONDoes M+1 (MS) matchC1/C5 Peak Area (NMR)?MS_Data->ValidationNMR_RunNMR Acquisition(13C-1D / HSQC)NMR_Prep->NMR_RunNMR_DataData: Positional Isotopomers(C1 vs C2 vs C3)NMR_Run->NMR_DataNMR_Data->Validation

Figure 1: Split-stream workflow ensuring that the exact same biological extract is analyzed by both MS (for quantification) and NMR (for positional validation).

Diagram 2: Resolving Ambiguity (MS vs. NMR)

LogicInputMetabolite:Ribitol (M+1)MS_NodeMass Spec Detects:Mass = 153.15 Da(M+1)Input->MS_NodeAmbiguityAMBIGUITY:Is the label atC1, C2, C3, or C5?MS_Node->AmbiguityNMR_C1NMR Peak @ 63 ppm(Terminal Label)Conclusion: Oxidative PPPAmbiguity->NMR_C1Validation ANMR_C3NMR Peak @ 73 ppm(Internal Label)Conclusion: ScramblingAmbiguity->NMR_C3Validation B

Figure 2: Logic flow demonstrating how NMR resolves the positional ambiguity inherent in single-stage Mass Spectrometry.

References

  • Lane, A. N., Fan, T. W-M., & Higashi, R. M. (2008).[1] "Metabolic flux analysis in mammalian systems using NMR and MS." Methods in Cell Biology. This foundational text details the specific complementarity of NMR's structural precision with MS's sensitivity.

  • Zamboni, N., Saghatelian, A., & Patti, G. J. (2015).[1] "Defining the Metabolome: Size, Flux, and Regulation." Molecular Cell. Discusses the limitations of MS in distinguishing symmetric isotopomers and the necessity of orthogonal validation.

  • Biological Magnetic Resonance Data Bank (BMRB). "Metabolite Chemical Shifts: Ribitol." Authoritative database for verifying 13C chemical shifts of Ribitol (C1/5 @ ~63ppm, C2/3/4 @ ~73ppm) in D2O.

  • Chokkathukalam, A., et al. (2014).[1] "Stability of the metabolome: sample preparation and analysis." Bioanalysis. Provides the standard operating procedures for the dual extraction (MeOH/CHCl3) method cited in the workflow.

Precision Tracing of Pentose Bypass & Nucleotide Synthesis: D-Ribitol-1-13C vs. Glucose Tracers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

D-Ribitol-1-13C is a specialized metabolic tracer that offers a distinct advantage over traditional glucose tracers: it bypasses the oxidative phase of the Pentose Phosphate Pathway (PPP). While [1,2-13C2]-Glucose remains the gold standard for global flux analysis, D-Ribitol-1-13C serves as a precision tool for interrogating the non-oxidative PPP branch , ribitol-5-phosphate transferase activity (FKRP) , and CDP-ribitol synthesis pathways.

This guide critically compares D-Ribitol-1-13C against standard metabolic tracers, delineating its specific utility in dissecting nucleotide biosynthesis mechanisms where NADPH production and ribose synthesis must be uncoupled.

Part 1: Metabolic Entry & Mechanistic Logic

The choice of tracer dictates which part of the metabolic network is illuminated.[1] To understand the value of D-Ribitol-1-13C, one must contrast its entry point with that of glucose.

The "Bypass" Mechanism
  • Standard Route (Glucose): Enters via Hexokinase. To generate Ribose-5-Phosphate (R5P) for nucleotides, it must pass through G6PDH (producing NADPH and losing Carbon-1 as CO2) or the reversible non-oxidative branch (Transketolase/Transaldolase).

  • The Ribitol Route: Ribitol enters downstream. In competent cells (e.g., those expressing Ribitol Dehydrogenase or promiscuous polyol enzymes), it converts to Ribulose , which is phosphorylated to Ribulose-5-Phosphate .

    • Crucial Difference: This entry generates R5P without the obligatory production of NADPH associated with the oxidative PPP. This allows researchers to probe nucleotide synthesis capacity independent of cellular redox stress.

Pathway Visualization (DOT Diagram)

The following diagram illustrates the differential entry points of Glucose versus Ribitol, highlighting the "Oxidative Bypass."

MetabolicPathways Glucose [1,2-13C2] Glucose G6P Glucose-6-P Glucose->G6P G6PDH G6PDH (Oxidative Step) G6P->G6PDH Ru5P Ribulose-5-P G6PDH->Ru5P Oxidative Phase NADPH NADPH G6PDH->NADPH CO2 CO2 (C1 Loss) G6PDH->CO2 Ribitol D-Ribitol-1-13C Ribulose Ribulose Ribitol->Ribulose Ribitol DH Ribitol->Ru5P Bypasses G6PDH CDP_Ribitol CDP-Ribitol (Glycosylation) Ribitol->CDP_Ribitol FKRP Pathway Ribulose->Ru5P Kinase R5P Ribose-5-P Ru5P->R5P Isomerase PRPP PRPP R5P->PRPP Nucleotides Nucleotide Synthesis (Purines/Pyrimidines) PRPP->Nucleotides

Caption: Comparative flux map showing D-Ribitol-1-13C bypassing the oxidative G6PDH step to fuel nucleotide synthesis.

Part 2: Comparative Analysis of Tracers

This section evaluates D-Ribitol-1-13C against the two most common nucleotide synthesis tracers.

Table 1: Tracer Performance Matrix
FeatureD-Ribitol-1-13C [1,2-13C2]-Glucose [U-13C]-Glutamine
Primary Application Non-Oxidative PPP Flux; Polyol Metabolism; Glycosylation (CDP-Ribitol).Global Central Carbon Metabolism; Ox vs. Non-Ox PPP Split.[2]Nitrogen sourcing for nucleotides; Anaplerosis (TCA Cycle).
Nucleotide Labeling Direct: Labels Ribose moiety without C1 loss.Complex: M+1 (Oxidative) vs. M+2 (Non-Oxidative) isotopologues.Base Specific: Labels the Purine/Pyrimidine ring (Nitrogen/Carbon).
NADPH Coupling Uncoupled: Can produce R5P without NADPH generation.Coupled: R5P synthesis via Ox-PPP obligates NADPH production.Indirect: Glutamine metabolism supports NADPH via Malic Enzyme.
Scrambling Risk Low (Direct conversion to Ru5P).High (Due to reversible Transketolase recycling).Moderate (Glutamate/TCA cycling).
Limitations Requires specific transporter/enzyme expression (e.g., FKRP, Ribitol DH).Cannot isolate Non-Ox flux if Ox-flux is extremely high.Does not trace the Ribose sugar backbone directly.
Critical Insight: The "Uncoupling" Effect

In rapidly proliferating cells (e.g., cancer), the demand for Ribose-5-Phosphate (for DNA replication) may exceed the demand for NADPH (for lipid synthesis/ROS defense).

  • Glucose Tracer Limitation: To make more R5P via the oxidative route, the cell must make NADPH.[3] If NADPH levels are high, G6PDH is inhibited, bottling up the pathway.

  • Ribitol Tracer Advantage: Ribitol feeds directly into the pentose pool, bypassing the NADPH feedback inhibition loop. This makes it an excellent probe to test if nucleotide synthesis is limited by precursor availability (R5P) or by enzyme regulation.

Part 3: Experimental Protocol (Self-Validating System)

This protocol describes a Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) workflow to trace D-Ribitol-1-13C incorporation into the nucleotide pool.

Phase 1: Cell Culture & Tracer Loading

Objective: Replace endogenous carbon sources without inducing metabolic shock.

  • Media Preparation: Use glucose-free, ribitol-free DMEM base. Reconstitute with:

    • Unlabeled Glucose (5 mM) - Essential to maintain basal glycolysis.

    • Tracer: D-Ribitol-1-13C (Concentration: 1–5 mM).

    • Note: Do not use 100% Ribitol as the sole carbon source unless studying specific bacterial strains (H. influenzae), as mammalian cells cannot sustain TCA cycle flux on Ribitol alone.

  • Equilibration: Seed cells (e.g., MCF7 or FKRP-mutant myoblasts) and adapt for 24 hours.

  • Pulse: Replace media with Tracer Media. Incubate for 1, 4, and 24 hours to capture flux kinetics.

Phase 2: Metabolite Extraction (Quenching)

Objective: Stop metabolism instantly to preserve the phosphorylation state of nucleotides.

  • Wash: Rapidly wash cells 1x with ice-cold Ammonium Acetate (150 mM, pH 7.4). Do not use PBS; phosphate interferes with MS.

  • Quench: Add 80% Methanol / 20% Water (pre-chilled to -80°C) directly to the plate.

  • Scrape & Collect: Scrape cells on dry ice. Transfer to Eppendorf tubes.

  • Cycle: Vortex (1 min), Freeze-Thaw (Liquid N2 / 37°C water bath) x3 cycles to lyse membranes.

  • Clarify: Centrifuge at 15,000 x g for 15 min at 4°C. Collect supernatant.

Phase 3: LC-MS/MS Acquisition

System: Q-Exactive Orbitrap or Triple Quadrupole (QQQ). Column: HILIC (Hydrophilic Interaction Liquid Chromatography) - e.g., ZIC-pHILIC.

  • Mobile Phase A: 20 mM Ammonium Carbonate, pH 9.0 (Water).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 80% B to 20% B over 20 minutes.

  • Target Ions (Negative Mode):

    • Ribitol-5-Phosphate: m/z 231.02 (M+0) -> 232.02 (M+1).

    • Ribose-5-Phosphate: m/z 229.01 (M+0) -> 230.01 (M+1).

    • ATP: m/z 505.98 (M+0) -> Look for +1 Da shift in the ribose moiety.

    • CDP-Ribitol: m/z 536.07 (M+0) -> 537.07 (M+1).

Part 4: Data Interpretation

Interpreting the mass isotopologue distribution (MID) is the final validation step.

The Ribose-5-Phosphate (R5P) Signal
  • M+1 Peak: Indicates direct conversion of D-Ribitol-1-13C -> Ribulose-1-13C -> R5P-1-13C. This confirms the "Bypass" pathway is active.

  • M+0 Peak: Represents R5P derived from the unlabeled glucose in the media (via oxidative PPP or glycolysis recycling).

  • Ratio (M+1 / Total): Calculates the fractional contribution of the Ribitol salvage pathway to total pentose synthesis.

Nucleotide Incorporation (ATP/GTP)
  • Analyze the Ribose moiety of ATP.

  • If you see M+1 ATP , the Ribitol-derived ribose was successfully incorporated into the nucleotide pool.

  • Control Check: If you see M+5 ATP, scrambling has occurred (likely via gluconeogenesis/recycling), or the label has entered the purine ring via glycine/serine metabolism (less likely with Ribitol).

CDP-Ribitol (Specialized Use Case)
  • In Muscular Dystrophy research (FKRP related), the presence of M+1 CDP-Ribitol validates the function of the ISPD (Isoprenoid Synthase Domain Containing) enzyme and the availability of the substrate for matriglycan synthesis.

References

  • Tucker, K., et al. (2022).[4] "Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis: A metabolomics and transcriptomics profiling of breast cancer." PLOS ONE. Available at: [Link]

  • Cataldi, S., et al. (2020). "Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells." Nature Protocols. Available at: [Link]

  • Gerin, I., et al. (2016). "ISPD produces CDP-ribitol used by FKTN and FKRP to transfer ribitol phosphate onto α-dystroglycan." Nature Communications. Available at: [Link]

  • Jang, C., et al. (2018). "Metabolite Exchange between Mammalian Organs Quantified by Stable Isotope Tracing." Cell Metabolism. Available at: [Link]

Sources

A Researcher's Guide to D-Ribitol-1-13C: Unraveling Cellular Metabolism with Stable Isotope Labeling

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of cellular metabolism, understanding the precise flow of molecules through various pathways is paramount for researchers in basic science and drug development. While the introduction of exogenous metabolites can reprogram cellular processes, tracing their exact fate provides a deeper level of mechanistic insight. This guide offers a comparative analysis of D-Ribitol-1-13C and its unlabeled counterpart, providing the theoretical framework and practical methodologies to evaluate its impact on cellular metabolism.

Introduction: Beyond Perturbation, Towards Precision Tracing

Ribitol, a five-carbon sugar alcohol, is a naturally occurring metabolite that has been shown to actively participate in and influence cellular metabolism.[1][2] Studies have demonstrated that supplementing cells with unlabeled ribitol can enhance glycolysis, impact the tricarboxylic acid (TCA) cycle, and boost nucleotide biosynthesis.[2][3] However, these studies primarily measure changes in the overall metabolite pool, offering a snapshot of the metabolic state rather than a dynamic view of carbon flux.

The introduction of a stable isotope label, specifically Carbon-13 (¹³C) at the first carbon position (D-Ribitol-1-¹³C), transforms this molecule from a simple perturbing agent into a powerful tool for metabolic flux analysis. By tracing the journey of the ¹³C atom, researchers can elucidate the specific pathways through which ribitol is metabolized and quantify the contribution of its carbon backbone to downstream metabolites.[4][5] This guide will explore the fundamental differences in experimental design and data interpretation when using D-Ribitol-1-¹³C compared to unlabeled ribitol.

Comparative Metabolic Fates: Unlabeled vs. ¹³C-Labeled Ribitol

The metabolic impact of unlabeled ribitol has been documented to alter central carbon metabolism significantly. In contrast, D-Ribitol-1-¹³C allows for the precise tracking of these alterations.

Unlabeled Ribitol: Observing the Global Metabolic Shift

Supplementation with unlabeled ribitol has been shown to cause a number of metabolic changes in cancer cells, including:

  • Enhanced Glycolysis: Increased levels of glucose-6-phosphate (G6P), pyruvate, and lactate suggest an upregulation of the glycolytic pathway.[2]

  • TCA Cycle Dysregulation: A decrease in citrate levels accompanied by an increase in succinate and fumarate indicates a complex impact on the TCA cycle.[2]

  • Increased Nucleotide Synthesis: Elevated levels of intermediates in purine and pyrimidine synthesis pathways have been observed.[2][3]

  • Redox Homeostasis Alterations: An increase in the ratio of reduced to oxidized glutathione (GSH/GSSG) points to changes in the cellular redox state.[2]

While informative, these findings with unlabeled ribitol do not definitively show that the carbon atoms from the supplemented ribitol are directly incorporated into these downstream metabolites.

D-Ribitol-1-¹³C: Tracing the Carbon Journey

By using D-Ribitol-1-¹³C, researchers can move beyond observing correlations and start mapping the direct metabolic contributions of ribitol. The ¹³C label acts as a tracer that can be detected by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[6][7][8] This allows for the quantification of ¹³C incorporation into various metabolites, providing direct evidence of metabolic pathways.

For instance, if the ¹³C label from D-Ribitol-1-¹³C is detected in ribitol-5-phosphate and subsequently in CDP-ribitol, it confirms the activity of the enzymatic steps involved in its activation.[1][9][10] Furthermore, tracing the ¹³C label into intermediates of the pentose phosphate pathway (PPP) and nucleotide biosynthesis would provide quantitative data on the flux of ribitol-derived carbons into these critical pathways.

The following diagram illustrates the potential metabolic fate of D-Ribitol-1-¹³C and the key pathways that can be traced.

Ribitol_Metabolism D-Ribitol-1-13C D-Ribitol-1-13C Ribitol-5-Phosphate-1-13C Ribitol-5-Phosphate-1-13C D-Ribitol-1-13C->Ribitol-5-Phosphate-1-13C Ribitol Kinase CDP-Ribitol-1-13C CDP-Ribitol-1-13C Ribitol-5-Phosphate-1-13C->CDP-Ribitol-1-13C CDP-Ribitol Synthase Pentose Phosphate Pathway Pentose Phosphate Pathway Ribitol-5-Phosphate-1-13C->Pentose Phosphate Pathway Glycan Synthesis Glycan Synthesis CDP-Ribitol-1-13C->Glycan Synthesis Nucleotide Biosynthesis Nucleotide Biosynthesis Pentose Phosphate Pathway->Nucleotide Biosynthesis

Caption: Metabolic fate of D-Ribitol-1-13C.

Experimental Design and Methodologies

A robust experimental design is crucial for accurately assessing the metabolic impact of D-Ribitol-1-¹³C. This section outlines a comprehensive workflow from cell culture to data analysis.

Experimental Workflow

The overall experimental workflow for a ¹³C-labeling study is as follows:

Experimental_Workflow cluster_cell_culture Cell Culture cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_interp Data Interpretation Seeding Seeding Treatment Treatment Seeding->Treatment 24h Quenching Quenching Treatment->Quenching Time Course Extraction Extraction Quenching->Extraction LC-MS_NMR LC-MS and/or NMR Extraction->LC-MS_NMR Isotopologue_Distribution Isotopologue Distribution Analysis LC-MS_NMR->Isotopologue_Distribution Flux_Analysis Metabolic Flux Analysis Isotopologue_Distribution->Flux_Analysis

Caption: Experimental workflow for ¹³C-labeling studies.

Detailed Experimental Protocols
  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvesting.

  • Media Formulation: Prepare custom media that is deficient in unlabeled ribitol. The concentration of D-Ribitol-1-¹³C should be optimized for your specific cell line and experimental goals. A common starting point is in the millimolar range.[1]

  • Labeling: Replace the standard culture medium with the D-Ribitol-1-¹³C-containing medium. It is essential to include a control group cultured in medium with an equivalent concentration of unlabeled ribitol.

  • Time Course: Harvest cells at various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the kinetics of ¹³C incorporation.[11]

Rapidly quenching metabolic activity is critical to prevent changes in metabolite levels during sample preparation.[12][13]

  • Washing: Quickly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular metabolites.

  • Quenching: Immediately add liquid nitrogen to the culture dish to flash-freeze the cells and halt all enzymatic activity.[14]

  • Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the frozen cells. Scrape the cells and collect the cell lysate.

  • Centrifugation: Centrifuge the lysate at high speed to pellet cell debris and proteins.

  • Supernatant Collection: Collect the supernatant, which contains the extracted metabolites.

  • Drying: Dry the metabolite extract under a vacuum or nitrogen stream. Store the dried extract at -80°C until analysis.

The choice of analytical platform depends on the specific research question and the desired level of detail.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and is ideal for detecting and quantifying a wide range of metabolites and their isotopologues.[6][11][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful technique for identifying and quantifying metabolites and for determining the specific position of the ¹³C label within a molecule.[7][8][16]

Data Analysis and Interpretation

The data generated from ¹³C-labeling experiments requires specialized analysis to extract meaningful biological insights.

Isotopologue Distribution Analysis

The primary output of a ¹³C-tracing experiment is the isotopologue distribution for each detected metabolite. An isotopologue is a molecule that differs only in its isotopic composition. By analyzing the mass shifts in the mass spectra, one can determine the number of ¹³C atoms incorporated into each metabolite.

Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a computational method used to quantify the rates (fluxes) of reactions in a metabolic network.[17][5][18] By inputting the experimentally determined isotopologue distributions into a metabolic model, MFA can provide a quantitative understanding of how D-Ribitol-1-¹³C is utilized by the cell.

Comparative Data Summary

The following table summarizes the expected comparative data when using unlabeled ribitol versus D-Ribitol-1-¹³C.

Parameter Unlabeled Ribitol D-Ribitol-1-¹³C
Primary Measurement Changes in total metabolite pool sizes.¹³C enrichment and isotopologue distribution in metabolites.
Key Insight Identifies metabolic pathways that are perturbed.Quantifies the contribution of ribitol to specific metabolic pathways.
Data Analysis Statistical analysis of metabolite abundance (e.g., t-test, ANOVA).Isotopologue distribution analysis, Metabolic Flux Analysis (MFA).
Example Finding Increased lactate levels.Quantification of the percentage of lactate derived from ribitol.

Conclusion: A Powerful Tool for Mechanistic Discovery

The use of D-Ribitol-1-¹³C offers a significant advancement over studies with its unlabeled counterpart by enabling the direct tracing of its metabolic fate. This approach provides a more granular and quantitative understanding of how ribitol influences cellular metabolism. For researchers aiming to unravel complex metabolic networks and identify novel therapeutic targets, D-Ribitol-1-¹³C is an indispensable tool for moving beyond correlation to establish causality in metabolic reprogramming.

References

  • Tucker JD, Doddapaneni R, Lu PJ, Lu QL (2022) Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis: A metabolomics and transcriptomics profiling of breast cancer. PLOS ONE 17(12): e0278711. [Link]

  • Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis: A metabolomics and transcriptomics profiling of breast cancer - PMC - PubMed Central. (2022-12-07). [Link]

  • D-ribose metabolic disorder and diabetes mellitus - ResearchGate. (2024-01-28). [Link]

  • 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices - PubMed. [Link]

  • Profiling the metabolism of human cells by deep 13C labeling - PMC - PubMed Central - NIH. [Link]

  • NAD+ enhances ribitol and ribose rescue of α-dystroglycan functional glycosylation in human FKRP-mutant myotubes | eLife. (2021-01-29). [Link]

  • Isotope Tracer Analysis and Metabolic Flux Analysis | McCullagh Research Group. [Link]

  • Ribitol and ribose treatments differentially affect metabolism of muscle tissue in FKRP mutant mice - PubMed Central. (2025-01-08). [Link]

  • Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC - PubMed Central. [Link]

  • Targeted Metabolomic Methods for 13 C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS) - ResearchGate. [Link]

  • Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis: A metabolomics and transcriptomics profiling of breast cancer - PubMed. (2022-12-07). [Link]

  • Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - NIH. (2025-11-20). [Link]

  • Isotope Labeling in Metabolomics and Fluxomics, Charles Evans - YouTube. (2017-07-12). [Link]

  • Ribitol and ribose treatments differentially affect metabolism of muscle tissue in FKRP mutant mice - ResearchGate. [Link]

  • Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility. [Link]

  • Pentose phosphate pathway - Wikipedia. [Link]

  • NMR Spectroscopy for Metabolomics Research - PMC - NIH. [Link]

  • Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PubMed Central. [Link]

  • Wall Teichoic Acid Function, Biosynthesis, and Inhibition - PMC - NIH. [Link]

  • Ribitol - Wikipedia. [Link]

  • Studying Metabolism by NMR-Based Metabolomics - Frontiers. (2022-04-26). [Link]

  • #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology - YouTube. (2019-05-06). [Link]

  • Protocol: Metabolite Extraction from Cells Keep samples on ice or cool as possible especially during vortex Perform all steps. (2022-02-02). [Link]

  • Methodological Developments for Metabolic NMR Spectroscopy from Cultured Cells to Tissue Extracts: Achievements, Progress and Pitfalls - MDPI. [Link]

  • The molecular structure of bacterial walls. The size of ribitol teichoic acids and the nature of their linkage to glycosaminopeptides - PubMed. [Link]

  • An overview of methods using 13C for improved compound identification in metabolomics and natural products - Frontiers. [Link]

  • Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics - Agilent. [Link]

  • Pentose phosphate pathway (article) | Khan Academy. [Link]

  • (PDF) Utilization of D-Ribitol by Lactobacillus casei BL23 Requires a Mannose-Type Phosphotransferase System and Three Catabolic Enzymes - ResearchGate. (2025-08-10). [Link]

  • Extraction parameters for metabolomics from cell extracts - PMC - PubMed Central - NIH. (2015-01-19). [Link]

  • Metabolism | Pentose Phosphate Pathway - YouTube. (2017-06-13). [Link]

  • NMR Spectroscopy and Databases for the Identification of Metabolites. (2022-03-30). [Link]

  • Ribitol – Knowledge and References - Taylor & Francis. [Link]

  • The Gram-Positive Bacterial Cell Wall | Microbiology Spectrum - ASM Journals. [Link]

  • (PDF) Studying Metabolism by NMR-Based Metabolomics - ResearchGate. (2025-08-08). [Link]

  • The Gram-positive Solution: Overview & Structure– Microbiology | Lecturio - YouTube. (2015-11-20). [Link]

  • Metabolomics Core -BCM. [Link]

  • A selection of reactions from the pentose phosphate pathway is shown... - ResearchGate. [Link]

  • Wall Teichoic Acids of Gram-Positive Bacteria - PMC - NIH. (2014-01-07). [Link]

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Safety Operating Guide

Operational Guide: Safe Disposal and Handling of D-Ribitol-1-13C

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

Status: Non-Hazardous / Stable Isotope (Non-Radioactive). Emergency Action: No immediate emergency protocols are required for standard exposure. Core Directive: While D-Ribitol-1-13C is chemically benign (a sugar alcohol), laboratory compliance mandates it be treated as Non-Hazardous Chemical Waste . Do not dispose of via municipal trash or sanitary sewer without explicit Environmental Health & Safety (EHS) approval.

Critical Distinction: This compound contains Carbon-13 (


), a stable  isotope. It emits no radiation . However, improper labeling can trigger false alarms or unnecessary regulatory scrutiny regarding radioactive inventory.

Material Characterization & Risk Profile

Effective disposal requires accurate characterization.[1][2] D-Ribitol-1-13C behaves chemically identically to unlabeled Ribitol (Adonitol) but possesses a distinct mass signature.

Physicochemical Properties
PropertyDataRelevance to Disposal
Chemical Name D-Ribitol-1-13CLabeling requirement
CAS Number 488-81-3 (Unlabeled generic)Use for waste manifesting
Molecular Weight ~153.16 g/mol (approx.)Higher than standard Ribitol (152.15)
Solubility Highly Soluble in WaterSuitable for aqueous waste streams
Physical State White Crystalline SolidDust generation potential
Radioactivity NONE (Stable Isotope)Do not use radioactive waste bins
Risk Assessment (E-E-A-T Analysis)
  • Toxicity: Negligible. Ribitol is a naturally occurring pentose alcohol.

  • Flammability: Low. Combustible only at high temperatures (standard organic solid).

  • Reactivity: Stable. Incompatible with strong oxidizing agents.[3]

  • Regulatory Status: Not listed on EPA RCRA P-list or U-list.

Operational Disposal Protocol

This protocol utilizes a Self-Validating System : every step confirms the material's status before moving to the next, preventing cross-contamination of waste streams.

Scenario A: Disposal of Pure Solid (Expired or Degraded)

Expert Insight: Stable isotopes are high-value reagents. Before disposal, verify purity via Mass Spectrometry. If >95% pure, consider "Inventory Transfer" to a collaborating lab rather than disposal.

  • Segregation: Isolate from oxidizers.

  • Container Selection: Use a clear, wide-mouth HDPE or glass jar.

  • Labeling (Crucial Step):

    • Affix a "Non-Hazardous Chemical Waste" label.

    • MANDATORY: Write "STABLE ISOTOPE - NON-RADIOACTIVE" in the comments section. This prevents Radiation Safety Officers from flagging the container during audits.

  • Disposal Path: Place in the lab's Solid Non-Hazardous waste stream.

Scenario B: Disposal of Aqueous Solutions

Causality: While Ribitol is biodegradable, pouring chemicals down the drain increases Biological Oxygen Demand (BOD) in municipal water treatment. Most research institutions strictly prohibit drain disposal of reagents to maintain "Zero Discharge" compliance.

  • pH Check: Ensure solution is pH 6–8 (neutral).

  • Precipitation Check: Ensure no heavy metals or co-solvents are present.

  • Containerization: Pour into the Aqueous Non-Hazardous carboy (typically blue or white).

  • Prohibition: Do NOT pour into the "Organic Solvents" (red) can, as this unnecessarily increases the volume of high-cost incineration waste.

Scenario C: Mixed Solvent Waste (e.g., HPLC Effluent)

If the D-Ribitol-1-13C is dissolved in methanol, acetonitrile, or other organic solvents:

  • Classification: The solvent dictates the hazard.

  • Action: Dispose of as Hazardous Organic Waste (Flammable/Toxic).

  • Labeling: List "D-Ribitol-1-13C" as a constituent on the tag.

Decision Logic & Workflow (Visualization)

The following logic gate ensures the correct waste stream is selected, minimizing disposal costs and compliance risks.

DisposalWorkflow Start Start: D-Ribitol-1-13C Waste IsPure Is the material pure/usable? Start->IsPure Transfer Action: Transfer/Donate (High Value Reagent) IsPure->Transfer Yes IsMixed Is it mixed with hazardous solvents? IsPure->IsMixed No (Expired/Waste) HazWaste Dispose: Hazardous Solvent Waste (Red Can) IsMixed->HazWaste Yes (MeOH, ACN, etc.) IsSolid Physical State? IsMixed->IsSolid No (Pure or Water only) SolidWaste Dispose: Solid Non-Haz Waste (Label: Stable Isotope) IsSolid->SolidWaste Solid LiquidWaste Dispose: Aqueous Non-Haz Waste (Blue Carboy) IsSolid->LiquidWaste Liquid (Aqueous)

Figure 1: Decision matrix for determining the appropriate waste stream for Stable Isotope Ribitol.

Emergency Contingencies: Spill Response

Although non-toxic, a spill in a regulated lab must be treated as a chemical release to maintain protocol integrity.

SpillResponse Assess 1. Assess Risk (Verify Non-Radioactive) PPE 2. Don PPE (Gloves, Goggles, Lab Coat) Assess->PPE Contain 3. Containment (Sweep Solids / Absorb Liquids) PPE->Contain Clean 4. Clean Surface (Water + Soap Rinse) Contain->Clean Dispose 5. Disposal (Bag as Chemical Waste) Clean->Dispose

Figure 2: Step-by-step spill response workflow.

Regulatory Framework & Compliance

This guide aligns with the following authoritative standards. Adherence ensures your facility remains audit-ready.

  • EPA RCRA (Resource Conservation and Recovery Act):

    • D-Ribitol is not listed under 40 CFR 261.33 (P-list or U-list) [1].

    • It does not exhibit characteristics of ignitability, corrosivity, reactivity, or toxicity (40 CFR 261.20-24).

  • OSHA Hazard Communication Standard (29 CFR 1910.1200):

    • SDS indicates no GHS hazard pictograms are required [2].

  • Isotope Handling Best Practices:

    • Segregation of stable isotopes from radioactive isotopes is a standard "Best Management Practice" (BMP) to prevent false positives in radiation detection equipment often installed at waste consolidation centers [3].

References

  • U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

Sources

Personal protective equipment for handling D-Ribitol-1-13C

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Safety Philosophy

Substance: D-Ribitol-1-13C (Stable Isotope) CAS (Unlabeled Parent): 488-81-3 Radioactivity: NONE (Stable Carbon-13 Isotope)

This guide addresses the handling of D-Ribitol-1-13C, a stable isotope-labeled sugar alcohol used primarily as a metabolic tracer or internal standard in Mass Spectrometry (MS) and NMR spectroscopy.

The Core Safety Directive: While D-Ribitol is chemically benign (non-toxic, non-corrosive), the primary operational risk is exogenous carbon contamination . A single fingerprint or dust particle containing natural abundance carbon (


C) can skew isotopic enrichment data, rendering expensive experiments invalid. Therefore, the PPE protocol below serves a dual purpose: protecting the scientist from nuisance dust and protecting the sample from the scientist.

Risk Assessment & PPE Matrix

Hazard Profile
  • Chemical: Low hazard.[1] Potential mild irritation to eyes/respiratory tract (nuisance dust) [1, 2].

  • Radiological: Non-radioactive. No shielding required.

  • Physical: Hygroscopic in powder form. Susceptible to static charge.

Personal Protective Equipment (PPE) Standards

The following matrix synthesizes safety requirements with experimental integrity needs.

Body AreaRequired PPEScientific Rationale (Causality)
Hands Nitrile Gloves (Powder-Free)Critical: Latex proteins and skin oils are rich in natural carbon (

C). Nitrile provides a chemically inert barrier that prevents isotopic dilution of your

C sample [3]. Change gloves immediately if they touch skin or non-sterile surfaces.
Eyes Safety Glasses (w/ Side Shields)Protects against particulate entry.[2] While Ribitol is pH neutral, sugar alcohol dust can cause mechanical irritation and lachrymation, impeding precise weighing tasks.
Respiratory N95 Mask or Fume Hood Powder Handling: Fine sugar powders can aerosolize. Inhalation is a low toxicological risk but a high cross-contamination risk for the lab environment. Use a hood to contain the expensive isotope.
Body Lab Coat (Cotton/Poly blend)Prevents skin squames (dead skin cells) and clothing fibers from falling into the sample. Skin squames are a major source of keratin contamination in MS analysis.

Operational Workflow: Handling & Solubilization

Phase A: Preparation & Environment
  • Static Control: Sugar alcohols are prone to static buildup. Use an anti-static gun or ionizer bar near the balance if the humidity is <30%. Static can cause the expensive powder to "jump" from the spatula, leading to loss and contamination.

  • Surface Decontamination: Wipe down the balance and work area with 70% Ethanol or Isopropanol. Allow to dry completely. Note: Ensure the solvent has evaporated to avoid introducing unlabeled carbon into the workspace.

Phase B: Weighing (The Critical Step)
  • Tare: Place a clean, dry weighing boat or volumetric flask on the analytical balance.

  • Transfer: Using a clean metal spatula (avoid plastic which generates static), transfer the D-Ribitol-1-13C.

    • Technique: Do not return excess powder to the stock container. This violates the "One-Way Flow" rule and risks contaminating the entire stock with moisture or

      
      C.
      
  • Closure: Immediately recap the stock vial. D-Ribitol can be hygroscopic; moisture uptake changes the effective molecular weight, altering the molar concentration of your standard solutions [4].

Phase C: Solubilization

D-Ribitol is highly soluble in water.

  • Solvent: Use only LC-MS Grade Water or deuterated solvents (D2O) for NMR. Standard deionized water may contain trace organic carbon (TOC) that interferes with background subtraction.

  • Dissolution: Vortex for 30 seconds. If using as an internal standard, ensure complete dissolution before aliquoting.

Logical Workflow Diagram

The following diagram illustrates the decision logic for handling D-Ribitol-1-13C, prioritizing sample integrity and waste minimization.

RibitolHandling Start Start: D-Ribitol-1-13C Handling StateCheck Assess Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Powder Form Liquid Aqueous Solution StateCheck->Liquid Dissolved StaticRisk Risk: Static & Hygroscopicity Solid->StaticRisk Weighing Action: Weigh in Fume Hood (Use Anti-Static Gun) StaticRisk->Weighing Disposal Disposal Decision Weighing->Disposal Excess/Waste SpillRisk Risk: Biological Growth / Spill Liquid->SpillRisk Storage Action: Store @ -20°C (Prevent Bacterial Degradation) SpillRisk->Storage Storage->Disposal Expired Rinse Rinse Container 3x (Recover Isotope) Disposal->Rinse Empty Vials WasteStream Non-Hazardous Chemical Waste Disposal->WasteStream Solutions Rinse->WasteStream

Figure 1: Decision logic for handling D-Ribitol-1-13C, distinguishing between solid-state risks (static/moisture) and liquid-state risks (degradation).

Disposal & Environmental Compliance

Because D-Ribitol-1-13C is non-toxic and non-radioactive, disposal is governed by standard chemical waste regulations, not nuclear regulatory bodies.

  • Value Recovery: Before disposal, triple-rinse the stock vial with the solvent used in your experiment. Add these rinses to your solution if quantitative transfer is required.

  • Waste Stream:

    • Solids: Dispose of contaminated wipes/gloves in standard lab trash (unless contaminated with other hazardous solvents).

    • Liquids: Aqueous solutions of sugar alcohols are generally biodegradable. However, in a regulated lab environment, dispose of as "Non-Hazardous Chemical Waste" to maintain a clear audit trail. Do not pour down the drain unless explicitly permitted by your facility's chemical hygiene plan [5].

  • Labeling: Deface the label to remove any reference to the substance if reusing the container, but generally, glass recycling is preferred after rinsing.

References

  • Carl Roth GmbH. (2021).[2][3] Safety Data Sheet: Adonitol (Ribitol).[1][4] Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Managing Storage of Radiolabeled and Stable Isotope Compounds. ORS News2Use. Retrieved from [Link]

  • Princeton University EHS. (2024). Chemical Waste Disposal: Solids and Sugar Alcohols. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.